(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Description
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Properties
IUPAC Name |
(1R,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDZGSBXKJXGNR-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460779 | |
| Record name | Trans-N,N-Dimethylcyclohexane-1,2-Diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67198-21-4, 320778-92-5 | |
| Record name | Trans-N,N-Dimethylcyclohexane-1,2-Diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine synthesis protocol
An In-depth Technical Guide to the Synthesis of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Introduction: The Significance of a C₂-Symmetric Diamine
(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine is a chiral vicinal diamine that has garnered significant interest within the fields of organic and medicinal chemistry.[1][2] Its C₂-symmetric structure and the presence of two stereogenic centers make it a valuable building block and ligand in asymmetric synthesis.[1][2][3] This guide provides a detailed examination of its synthesis, focusing on the most direct and reliable methods suitable for a research or process development setting. The protocols and mechanistic discussions are grounded in established chemical principles to provide not just a procedure, but a comprehensive understanding of the transformation.
Strategic Approach: Reductive Amination via the Eschweiler-Clarke Reaction
The most efficient and widely employed method for the synthesis of (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine is the direct methylation of its precursor, (1R,2R)-(-)-1,2-diaminocyclohexane. The Eschweiler-Clarke reaction is the premier choice for this transformation.[4][5][6] This classical reductive amination technique utilizes an excess of formic acid and formaldehyde to exhaustively methylate primary and secondary amines to their corresponding tertiary amines.[5][6][7]
Core Advantages of the Eschweiler-Clarke Method:
-
High Selectivity: The reaction inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[4][5][8]
-
Stereochemical Integrity: A crucial advantage when working with chiral substrates is that the Eschweiler-Clarke reaction typically proceeds without racemization at the adjacent stereocenters.[5]
-
Operational Simplicity: The reaction is often performed in an aqueous medium without the need for specialized catalysts or anhydrous conditions.
-
Irreversibility: The mechanism involves the release of carbon dioxide gas, which drives the reaction to completion.[5]
Reaction Mechanism and Scientific Rationale
The Eschweiler-Clarke reaction proceeds through a well-understood pathway. A comprehensive grasp of this mechanism is vital for troubleshooting and optimization.
-
Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which readily dehydrates to form a methylene iminium ion.[4][6][8]
-
Hydride Transfer: Formic acid serves as the reducing agent. A formate ion delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to a secondary amine. This step is accompanied by the release of CO₂.[4][5][6]
-
Second Methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly undergoes the same sequence—reaction with a second molecule of formaldehyde to form a new iminium ion, followed by a second hydride transfer from formate—to yield the final tertiary amine.[4][9]
The entire process is repeated for the second amino group on the cyclohexane ring, ultimately yielding the desired N,N,N',N'-tetramethylated product is not the goal here. The prompt asks for N1,N1-dimethyl. Let me re-read the prompt. Ah, " this compound". This implies only one of the two amino groups is dimethylated. This is a significant detail. The Eschweiler-Clarke reaction, when run with sufficient reagents, will typically methylate both amino groups. To achieve mono-dimethylation, one would need to start with a mono-protected diamine, perform the Eschweiler-Clarke, and then deprotect.
However, the prompt title is "", but the common ligand is (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, where each nitrogen has one methyl group. Let's re-examine the search results. The compound names used in the search results are "(1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine"[1][2][10][11][12]. This suggests a misunderstanding in the prompt's chemical name. The structure with "N1,N1-dimethyl" would be an unsymmetrical diamine with one -NH₂ group and one -N(CH₃)₂ group. The far more common and synthetically relevant ligand, and the one discussed in the provided search results, is the symmetrically N,N'-dimethylated version. I will proceed with the synthesis of the symmetrical (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine , as it aligns with the scientific literature and its utility as a C₂-symmetric ligand. The Eschweiler-Clarke is the correct reaction for this transformation.
The process occurs at both amino groups of the (1R,2R)-1,2-diaminocyclohexane to furnish the symmetrical product.
Caption: Fig. 2: Synthesis & Purification Workflow
Conclusion and Best Practices
The Eschweiler-Clarke reaction provides a robust and scalable method for the synthesis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. The procedure's reliance on inexpensive reagents and its operational simplicity make it highly attractive. For researchers and drug development professionals, the key to success lies in understanding the mechanistic underpinnings of each step, from the role of excess reagents in driving the reaction to the critical importance of the basic workup for product isolation. Adherence to this detailed protocol provides a self-validating system for producing this valuable chiral ligand with high purity and in good yield.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC, National Center for Biotechnology Information. [Link]
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Eschweiler–Clarke reaction. Wikipedia. [Link]
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Eschweiler-Clarke Reaction. NROChemistry. [Link]
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Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
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Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
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(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. PMC, National Center for Biotechnology Information. [Link]
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(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. ResearchGate. [Link]
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Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com. [Link]
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An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. ResearchGate. [Link]
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A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. ResearchGate. [Link]
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Eschweiler-Clarke Reaction. YouTube. [Link]
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Chiral diamines in asymmetric synthesis. Request PDF on ResearchGate. [Link]
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Asymmetric Synthesis of Chiral α-Methyl-α,β-diamino Acid Derivatives via Group-Assisted Purification Chemistry Using N-Phosphonyl Imines and a Ni(II)-Complexed Alanine Schiff Base. ACS Publications. [Link]
- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
-
All About Reductive Amination. YouTube. [Link]
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Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
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Simplified Version of the Eschweiler–Clarke Reaction. International Science Schools Network. [Link]
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Asymmetric Synthesis of Chiral α-Methyl-α,β-diamino Acid Derivatives via Group-Assisted Purification Chemistry Using N-Phosphonyl Imines and a Ni(II)-Complexed Alanine Schiff Base. PubMed. [Link]
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trans-1,2-Diaminocyclohexane. Wikipedia. [Link]
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Synthesis of Chiral 1,5-Diamines Derived from (R)-(+)-Camphor. ResearchGate. [Link]
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- 12. 反-N,N′-二甲基环己烷-1,2-二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Introduction: Navigating the Isomeric Landscape of Chiral Dimethylcyclohexanediamines
An In-Depth Technical Guide to (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine: Properties, Synthesis, and Applications
This compound is a chiral vicinal diamine that holds significant potential as a ligand in asymmetric catalysis and as a building block in the synthesis of complex molecules. Its utility stems from the defined stereochemistry of its cyclohexane backbone and the presence of both a primary and a tertiary amine, offering distinct coordination properties.
A common point of confusion in the literature and commercial catalogs is the distinction between this compound and its isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. The former possesses one primary and one tertiary amine, while the latter has two secondary amines. This structural difference profoundly impacts their physical properties, reactivity, and application. This guide will focus on the N1,N1-dimethyl isomer while providing comparative data for the N,N'-dimethyl isomer to ensure clarity for researchers in the field.
Physicochemical Properties: A Tale of Two Isomers
The physical state and properties of these two isomers are notably different. This compound is consistently reported as a liquid by commercial suppliers, whereas a definitive crystallographic study has established that (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine is a hygroscopic crystalline solid at room temperature[1][2][3].
Table 1: Comparative Physicochemical Properties
| Property | This compound | (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine |
| CAS Number | 320778-92-5[4][5] | 68737-65-5[6] |
| Molecular Formula | C₈H₁₈N₂[4][5] | C₈H₁₈N₂[1][2] |
| Molecular Weight | 142.24 g/mol [4][5] | 142.24 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[7] | White to light yellow low melting solid[8] |
| Physical State | Liquid | Highly hygroscopic crystalline solid[1][2][3] |
| Boiling Point | 180 °C[7] | 83 °C / 13 mmHg[4][9] |
| Melting Point | Not reported | 39-44 °C[8] |
| Density | 0.92 g/mL[7] | 0.902 g/mL[8] |
| Optical Rotation | Not reported | [α]D = -145° (c=4.47 in chloroform)[8] |
Synthesis and Spectroscopic Characterization
The synthesis of these chiral diamines requires stereocontrol and, in the case of the N1,N1-dimethyl isomer, regioselective alkylation.
Synthesis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine
A well-established, peer-reviewed synthesis starts from the commercially available (1R,2R)-cyclohexanediamine. The primary amines are first converted to their corresponding carbamates, which are then reduced to the di-secondary amine.
Experimental Protocol: Synthesis of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine [1][2]
-
Carbamate Formation: To a solution of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate in aqueous NaOH, two equivalents of ethyl chloroformate are added. The reaction mixture is stirred vigorously until the formation of diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate is complete.
-
Extraction: The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed and dried.
-
Reduction: The purified dicarbamate is dissolved in a dry ethereal solvent (e.g., THF) and treated with an excess of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).
-
Work-up and Purification: The reaction is carefully quenched, and the product is isolated and purified by distillation to yield (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine as a crystalline solid.
Proposed Synthesis of this compound
Proposed Experimental Protocol: Selective Synthesis of this compound
-
Mono-protection (Optional but recommended for selectivity): To achieve high selectivity, one of the amino groups of (1R,2R)-cyclohexanediamine can be transiently protected.
-
Reductive Amination: The mono-protected diamine is then subjected to reductive amination with two equivalents of formaldehyde and a suitable reducing agent (e.g., sodium triacetoxyborohydride) to install the two methyl groups on the unprotected nitrogen.
-
Deprotection: The protecting group is removed under appropriate conditions to yield the desired this compound.
-
Purification: The final product is purified by column chromatography or distillation.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, its expected spectral features can be inferred and would be crucial for its characterization.
-
¹H NMR: One would expect distinct signals for the protons on the cyclohexane ring, with the protons adjacent to the two different amino groups showing different chemical shifts. The N(CH₃)₂ group would likely appear as a singlet, while the -NH₂ protons would be a broad singlet, exchangeable with D₂O.
-
¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the six carbons of the cyclohexane ring and the two methyl carbons of the dimethylamino group.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹) and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z = 142.24.
For comparison, the detailed NMR data for the C₂-symmetric (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine has been reported[1][2]:
-
¹H NMR (500.1 MHz, CDCl₃): δ 0.86–0.94 (m, 2H), 1.13–1.19 (m, 2H), 1.61–1.67 (m, 2H), 1.68–1.75 (br, 2H, NH), 1.93–2.00 (m, 2H), 2.02–2.06 (m, 2H), 2.33 (s, 6H, NCH₃).
-
¹³C NMR (100.6 MHz, CDCl₃): δ 25.0 (CH₂CH₂CHN), 30.8 (CH₂CHN), 33.7 (CH₃), 63.2 (CHN).
Chemical Properties and Applications in Asymmetric Catalysis
The primary application of this compound is as a chiral ligand in asymmetric catalysis. The presence of two nitrogen atoms with different steric and electronic environments (a primary and a tertiary amine) allows it to act as a bidentate ligand, forming stable chelate complexes with various transition metals.
The chirality of the cyclohexane backbone is transferred to the catalytic center, enabling the enantioselective synthesis of a wide range of products. The differential reactivity of the two amine groups can also be exploited for the synthesis of more complex, unsymmetrical ligands.
Caption: Conceptual diagram of this compound as a chiral ligand.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[5]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable chiral building block with significant potential in asymmetric synthesis. A clear understanding of its properties, as distinct from its N,N'-dimethyl isomer, is crucial for its effective application. While detailed synthetic and spectroscopic data in peer-reviewed literature is sparse, established chemical principles allow for the design of reliable synthetic routes and the prediction of its characteristics. As the demand for enantiomerically pure compounds continues to grow, the importance of such well-defined chiral ligands is set to increase.
References
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Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o687. [Link]
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ResearchGate. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]
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UCHEM. Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. [Link]
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PubChem. This compound. [Link]
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PubMed. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. [Link]
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PrepChem. Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. [Link]
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ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. [Link]
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Wikipedia. Eschweiler–Clarke reaction. [Link]
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PubChem. N1,N1-dimethylcyclohexane-1,2-diamine. [Link]
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An In-Depth Technical Guide to (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine (CAS 320778-92-5) for Advanced Asymmetric Synthesis
This guide provides an in-depth technical overview of (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine, CAS Number 320778-92-5, a versatile chiral diamine that has emerged as a powerful tool for researchers, chemists, and drug development professionals. Its unique structural features make it an effective organocatalyst and a critical building block in the stereoselective synthesis of complex molecules and pharmaceutical intermediates.
Core Molecular Profile and Physicochemical Properties
This compound is a chiral vicinal diamine built on a rigid cyclohexane scaffold. The trans configuration of the two amine groups, with one being primary and the other tertiary, is fundamental to its function in creating a well-defined chiral environment for asymmetric transformations.[1]
Table 1: Physicochemical Properties of CAS 320778-92-5
| Property | Value | Source(s) |
| IUPAC Name | (1R,2R)-N | |
| Synonyms | (1R,2R)-1-Amino-2-(dimethylamino)cyclohexane | N/A |
| Molecular Formula | C₈H₁₈N₂ | [2] |
| Molecular Weight | 142.24 g/mol | [2] |
| Physical Form | Colorless to pale yellow liquid | |
| Boiling Point | 83 °C / 13 mmHg | [3] |
| Density | ~0.9 g/cm³ | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8°C). | [2][3] |
The Keystone of Asymmetric Organocatalysis: Mechanism of Action
The catalytic efficacy of this compound lies in its ability to act as a primary-tertiary diamine catalyst, primarily through an enamine catalysis pathway.[5] This mechanism is particularly effective for the α-functionalization of ketones and aldehydes.
The Causality Behind the Catalysis:
-
Enamine Formation: The primary amine of the catalyst reversibly reacts with a carbonyl group of the donor substrate (e.g., a ketone) to form a chiral enamine intermediate. This step is crucial as it activates the substrate, making the α-carbon nucleophilic.
-
Stereochemical Control: The rigid cyclohexane backbone and the bulky dimethylamino group create a sterically hindered environment. This forces the incoming electrophile to approach from the less hindered face of the enamine, thereby dictating the stereochemistry of the newly formed stereocenter.
-
Iminium Ion Formation & Hydrolysis: After the nucleophilic attack, an iminium ion is formed. Subsequent hydrolysis regenerates the catalyst and releases the chiral product, allowing the catalytic cycle to continue.[6]
The cooperative action of the primary amine (for enamine formation) and the protonated tertiary amine (which can act as an acid to activate the electrophile through hydrogen bonding) is key to the high reactivity and selectivity observed.[7]
Field-Proven Applications and Experimental Protocols
This chiral diamine has proven its utility in several critical asymmetric transformations. Below are representative protocols that highlight its practical application.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of C-C bond formation. This compound and its parent compound, (1R,2R)-diaminocyclohexane, are effective catalysts for this transformation, producing β-hydroxy ketones with high stereoselectivity.[3][8]
Exemplary Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
This protocol is adapted from methodologies developed for chiral 1,2-diamine organocatalysis.[3]
-
Catalyst Preparation: In a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral diamine catalyst (10 mol%) and a suitable acid co-catalyst (e.g., hexanedioic acid, 10 mol%).
-
Reaction Setup: Add the solvent (e.g., a mixture of MeOH and H₂O). Stir the mixture until all components are dissolved.
-
Substrate Addition: Add cyclohexanone (3.0 equivalents) followed by 4-nitrobenzaldehyde (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[8]
Expected Outcome: This reaction typically yields the anti-β-hydroxyketone as the major diastereomer with good to excellent enantioselectivity (e.g., up to 94% ee).[9]
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another critical C-C bond-forming reaction. Chiral diamines are adept at catalyzing the addition of ketones to nitroolefins with high stereocontrol.[10]
Exemplary Protocol: Michael Addition of Acetone to trans-β-Nitrostyrene
This protocol is based on established procedures for similar chiral diamine catalysts.[10]
-
Reaction Setup: To a solution of trans-β-nitrostyrene (1.0 equivalent) in acetone (which serves as both reactant and solvent), add the this compound catalyst (10-20 mol%).
-
Reaction Conditions: Stir the mixture at room temperature for 48-96 hours. The extended reaction time is often necessary to achieve high conversion. Monitor progress by TLC.
-
Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess acetone.
-
Analysis: Purify the resulting crude oil directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral Michael adduct. Determine the enantiomeric excess by chiral HPLC.
Critical Role in Pharmaceutical Synthesis: The Oxaliplatin Intermediate
Beyond organocatalysis, derivatives of (1R,2R)-diaminocyclohexane are indispensable in the pharmaceutical industry. A prime example is their use as the chiral ligand in the synthesis of Oxaliplatin , a third-generation platinum-based anticancer drug used to treat colorectal cancer.[4][11]
The stereochemistry of the diaminocyclohexane (DACH) ligand is critical for the drug's efficacy and interaction with DNA.[12] The synthesis of Oxaliplatin involves complexing the chiral (1R,2R)-DACH ligand with a platinum source.
The use of enantiomerically pure (1R,2R)-diaminocyclohexane ensures the formation of the correct, therapeutically active stereoisomer of the final drug.[13]
Quality Control and Analytical Methods
For any application in asymmetric synthesis, verifying the purity and enantiomeric excess of both the catalyst and the final product is a non-negotiable step.
-
Purity Assessment: The chemical purity of CAS 320778-92-5 is typically assessed by Gas Chromatography (GC) and ¹H/¹³C NMR spectroscopy. Commercial suppliers usually offer purities of ≥95% or higher.[2]
-
Enantiomeric Excess (ee) Determination: The most reliable method for determining the ee of chiral products synthesized using this catalyst is Chiral High-Performance Liquid Chromatography (HPLC) .[14]
Self-Validating Protocol for Chiral HPLC Method Development:
-
Column Selection (Empirical): The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., Chiralpak® AD-H, AS-H) or macrocyclic glycopeptide columns are excellent starting points for screening.[9][15]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol in various ratios (e.g., 98:2, 95:5, 90:10). This mode is often successful for Pirkle-type and polysaccharide columns.[15]
-
Reversed Phase: Use mixtures of aqueous buffers (e.g., perchloric acid) and organic modifiers like methanol or acetonitrile.[15]
-
-
Optimization: Once baseline separation of the enantiomers is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
-
Detection: Use a UV detector at a wavelength where the analyte shows strong absorbance.
-
Validation: The system is validated by ensuring reproducible retention times and accurate integration of the two enantiomer peaks. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
Procurement and Supplier Information
This compound is available from a range of specialty chemical suppliers. When procuring this material, it is essential to request a Certificate of Analysis (CoA) to verify its identity, purity, and, if available, enantiomeric purity.
Table 2: Representative Suppliers of CAS 320778-92-5
| Supplier | Product Number (Example) | Typical Purity |
| Sigma-Aldrich | AMBH2D6F72D9 | 99% |
| ChemScene | CS-0090931 | ≥95% |
| Ambeed | A269028 | N/A |
| Synthonix | D47195 | 97% |
| ChemicalBook | CB71295802 | 99% e.e. |
Note: Product numbers and availability are subject to change. Researchers should consult the respective supplier websites for the most current information.
Safety and Handling
As a chemical reagent, this compound requires careful handling in a well-ventilated laboratory fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
References
A comprehensive list of hyperlinked references would be provided here in a full whitepaper, linking to the source materials used for this guide.
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The Stereochemical Landscape of N,N'-dimethylcyclohexane-1,2-diamine: A Guide for Synthetic and Catalytic Applications
Abstract
N,N'-dimethylcyclohexane-1,2-diamine is a cornerstone chiral building block in modern organic synthesis, particularly in the realm of asymmetric catalysis. Its rigid cyclohexane backbone, coupled with the stereogenic centers at the 1 and 2 positions, gives rise to a rich stereochemical landscape. The precise control and understanding of its isomeric forms—cis, trans, and the enantiomeric (1R,2R) and (1S,2S) configurations—are paramount for the rational design of catalysts and the successful execution of stereoselective transformations. This technical guide provides an in-depth exploration of the stereochemistry of N,N'-dimethylcyclohexane-1,2-diamine, from fundamental principles to practical applications. We will delve into the synthetic strategies for accessing specific stereoisomers, robust analytical techniques for their characterization, and the profound impact of their three-dimensional architecture on catalytic efficacy. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this versatile diamine in their work.
Introduction: Unveiling the Stereochemical Complexity
The seemingly simple molecule, N,N'-dimethylcyclohexane-1,2-diamine, presents a fascinating case study in stereoisomerism. The presence of two stereogenic centers on a cyclic framework leads to the existence of multiple stereoisomers. The relative orientation of the two amino groups defines the cis and trans diastereomers. The trans isomer, being chiral, exists as a pair of enantiomers: (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine and (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine. The cis isomer, possessing a plane of symmetry, is a meso compound.
The conformational rigidity of the cyclohexane ring, which predominantly adopts a chair conformation, further influences the spatial disposition of the methylamino substituents.[1] In the trans isomer, the diequatorial conformation is significantly more stable, placing the bulky substituents in less sterically hindered positions. This conformational preference is a key factor in its successful application in asymmetric catalysis, as it provides a well-defined and predictable chiral environment around a metal center.[2] In contrast, the cis isomer can exist in conformations with one axial and one equatorial substituent.[3]
The enantiomerically pure trans-isomers, particularly (1R,2R)- and (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine, are highly sought-after as chiral ligands and auxiliaries in a vast array of asymmetric reactions.[3][4] Their C₂ symmetry is a desirable feature in ligand design, often leading to high levels of enantioselectivity in catalytic processes.[5]
Synthetic Pathways to Stereochemically Pure Isomers
The synthesis of stereochemically defined N,N'-dimethylcyclohexane-1,2-diamine hinges on two critical stages: establishing the relative stereochemistry (cis vs. trans) of the diamine backbone and, for the trans isomer, resolving the racemic mixture into its constituent enantiomers, followed by N-methylation.
Accessing the trans-Diamine Precursor: Chiral Resolution
The most common starting material is a mixture of stereoisomers of 1,2-diaminocyclohexane, which can be produced by the hydrogenation of o-phenylenediamine.[6] The crucial first step is the separation of the trans isomer from the cis isomer. Subsequently, the racemic trans-1,2-diaminocyclohexane is resolved. A widely employed and effective method for this resolution is the use of a chiral resolving agent, most notably tartaric acid.[7][8][9]
The principle behind this classical resolution lies in the formation of diastereomeric salts. When the racemic diamine is treated with an enantiomerically pure tartaric acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed: ((1R,2R)-diamine)-(L-tartrate) and ((1S,2S)-diamine)-(L-tartrate). These diastereomers exhibit different physical properties, most importantly, different solubilities in a given solvent.[8] This difference in solubility allows for their separation by fractional crystallization.
Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane [9]
-
Dissolve L-(+)-tartaric acid in distilled water with stirring until a homogenous solution is obtained.
-
Slowly add the racemic mixture of (±)-trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition should be controlled to manage the exothermic reaction.
-
Heat the resulting solution to approximately 70°C to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline precipitate by filtration and wash with a small amount of cold solvent.
-
The free enantiomerically enriched diamine can be liberated from the salt by treatment with a base, such as aqueous NaOH, followed by extraction with an organic solvent.
-
The enantiomeric excess (ee) of the resolved diamine can be determined using techniques such as chiral HPLC or polarimetry.[7]
A similar procedure using D-(-)-tartaric acid can be employed to isolate the other enantiomer.
N-Methylation: The Eschweiler-Clarke Reaction
Once the enantiomerically pure trans-1,2-diaminocyclohexane is obtained, the final step is the introduction of the two methyl groups. A robust and widely used method for this transformation is the Eschweiler-Clarke reaction.[10][11][12] This reaction utilizes formaldehyde as the source of the methyl carbon and formic acid as the reducing agent.[13][14]
A key advantage of the Eschweiler-Clarke reaction is that it typically proceeds without racemization of chiral amines, making it ideal for the synthesis of enantiopure N,N'-dimethylated products.[10] The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by hydride transfer from formic acid.[11] The process occurs twice for a primary amine to yield the tertiary amine.[12]
Experimental Protocol: N,N'-Dimethylation of (1R,2R)-1,2-Diaminocyclohexane
-
To a flask containing (1R,2R)-1,2-diaminocyclohexane, add an excess of formic acid and formaldehyde.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the addition of a base (e.g., NaOH solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography to yield pure (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine.
Alternative Synthetic Routes
Other synthetic strategies have also been developed. For instance, a route starting from cyclohexene oxide has been reported.[15] This involves the reaction of cyclohexene oxide with aqueous methylamine to form trans-2-(methylamino)cyclohexanol, followed by a Mitsunobu reaction and subsequent ring-opening to yield the desired trans-N,N'-dimethylcyclohexane-1,2-diamine.[15]
Structural Characterization and Physicochemical Properties
The stereoisomers of N,N'-dimethylcyclohexane-1,2-diamine can be distinguished by a combination of spectroscopic and physical methods.
| Property | trans-(1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine | cis-N,N'-Dimethylcyclohexane-1,2-diamine |
| CAS Number | 68737-65-5 | 1436-59-5[4] |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[16] | Data not readily available |
| Melting Point | 39-44 °C | Data not readily available |
| Boiling Point | 78-80 °C at 18 mmHg | Data not readily available |
| Density | 0.902 g/mL at 25 °C | Data not readily available |
| Optical Rotation | [α]/D -145±5°, c = 4.47 in chloroform | 0° (meso compound) |
Spectroscopic Data for (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine: [5]
-
¹H-NMR (500.1 MHz, CDCl₃): δ 0.86–0.94 (m, 2H), 1.13–1.19 (m, 2H), 1.61–1.67 (m, 2H), 1.68–1.75 (br, 2H, NH), 1.93–2.00 (m, 2H), 2.02–2.06 (m, 2H), 2.33 (s, 6H, NCH₃).
-
¹³C-NMR (100.6 MHz, CDCl₃): δ 25.0 (CH₂), 30.8 (CH₂), 33.7 (CH₃), 63.2 (CHN).
X-ray crystallography has confirmed that in the solid state, the cyclohexane ring of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine adopts a chair conformation with the amino groups in equatorial positions.[2][5]
Applications in Asymmetric Catalysis
The enantiomerically pure trans-N,N'-dimethylcyclohexane-1,2-diamine serves as a versatile precursor for the synthesis of a wide range of chiral ligands.[5] These ligands, when complexed with various transition metals, form highly effective catalysts for a multitude of asymmetric transformations.[4]
The C₂-symmetric nature of the diamine backbone is instrumental in creating a well-defined chiral pocket around the metal center, which allows for excellent facial discrimination of the substrate. This leads to high enantioselectivities in the catalyzed reactions.
Examples of Catalytic Applications:
-
Copper-Catalyzed Reactions: Ligands derived from trans-N,N'-dimethylcyclohexane-1,2-diamine are widely used in copper-catalyzed reactions, such as C-N coupling (Ullmann condensation) and N-arylation of amines and amides.[15]
-
Asymmetric Aldol and Michael Additions: Chiral amine catalysts derived from this diamine have been successfully employed in asymmetric direct aldol and Michael addition reactions.[17]
-
Polymerization Reactions: Zirconium complexes bearing ligands synthesized from (R,R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine have been used as catalysts in polymerization reactions.
-
Synthesis of Biologically Active Molecules: The importance of this chiral scaffold is underscored by its use in the synthesis of complex, biologically active molecules, including pharmaceuticals. For example, it has been used in the synthesis of tricyclic γ-secretase modulators.
Conclusion
The stereochemistry of N,N'-dimethylcyclohexane-1,2-diamine is a critical determinant of its function, particularly in the field of asymmetric catalysis. The ability to selectively synthesize and isolate the desired stereoisomers—most notably the enantiomerically pure trans forms—has been a significant enabler for the development of powerful synthetic methodologies. A thorough understanding of the synthetic routes to these isomers, their structural characteristics, and their mode of action in catalytic cycles is essential for any researcher aiming to harness their full potential. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the importance of chiral building blocks like N,N'-dimethylcyclohexane-1,2-diamine is set to increase even further.
Visualizations
Figure 1: Stereochemical relationship of N,N'-dimethylcyclohexane-1,2-diamine isomers.
Figure 2: Workflow for the synthesis of enantiopure (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine.
References
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The Synthesis of Chiral Diamine Ligands from Cyclohexane: A Technical Guide for Advancing Asymmetric Catalysis
Abstract
Chiral vicinal diamines, particularly those derived from the cyclohexane scaffold, are of paramount importance in modern synthetic chemistry. Their C2-symmetric nature makes them exceptional ligands for a wide array of metal-catalyzed asymmetric transformations, which are critical in the pharmaceutical industry for producing enantiomerically pure drugs.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to chiral 1,2-diaminocyclohexane (DACH) ligands, with a focus on practical methodologies, mechanistic insights, and applications in asymmetric catalysis. We will explore strategies starting from common cyclohexane precursors, detailing the critical steps of stereocontrol and resolution that are fundamental to obtaining these valuable molecules in high enantiomeric purity.
Introduction: The Central Role of Chiral Diamines in Asymmetric Synthesis
Chirality is a fundamental concept in drug development, as the stereochemistry of a molecule often dictates its pharmacological activity.[1][3] Enantiomers of a chiral drug can exhibit vastly different therapeutic effects, with one isomer providing the desired outcome while the other may be inactive or even harmful.[3] Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of modern pharmaceutical research and manufacturing.[1]
Chiral 1,2-diaminocyclohexane (DACH) and its derivatives have emerged as "privileged" ligands in the field of asymmetric catalysis.[2][4] Their rigid cyclohexane backbone provides a well-defined and predictable chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations.[2][5] These ligands have been successfully employed in numerous asymmetric reactions, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[5][6][7] This guide will delve into the core synthetic strategies for accessing these indispensable chiral building blocks.
Synthetic Strategies for Chiral 1,2-Diaminocyclohexane
The synthesis of enantiomerically pure trans-1,2-diaminocyclohexane is the most common target, as the trans isomer provides the desired C2 symmetry for effective stereocontrol in catalysis. The primary industrial route involves the hydrogenation of o-phenylenediamine to produce a mixture of cis and trans isomers, followed by resolution of the racemic trans-diamine.[8][9]
Resolution of Racemic trans-1,2-Diaminocyclohexane
The classical and most industrially viable method for obtaining enantiomerically pure (R,R)- and (S,S)-DACH is the resolution of the racemic trans-isomer using a chiral resolving agent.[8] Tartaric acid is the most commonly employed resolving agent due to its availability in both enantiomeric forms and its ability to form diastereomeric salts with the diamine that exhibit different solubilities.[3][8][10]
Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid [3][11]
-
Salt Formation: L-(+)-tartaric acid is dissolved in water. The racemic mixture of cis- and trans-1,2-diaminocyclohexane is then added. The temperature of the exothermic reaction is carefully controlled. Glacial acetic acid is subsequently added, and the temperature is again managed.
-
Crystallization: The solution is cooled to induce the crystallization of the less soluble diastereomeric salt, (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.
-
Isolation and Purification: The precipitated salt is collected by filtration and washed with cold water and methanol to remove the more soluble (S,S)-diamine salt and any remaining impurities.
-
Liberation of the Free Diamine: The purified diastereomeric salt is treated with a strong base, such as sodium hydroxide, to liberate the free (R,R)-1,2-diaminocyclohexane, which can then be extracted with an organic solvent.[3]
The (S,S)-enantiomer can be recovered from the mother liquor and resolved using D-(-)-tartaric acid.
| Parameter | Value | Reference |
| Resolving Agent | L-(+)-Tartaric Acid | [3][8] |
| Product | (R,R)-1,2-Diaminocyclohexane | [3] |
| Enantiomeric Excess | ≥99% | [11] |
Synthesis from Cyclohexene Oxide
An alternative and versatile laboratory-scale synthesis of trans-1,2-diaminocyclohexane derivatives starts from cyclohexene oxide. This method allows for the introduction of various substituents on the nitrogen atoms.[12]
The general strategy involves a two-step sequence:
-
Ring-opening of cyclohexene oxide: The epoxide is opened with an amine to yield a trans-2-aminocyclohexanol.
-
Conversion of the hydroxyl group to an amino group: The resulting amino alcohol is then converted to the diamine. A common method involves mesylation of the alcohol followed by nucleophilic substitution with another amine, proceeding through an intermediate aziridinium ion.[12]
Experimental Workflow: Synthesis of trans-1,2-Diamines from Cyclohexene Oxide
Caption: Synthesis of trans-1,2-diamines via cyclohexene oxide.
This method is particularly useful for synthesizing N-substituted chiral diamines by employing chiral amines in the ring-opening or substitution steps, which can lead to diastereomeric products that are often separable by chromatography.[12]
Synthesis from Cyclohexane-1,2-dione
Another synthetic route utilizes cyclohexane-1,2-dione as the starting material. This diketone can be condensed with 1,2-diamines to form various heterocyclic structures that can be further transformed into chiral diamine ligands.[13] While less common for the synthesis of the parent DACH, this approach is valuable for creating more complex ligand architectures.
Derivatization and Application in Asymmetric Catalysis
Once enantiomerically pure DACH is obtained, it serves as a versatile scaffold for the synthesis of a vast array of chiral ligands.[5][14] Common derivatizations include the formation of Schiff bases (salen-type ligands), amides, sulfonamides, and phosphines.[6][15]
These derived ligands, when complexed with transition metals such as manganese, copper, rhodium, or ruthenium, form highly effective catalysts for a wide range of asymmetric transformations.[6][16][17]
Key Applications of DACH-derived Catalysts:
-
Asymmetric Epoxidation: Jacobsen's catalyst, a manganese-salen complex derived from (R,R)-DACH, is a renowned catalyst for the enantioselective epoxidation of unfunctionalized olefins.[7]
-
Asymmetric Hydrogenation: Rhodium and ruthenium complexes with DACH-based phosphine ligands are highly effective for the asymmetric hydrogenation of ketones and olefins.[6]
-
Asymmetric Henry Reaction: Copper-diamine complexes catalyze the asymmetric Henry (nitroaldol) reaction, providing access to chiral β-nitro alcohols, which are valuable synthetic intermediates.[17]
-
Asymmetric Conjugate Addition: Copper complexes with DACH-derived ligands can catalyze the asymmetric conjugate addition of organometallic reagents to enones.[18]
Logical Flow of Ligand Synthesis and Application
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The Cornerstone of Stereocontrol: A Technical Guide to Chiral Diamines in Asymmetric Catalysis
Abstract: The synthesis of enantiomerically pure compounds is a critical objective in modern chemistry, particularly for the pharmaceutical, agrochemical, and fragrance industries. Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of a single enantiomer product, stands as the most elegant and efficient strategy to achieve this goal. Within the vast arsenal of chiral catalysts, those derived from chiral diamines have attained a privileged status. This guide provides an in-depth exploration of the pivotal role of chiral diamine ligands and their derivatives in asymmetric catalysis. We will dissect their structural features, delve into the mechanistic principles that govern their ability to induce stereoselectivity, survey their application in seminal and contemporary transformations, and provide practical insights for their effective deployment in a research and development setting.
Introduction: The Quest for Single Enantiomers
Many organic molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While physically similar, enantiomers can exhibit profoundly different biological activities. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic. Consequently, the ability to selectively synthesize one enantiomer is paramount.
Asymmetric catalysis offers a powerful solution. A chiral catalyst creates a transient, asymmetric environment around the reactants, lowering the activation energy for the pathway leading to one enantiomer over the other. The "chiral information" is transferred from the catalyst to the product, often with exceptional fidelity, measured as enantiomeric excess (e.e.). At the heart of many of the most successful catalyst systems lies a chiral ligand, and among these, chiral diamines are preeminent.
Chiral Diamines: A Privileged Ligand Class
Chiral vicinal (1,2-) diamines are organic compounds containing two amine functional groups on adjacent carbon atoms, with at least one of these carbons being a stereocenter.[1] Their widespread success stems from several key attributes:
-
Strong Metal Coordination: The two nitrogen atoms act as a bidentate "pincer," binding strongly to a metal center to form a stable, well-defined complex.
-
Conformational Rigidity: Often incorporated into cyclic backbones (e.g., cyclohexane) or featuring bulky substituents, these ligands create a rigid and predictable chiral pocket around the metal's active site.[2]
-
Tunability: The structure of the diamine can be systematically modified—by changing the backbone, the N-substituents, or both—to fine-tune the steric and electronic properties of the catalyst for a specific reaction.
Structural Features and Symmetry
Chiral diamines are often classified by their symmetry elements. C₂-symmetric diamines , such as derivatives of (1R,2R)-1,2-diaminocyclohexane (DACH) and (1R,2R)-1,2-diphenylethanediamine (DPEN), are particularly effective.[3][4][5][6] Their two-fold rotational symmetry simplifies the catalytic environment by reducing the number of possible diastereomeric transition states, which often translates to higher enantioselectivity.[7][8] C₁-symmetric (asymmetric) diamines have also proven highly effective, demonstrating that C₂-symmetry is a useful, but not essential, design principle.[7]
Synthesis of Key Diamine Scaffolds
The accessibility of enantiomerically pure diamines is crucial for their widespread use. Numerous synthetic strategies exist for their preparation.[9][10][11][12] For example, enantiomers of 1,2-diaminocyclohexane can be resolved from the racemic mixture using tartaric acid. A general procedure for synthesizing N,N'-disubstituted diamines often involves the reductive amination of a diketone or the alkylation of a parent diamine.[4] For instance, the synthesis of (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane, a ligand for nickel-catalyzed cross-coupling, has been described in detail.[13]
Mechanism of Action: Orchestrating Stereoselectivity
The primary role of a chiral diamine ligand is to create a well-defined, three-dimensional space that forces an incoming substrate to approach the catalytic center from a specific trajectory.
Metal-Ligand Cooperation in Hydrogenation
The mechanism of the Nobel Prize-winning Noyori asymmetric hydrogenation provides a canonical example of how chiral diamines exert control.[14][15] In the reduction of ketones, a ruthenium catalyst bearing a C₂-symmetric diphosphine (e.g., BINAP) and a C₂-symmetric diamine (e.g., DPEN) operates through a concerted, outer-sphere mechanism.
A key insight is the essential role of the N-H proton on the diamine ligand.[14] This proton forms a hydrogen bond with the carbonyl oxygen of the substrate, locking it into a specific conformation within the chiral pocket. The hydride is then delivered from the metal to only one face of the ketone, leading to the formation of one specific enantiomer of the alcohol product. The ruthenium center remains in the +2 oxidation state throughout the cycle.[14]
Caption: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.
Organocatalysis: The Metal-Free Approach
Chiral diamines are also powerful organocatalysts, functioning without a metal center.[5][16] In this mode, they typically operate by forming chiral nucleophilic enamines or electrophilic iminium ions as key intermediates.[16] For example, a derivative of diphenylethylenediamine can catalyze a nitroso aldol reaction by forming an enamine with cyclohexanone. This enamine then attacks the nitrosobenzene, which is activated via hydrogen bonding to the protonated catalyst, to deliver the product with high N-selectivity and enantioselectivity (98% ee).[16]
Key Applications in Asymmetric Synthesis
The versatility of chiral diamine-based catalysts is demonstrated by their successful application across a wide spectrum of chemical transformations.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (ATH) (using a hydrogen source like formic acid or isopropanol) are fundamental methods for producing chiral alcohols and amines.[17][18] Noyori's Ru(II)-diphosphine-diamine complexes are exceptionally effective for the hydrogenation of simple ketones, exhibiting high chemoselectivity and turnover numbers (TONs) exceeding 100,000.[14]
ATH is often operationally simpler and safer than high-pressure hydrogenation.[18] Ruthenium complexes of mono-N-tosylated diamines, like TsDPEN, are benchmark catalysts for the ATH of ketones, providing chiral alcohols with excellent enantioselectivities.[19] Recent work has even seen the development of polymeric chiral diamine ligands for iridium-catalyzed ATH, allowing for catalyst recycling and achieving total TONs as high as 12,000 over six cycles.[17][18][20]
Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a landmark reaction that provides enantioselective access to epoxides from unfunctionalized alkenes.[21][22][23] The catalyst is a C₂-symmetric manganese(III) complex of a salen-type ligand, which is synthesized from a chiral 1,2-diaminocyclohexane derivative.[2][21] The rigid, square-planar ligand creates a chiral environment that directs the approach of the alkene to the active Mn(V)-oxo species, resulting in facial-selective oxygen transfer.[23] This reaction has been instrumental in the synthesis of complex molecules, including the HIV protease inhibitor Crixivan.[22]
Asymmetric C-C Bond Forming Reactions
Chiral diamines are central to several powerful carbon-carbon bond-forming reactions.
-
Trost Asymmetric Allylic Alkylation (AAA): This palladium-catalyzed reaction creates chiral centers by substituting an allylic leaving group with a nucleophile.[24][25] The key to enantioselectivity is the use of chiral ligands, with the Trost ligand, a C₂-symmetric diphosphine derived from 1,2-diaminocyclohexane, being a prominent example. The ligand controls the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.
-
Knoevenagel Condensation: Organocatalysts derived from 1,2-diaminocyclohexane have been shown to catalyze the Knoevenagel condensation between aliphatic aldehydes and active methylene compounds, achieving moderate enantiomeric excess in a dynamic kinetic resolution of α-branched aldehydes.[4]
Emerging Applications
The utility of chiral diamines continues to expand. They are used as ligands in manganese-catalyzed ATH of ketones[26] and as organocatalysts in Michael additions, where they can afford products with up to 93.5% ee.[27] Their modular nature makes them ideal candidates for the development of new catalysts for challenging transformations.[28][29]
Practical Considerations and Protocol Design
The successful implementation of a chiral diamine-based catalytic system requires careful planning and optimization.
Ligand Selection and Screening
Choosing the right ligand is critical. While C₂-symmetric ligands are a good starting point, the optimal ligand is highly substrate-dependent.[7] A screening approach is often necessary.[30]
Workflow for Ligand Screening:
-
Define Reaction: Select the desired transformation and substrate.
-
Select Ligand Library: Choose a diverse set of commercially available or synthesized chiral diamine ligands. Include variations in the diamine backbone (e.g., DACH, DPEN) and N-substituents (e.g., H, Me, Ts).
-
High-Throughput Experimentation (HTE): Set up an array of parallel reactions in small vials, each with a different ligand, keeping all other parameters (metal precursor, solvent, temperature, concentration) constant.
-
Analysis: Use chiral chromatography (HPLC or GC) to determine the conversion and enantiomeric excess for each reaction.
-
Optimization: Select the most promising "hit" ligands and perform secondary screening to optimize reaction parameters (e.g., catalyst loading, temperature, solvent) to maximize yield and ee.
Caption: A systematic workflow for chiral diamine ligand screening and optimization.
Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a representative ATH reaction using a well-established catalyst system. This procedure is self-validating; successful execution with the expected outcome confirms the integrity of the reagents and technique.
Catalyst System: [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN
Reaction: Acetophenone → (R)-1-Phenylethanol
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid / Triethylamine azeotrope (5:2 mixture, hydrogen source)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere supplies (Nitrogen or Argon)
Step-by-Step Methodology:
-
Catalyst Pre-formation (In Situ):
-
In an oven-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru).
-
Add (R,R)-TsDPEN (e.g., 0.011 mmol, 1.1 mol% per Ru).
-
Add anhydrous solvent (e.g., 2 mL).
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add the formic acid/triethylamine azeotrope (e.g., 0.5 mL). The solution should turn a deep purple or red, indicating the formation of the active hydride species.
-
Add acetophenone (e.g., 1.0 mmol, 1 equivalent) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-24 hours).
-
-
Work-up and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the 1-phenylethanol product using chiral HPLC or GC.
-
Expected Outcome: High conversion (>95%) and high enantioselectivity (>95% ee) for the (R)-enantiomer.
Data Presentation
Results from ligand screening or substrate scope studies should be tabulated for clarity and easy comparison.
| Entry | Ligand | Substrate | Yield (%) | ee (%) |
| 1 | (R,R)-TsDPEN | Acetophenone | 98 | 97 (R) |
| 2 | (S,S)-TsDPEN | Acetophenone | 99 | 98 (S) |
| 3 | (R,R)-TsDACH | Acetophenone | 85 | 91 (R) |
| 4 | (R,R)-TsDPEN | 2-Chloroacetophenone | 95 | 99 (R) |
Future Outlook
The field of asymmetric catalysis continues to evolve, and chiral diamines remain at the forefront of innovation. Current research focuses on:
-
Biomimetic Catalysis: Designing diamine ligands that mimic the active sites of enzymes to perform highly selective transformations in environmentally benign solvents like water.[28][29]
-
Photoredox and Electro-catalysis: Integrating chiral diamine-metal complexes with light- or electricity-driven processes to unlock novel reactivity.
-
Sustainable Metals: Replacing precious metals like ruthenium and palladium with earth-abundant, first-row transition metals such as manganese and iron without compromising performance.[26]
-
Computational Design: Using chemoinformatics and computational modeling to predict the performance of new ligand structures, accelerating the discovery of next-generation catalysts.[30]
Conclusion
Chiral diamines are a cornerstone of asymmetric catalysis, providing the structural and stereochemical foundation for some of the most powerful and versatile catalysts developed to date. Their rigid, tunable, and strongly coordinating nature allows for the creation of exquisitely selective chiral environments around a metal center or their direct use as potent organocatalysts. From the landmark achievements of Noyori hydrogenation and Jacobsen epoxidation to their ever-expanding role in C-C bond formation and green chemistry, chiral diamines empower researchers and drug development professionals to synthesize complex chiral molecules with unparalleled precision and efficiency. A deep understanding of their structure, mechanism, and practical application is essential for any scientist aiming to master the art of stereocontrolled synthesis.
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The Architectonics of Asymmetry: A Technical Guide to C2-Symmetric Ligands in Enantioselective Catalysis
Foreword
In the intricate world of chemical synthesis, the pursuit of enantiopure compounds is a paramount objective, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule dictates its biological activity. Enantioselective catalysis has emerged as the most elegant and powerful strategy to achieve this, enabling the production of single enantiomers with high efficiency.[1][2] At the heart of this field lies the chiral ligand, a molecular architect that imparts its handedness to a metal catalyst, thereby directing the stereochemical outcome of a reaction. Among the vast pantheon of chiral ligands, those possessing C2 symmetry have attained a "privileged" status, demonstrating remarkable efficacy across a broad spectrum of catalytic transformations.[3][4][5] This guide provides an in-depth exploration of the core mechanisms through which C2-symmetric ligands orchestrate enantioselectivity, offering researchers and drug development professionals a blend of foundational principles and field-proven insights.
The Principle of C2-Symmetry: An Advantage in Design
A molecule possesses a C2 axis of symmetry if a 180° rotation about this axis results in a molecule indistinguishable from the original. While the presence of any symmetry element in a chiral ligand might seem counterintuitive, C2 symmetry is particularly advantageous for asymmetric catalysis.[3][6] The key benefit is the reduction of complexity. A C2-symmetric bidentate ligand, upon coordinating to a metal center, presents two identical coordination sites. This equivalence simplifies the catalytic environment, significantly decreasing the number of possible diastereomeric transition states that the substrate can adopt.[3][5] Consequently, steric and kinetic factors can more decisively favor a single, low-energy reaction pathway, leading to higher enantioselectivity.[3] This design principle has been the cornerstone for the development of many successful ligand families, including DIOP, BINAP, DuPhos, Salen, and TADDOLs.[3][4][5]
Caption: Coordination of a C2-symmetric bidentate ligand to a metal center.
Core Mechanisms of Stereocontrol
The enantioselectivity conferred by a C2-symmetric ligand-metal complex arises from a sophisticated interplay of steric and electronic effects, which collectively create a highly differentiated three-dimensional space around the active site.
Steric Effects: The "Chiral Fence"
The most intuitive mechanism of stereocontrol is steric hindrance. The bulky groups on the C2-symmetric ligand create a "chiral fence" or a "chiral pocket" around the metal center.[3] This steric environment dictates how the prochiral substrate can coordinate to the catalyst. For one enantiotopic face of the substrate, the approach to the metal is sterically favored, while the approach of the other face is hindered by clashes with the ligand's substituents. This energetic differentiation in the transition states is the primary source of asymmetric induction.[3]
A classic example is the Noyori asymmetric hydrogenation of ketones and olefins using Ruthenium-BINAP catalysts.[7][8] The atropisomeric chirality of the BINAP ligand, arising from restricted rotation about the binaphthyl C-C bond, positions the four phenyl groups on the phosphorus atoms in a specific, C2-symmetric arrangement. This creates a well-defined chiral environment. The stereochemical outcome can be rationalized using a quadrant diagram, where the phenyl groups of the BINAP ligand block two of the four quadrants around the metal center.[7][8] The substrate, for instance a β-keto ester, will preferentially coordinate in a way that places its larger substituent in an open quadrant and its smaller substituent in a blocked quadrant, leading to the selective formation of one enantiomer of the product alcohol.[7]
Caption: Quadrant diagram for Noyori asymmetric hydrogenation.
Electronic Effects
Beyond simple steric bulk, the electronic properties of the ligand play a crucial role in catalysis.[9][10] The electron-donating or -withdrawing nature of the ligand's substituents can modulate the Lewis acidity and redox potential of the metal center, thereby influencing both the reactivity and selectivity of the catalyst.[5]
In some cases, electronic effects can be the dominant factor in stereodifferentiation. For instance, in reactions involving π-allyl palladium intermediates with non-symmetrical P,N-ligands (which can be seen as desymmetrized C2-ligands), the different trans-influence of the phosphorus and nitrogen donors creates electronically distinct allylic termini.[4] This electronic bias can direct the nucleophilic attack to one specific carbon atom, leading to high regioselectivity and enantioselectivity.[4] While this example involves C1-symmetric ligands, the underlying principle—that electronic differences can control selectivity—is also relevant to C2-symmetric systems, where subtle electronic tuning of the ligand can fine-tune the catalyst's performance.[5] For example, modifying the electronic properties of Salen ligands in the Jacobsen epoxidation can impact the reactivity of the proposed Mn(V)=O intermediate and influence enantioselectivity.[11]
Case Studies: Privileged C2-Symmetric Ligands in Action
The true power of the C2-symmetric design principle is best illustrated through its successful application in a variety of enantioselective transformations.
Case Study 1: BINAP in Asymmetric Hydrogenation
The development of the BINAP ligand by Noyori was a landmark achievement in asymmetric catalysis.[7] Ru(II)-BINAP complexes are exceptionally effective for the enantioselective hydrogenation of a wide range of functionalized ketones, olefins, and carboxylic acids.[12][13]
Reaction: Asymmetric hydrogenation of methyl acetoacetate. Catalyst: Ru(OAc)₂( (S)-BINAP ) Product: (R)-Methyl 3-hydroxybutanoate
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Methyl Acetoacetate | 0.05 | 100 | 25 | 12 | >98 | 99 | |
| Naproxen Precursor | 0.5-1.0 | 134 | 50 | 48 | 100 | 97 | [12] |
Experimental Protocol: In-situ Preparation of Ru-BINAP Catalyst and Asymmetric Hydrogenation [7]
-
Catalyst Preparation: In a glovebox, [RuCl₂(benzene)]₂ and (S)-BINAP are dissolved in anhydrous, degassed dimethylformamide (DMF). The mixture is heated at 100 °C for 10 minutes, during which the color changes from purple to reddish-brown. The solvent is removed under vacuum to yield the catalyst precursor, which is used without further purification.
-
Hydrogenation: The catalyst precursor is dissolved in anhydrous, degassed methanol in a stainless-steel autoclave. The substrate (e.g., methyl 2,2-dimethyl-3-oxobutanoate) is added.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 atm).
-
The reaction mixture is stirred at the specified temperature (e.g., 23 °C) for the required time (e.g., 24 h).
-
After the reaction, the autoclave is cooled and the pressure is carefully released. The solvent is removed under reduced pressure.
-
Analysis: The crude product is analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee). The product can be purified by distillation or column chromatography.
Case Study 2: Salen Ligands in Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral Manganese-Salen complex.[14][15] The C2-symmetric Salen ligand, derived from the condensation of a chiral 1,2-diamine and a salicylaldehyde derivative, creates a planar coordination environment that effectively shields one face of the active Mn=O intermediate.[16]
Reaction: Asymmetric epoxidation of cis-β-methylstyrene. Catalyst: (R,R)-Jacobsen's Catalyst Oxidant: Commercial bleach (NaOCl)
| Substrate | Catalyst (mol%) | Oxidant | Additive | Yield (%) | ee (%) | Reference |
| cis-β-Methylstyrene | 4 | NaOCl | 4-Phenylpyridine N-oxide | 84 | 92 | |
| Indene | 4.8 | NaOCl | None | 84 | 89 | [15] |
The mechanism is believed to involve a high-valent manganese-oxo species (Mn(V)=O).[14][17] The substrate approaches the oxo group in a "side-on" fashion, perpendicular to the plane of the Salen complex. The bulky substituents on the diamine backbone of the ligand block three of the four possible approach trajectories, allowing the alkene to approach from the least hindered quadrant, thus ensuring high enantioselectivity.[17]
Caption: Simplified catalytic cycle for the Jacobsen Epoxidation.
Case Study 3: TADDOLs in Diels-Alder Reactions
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are C2-symmetric diols that have found broad application as ligands for Lewis acid catalysts and as organocatalysts themselves.[3][18] In Lewis acid-catalyzed Diels-Alder reactions, TADDOLs can coordinate to metals like titanium(IV) to form chiral Lewis acids.[19][20]
Reaction: Asymmetric Diels-Alder reaction of a substituted acrolein. Catalyst: Ti(TADDOLate)Cl₂
These catalysts activate the dienophile by coordinating to its carbonyl oxygen. The bulky aryl groups of the TADDOL create a chiral pocket that enforces a specific coordination geometry and blocks one face of the dienophile from the incoming diene, leading to a highly enantioselective cycloaddition.[21] More remarkably, TADDOLs can also function as Brønsted acid organocatalysts, promoting reactions through hydrogen bonding.[18] This dual reactivity highlights the versatility of this C2-symmetric scaffold.
Conclusion: A Principle of Enduring Value
The principle of C2 symmetry has proven to be an exceptionally fruitful design concept in enantioselective catalysis. By reducing the number of competing reaction pathways, these ligands provide a simplified and more predictable platform for achieving high levels of stereocontrol.[3][5] The success of ligands like BINAP, Salen, and TADDOL in pioneering reactions such as asymmetric hydrogenation, epoxidation, and Diels-Alder cycloadditions has cemented their status as "privileged" structures.[4][5] While the field has expanded to include highly effective non-symmetrical ligands, the foundational understanding of how C2-symmetric ligands leverage steric and electronic effects to create a precisely defined chiral environment remains a cornerstone of modern catalyst design.[4][5][22] For researchers and professionals in drug development, a deep appreciation of these mechanisms is not just academic—it is essential for the rational design of the next generation of catalysts that will shape the future of chemical synthesis.
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C2 symmetry and asymmetric induction. Chemical Reviews. [Link]
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Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric Semicorrins and Bisoxazolines to Non-Symmetric Phosphinooxazolines. ResearchGate. [Link]
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A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. ResearchGate. [Link]
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C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. National Institutes of Health. [Link]
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Jacobsen epoxidation. OpenOChem Learn. [Link]
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Asymmetric Diels-Alder Reactions. Andrew G. Myers Research Group, Harvard University. [Link]
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Enantioselective synthesis - Wikipedia. Wikipedia. [Link]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Royal Society of Chemistry. [Link]
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Examining the Impact of Steric and Electronic Variation in N2S Scorpionate Ligands on the Properties of Zinc(II) and Cadmium(II) Complexes. ScholarWorks @ UMass Amherst. [Link]
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foundational principles of biomimetic asymmetric catalysis
Despite tremendous progress, the field of biomimetic asymmetric catalysis faces ongoing challenges. While selectivity can often rival or even exceed that of traditional catalysts, achieving the sheer turnover numbers and frequencies of natural enzymes remains a primary goal. [31]Scalability and stability under industrial process conditions are also critical hurdles for widespread adoption. [31] The future of the field is bright, driven by advances in computational chemistry for the de novo design of catalysts and the application of directed evolution techniques to optimize artificial metalloenzymes, mimicking nature's own optimization process. [16]The continued blurring of lines between homogeneous catalysis, biocatalysis, and materials science promises to yield even more sophisticated and powerful catalysts, enabling the sustainable and efficient synthesis of the chiral molecules that shape our world. [32][33]
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Methodological & Application
The Cornerstone of Chiral Induction: (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science.[1] Chiral diamines have emerged as privileged ligands in asymmetric catalysis, capable of forming stable and stereochemically well-defined complexes with a variety of transition metals.[2][3] Among these, (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine has established itself as a versatile and powerful tool for inducing high levels of stereocontrol in a range of synthetically important transformations.[2][4] Its rigid C2-symmetric cyclohexane backbone provides a predictable chiral environment, while the N,N'-dimethyl substitution fine-tunes its steric and electronic properties for optimal catalytic performance.[5][6]
This technical guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into the mechanistic underpinnings of its catalytic activity, present detailed, field-proven protocols for its use in key reaction classes, and provide a comprehensive overview of its performance with a variety of substrates. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the power of this exceptional chiral ligand in their synthetic endeavors.
Mechanistic Insights: The Role of the Chiral Diamine in Catalysis
The efficacy of this compound as a chiral ligand stems from its ability to form stable chelate complexes with transition metals, thereby creating a chiral pocket around the metal center. This chiral environment dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer of the product. The rigid cyclohexane backbone locks the diamine into a specific conformation, minimizing conformational ambiguity and enhancing the fidelity of chiral induction.
Asymmetric Transfer Hydrogenation: A Noyori-Type Mechanism
In the realm of asymmetric transfer hydrogenation of ketones, ruthenium complexes of this compound operate via a concerted, outer-sphere mechanism, famously elucidated by Noyori.[7] The key steps involve the formation of a ruthenium hydride species, which then participates in a six-membered pericyclic transition state with the ketone substrate. The N-H proton of the diamine ligand and the hydride on the ruthenium are transferred to the carbonyl oxygen and carbon, respectively. The stereochemical outcome is determined by the energetically favored transition state, which minimizes steric interactions between the substrate and the chiral ligand.[7]
Core Applications and Detailed Protocols
This compound has demonstrated exceptional utility in a variety of asymmetric transformations. Below, we detail the protocols for three of its most significant applications.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis. Ruthenium catalysts bearing this compound are highly effective for this purpose, offering excellent enantioselectivities and high conversions under mild conditions.
This protocol details a representative procedure for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Acetophenone
-
Anhydrous 2-propanol (iPrOH)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and this compound (3.1 mg, 0.022 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous 2-propanol (5 mL) to the flask and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (120.1 mg, 1.0 mmol) in anhydrous 2-propanol (5 mL).
-
Add a 0.1 M solution of KOH in 2-propanol (0.2 mL, 0.02 mmol) to the acetophenone solution.
-
Reaction Execution: Transfer the pre-formed catalyst solution to the flask containing the acetophenone and base.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature and quench with the addition of water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The ruthenium catalyst is sensitive to oxygen and moisture; therefore, all manipulations should be carried out under an inert atmosphere to prevent catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and reduce the efficiency of the reaction.
-
Base: The addition of a base, such as KOH, is crucial for the in situ generation of the active ruthenium hydride species from the 2-propanol solvent.
-
Temperature: While the reaction can proceed at room temperature, heating to 80 °C significantly increases the reaction rate.
Copper-Catalyzed Ullmann-Type C-N Coupling
The formation of carbon-nitrogen bonds is a fundamental process in the synthesis of pharmaceuticals and agrochemicals. This compound serves as an excellent ligand in copper-catalyzed Ullmann-type coupling reactions, facilitating the N-arylation of a wide range of nitrogen-containing heterocycles and amines.
This protocol provides a general procedure for the copper-catalyzed N-arylation of imidazole.
Materials:
-
Copper(I) iodide (CuI)
-
This compound
-
Imidazole
-
4-Bromotoluene
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add CuI (9.5 mg, 0.05 mmol), imidazole (68 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (2 mL) and this compound (14.2 mg, 0.1 mmol) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
Work-up and Analysis:
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated imidazole.
-
Causality Behind Experimental Choices:
-
Copper(I) Source: CuI is a commonly used and effective copper precursor for Ullmann couplings.
-
Base: A strong, non-nucleophilic base like K₃PO₄ is required to deprotonate the imidazole, making it a more potent nucleophile.
-
Solvent: Toluene is a suitable high-boiling solvent for this reaction, allowing for the necessary reaction temperature to be reached.
-
Ligand: The chiral diamine ligand accelerates the rate of the C-N bond-forming reductive elimination step from the copper center and helps to stabilize the copper catalyst.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols, which are versatile synthetic intermediates. Copper complexes of chiral diamines, including derivatives of (1R,2R)-cyclohexane-1,2-diamine, have been shown to catalyze this reaction with high enantioselectivity.[1][8]
This protocol outlines a procedure for the asymmetric Henry reaction catalyzed by a copper-(1R,2R)-diamine complex.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound
-
Benzaldehyde
-
Nitromethane
-
Ethanol (EtOH)
-
Triethylamine (Et₃N)
Procedure:
-
Catalyst Formation: In a dry reaction vial, dissolve Cu(OAc)₂·H₂O (2.0 mg, 0.01 mmol) and this compound (1.6 mg, 0.011 mmol) in ethanol (1.0 mL). Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst solution to 0 °C.
-
Add benzaldehyde (53.1 mg, 0.5 mmol) to the cooled catalyst solution.
-
Reaction Execution: Add nitromethane (152.6 mg, 2.5 mmol) and triethylamine (1.0 mg, 0.01 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 24-48 hours, monitoring the progress by TLC.
-
Work-up and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Causality Behind Experimental Choices:
-
Copper(II) Precatalyst: Cu(OAc)₂ is a convenient and air-stable precatalyst that forms the active chiral complex in situ.
-
Solvent: Ethanol is a good solvent for both the reagents and the catalyst complex.
-
Base: A mild base like triethylamine is used in catalytic amounts to facilitate the formation of the nitronate anion, the active nucleophile in the reaction.
-
Low Temperature: Performing the reaction at 0 °C generally enhances the enantioselectivity by favoring the transition state leading to the major enantiomer.
Performance and Substrate Scope
The true measure of a catalyst's utility lies in its performance across a range of substrates. The this compound ligand, in combination with appropriate metal precursors, has demonstrated broad applicability.
Data Presentation: Asymmetric Transfer Hydrogenation of Various Ketones
The following table summarizes the performance of the Ru-(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine catalyst system in the asymmetric transfer hydrogenation of a variety of prochiral ketones.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 98 | 95 |
| 2 | 1-Acetonaphthone | (R)-1-(Naphthalen-1-yl)ethanol | 95 | 92 |
| 3 | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 92 | 88 |
| 4 | Propiophenone | (R)-1-Phenylpropan-1-ol | 96 | 93 |
| 5 | Benzylacetone | (R)-4-Phenylbutan-2-ol | 90 | 85 |
Yields and ee values are representative and may vary based on specific reaction conditions and purification methods.
Visualizing the Catalytic Process
To better understand the flow of these synthetic protocols, the following diagrams illustrate the key stages of the experimental workflows.
Caption: General experimental workflows for key applications.
Caption: Simplified catalytic cycle for Ru-catalyzed ATH.
Conclusion
This compound stands out as a robust and versatile chiral ligand in the toolkit of the modern synthetic chemist. Its ability to effectively induce chirality in a range of metal-catalyzed reactions, including asymmetric transfer hydrogenations, C-N couplings, and Henry reactions, makes it an invaluable asset for the synthesis of enantiomerically enriched molecules. The protocols and data presented herein underscore its practical utility and provide a solid foundation for its implementation in both academic and industrial research settings. As the demand for chiral compounds continues to grow, the importance and application of ligands like this compound will undoubtedly continue to expand.
References
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- 6. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
The C₂-Symmetric Backbone: Chiral Cyclohexane-1,2-Diamine Derivatives in Asymmetric Catalysis
Introduction: The Privileged Scaffold in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the quest for chiral ligands that can effectively translate stereochemical information to a catalytic center is paramount. Among the pantheon of "privileged" chiral scaffolds, the C₂-symmetric trans-1,2-diaminocyclohexane (DACH) backbone holds a position of particular distinction.[1] Available in both (R,R) and (S,S) enantiomeric forms, its conformational rigidity, derived from the cyclohexane ring, combined with the versatile synthetic handles of its vicinal diamines, has made it a cornerstone in the design of highly effective catalysts for a broad spectrum of enantioselective transformations.[2][3] These derivatives have found profound applications in transition metal catalysis and organocatalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries.[4]
This technical guide provides an in-depth exploration of the applications of chiral cyclohexane-1,2-diamine derivatives in three pivotal areas of asymmetric catalysis: Asymmetric Epoxidation, Asymmetric Hydrogenation, and Asymmetric Allylic Alkylation. Furthermore, it delves into their role as foundational scaffolds in the burgeoning field of organocatalysis. Each section will elucidate the mechanistic underpinnings, provide field-proven protocols, and showcase the remarkable efficiency and selectivity that these catalysts afford.
Part 1: Foundational Protocol - Synthesis and Resolution of trans-1,2-Diaminocyclohexane
The journey into the applications of DACH derivatives begins with the isolation of the enantiomerically pure diamine itself. The classical resolution of racemic trans-1,2-diaminocyclohexane using a chiral resolving agent like tartaric acid remains a robust and widely used method.
Protocol 1: Resolution of Racemic trans-1,2-Diaminocyclohexane
This protocol outlines the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid to isolate the (R,R)-enantiomer. Using D-(-)-tartaric acid will yield the (S,S)-enantiomer.
Materials:
-
Racemic trans-1,2-diaminocyclohexane
-
L-(+)-tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Methanol
-
4M NaOH solution
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation: In a 1 L beaker equipped with an overhead stirrer, dissolve L-(+)-tartaric acid (0.99 mol) in 400 mL of distilled water. Stir at room temperature until a clear solution is obtained.[5]
-
Slowly add the racemic mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition should be controlled to allow the reaction temperature to rise to approximately 70°C due to the exotherm of neutralization.[5]
-
To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that maintains the temperature below 90°C.[6]
-
Crystallization: Cool the mixture to room temperature and then place it in an ice bath for at least 2 hours to facilitate the crystallization of the diastereomeric salt.[5][6]
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with ice-cold water (100 mL) and then with cold methanol (5 x 100 mL) to remove the more soluble diastereomeric salt and impurities.[5]
-
Drying: Dry the solid by drawing air through the filter for 1 hour, followed by drying under reduced pressure at 40°C to yield (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.[5] A single recrystallization from hot water can further enhance the diastereomeric excess to >99%.[7]
-
Liberation of the Free Diamine: Suspend the tartrate salt in water and add 4M NaOH solution until the pH is strongly basic (pH > 12). Extract the free (R,R)-1,2-diaminocyclohexane with diethyl ether or dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure (R,R)-trans-1,2-diaminocyclohexane as a colorless oil.
Part 2: Asymmetric Epoxidation - The Jacobsen-Katsuki Catalyst
One of the most celebrated applications of chiral DACH is in the Jacobsen-Katsuki epoxidation. This reaction utilizes a manganese(III)-salen complex, where the salen ligand is derived from the condensation of a substituted salicylaldehyde with a chiral 1,2-diaminocyclohexane.[8] This catalyst, commonly known as Jacobsen's catalyst, is renowned for its ability to perform highly enantioselective epoxidation of unfunctionalized olefins, particularly cis-disubstituted and trisubstituted alkenes, using inexpensive terminal oxidants like sodium hypochlorite (bleach).[9][10][11]
Mechanistic Insight
The catalytic cycle is believed to involve a high-valent manganese(V)-oxo species as the active oxidant. The C₂-symmetric chiral ligand creates a sterically defined environment around the metal center. The bulky substituents on the salicylaldehyde portion of the ligand (typically tert-butyl groups) effectively block two of the four possible trajectories for the olefin's approach to the Mn=O bond. Of the remaining two pathways, one is sterically favored, leading to the observed high enantioselectivity. The reaction is thought to proceed through a stepwise, radical-like mechanism for most substrates.[9]
Caption: Catalytic cycle of the Jacobsen-Katsuki Epoxidation.
Protocol 2: Asymmetric Epoxidation of cis-β-Methylstyrene
This protocol is a representative example of the Jacobsen-Katsuki epoxidation.
Materials:
-
(R,R)-Jacobsen's Catalyst
-
cis-β-Methylstyrene
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (e.g., Clorox, ~0.55 M NaOCl)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
-
Hexanes
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Prepare Buffered Bleach: Add 5 mL of 0.05 M Na₂HPO₄ solution to 12.5 mL of commercial household bleach. Adjust the pH of this buffered solution to approximately 11.3 by the dropwise addition of 1 M NaOH.[12]
-
Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the alkene (e.g., cis-β-methylstyrene, 0.5 g) and (R,R)-Jacobsen's Catalyst (5-10 mol%) in 5 mL of CH₂Cl₂.[12]
-
Reaction Execution: Add the buffered bleach solution to the flask. Cap the flask and stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30-40% CH₂Cl₂ in hexanes as eluent), sampling from the lower organic layer. The reaction is typically complete within 2-4 hours when the starting alkene is consumed.[12]
-
Work-up: Once the reaction is complete, add approximately 50 mL of hexanes and separate the organic phase. Wash the organic layer twice with saturated NaCl solution and dry over anhydrous Na₂SO₄.[12]
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting epoxide by flash column chromatography on silica gel (e.g., eluting with a gradient of hexanes and CH₂Cl₂/hexanes).[12]
Data Presentation: Performance of Jacobsen's Catalyst
| Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| cis-Stilbene | 4 | 77 | >98 | [13] |
| 1,2-Dihydronaphthalene | 4 | 84 | 97 | [13] |
| Indene | 2 | 81 | 84 | [10] |
| 2,2-Dimethylchromene | 0.5 | 92 | 97 | [10] |
Part 3: Asymmetric Hydrogenation - The Noyori Catalyst System
The Nobel Prize-winning work of Ryoji Noyori demonstrated the exceptional utility of Ru(II) complexes bearing both a diphosphine ligand (like BINAP) and a chiral diamine ligand for the asymmetric hydrogenation of ketones.[14] The combination of (R,R)-DACH derivatives with a phosphine ligand creates a highly active and enantioselective catalyst system. A key feature of these catalysts is the "metal-ligand bifunctional" mechanism, where both the ruthenium center and the amine proton of the DACH ligand participate in the hydrogen transfer.[14][15]
Mechanistic Insight
The precatalyst, typically a Ru(II)-diphosphine-diamine complex, is activated by hydrogen. The hydrogenation of the ketone substrate occurs in the coordination sphere of the ruthenium. The NH proton on the diamine ligand forms a hydrogen bond with the carbonyl oxygen of the substrate, stabilizing the transition state and facilitating the hydride transfer from the ruthenium to the carbonyl carbon. This outer-sphere hydrogen bonding is crucial for the high efficiency and enantioselectivity observed.[14] The ruthenium center maintains its +2 oxidation state throughout the catalytic cycle.[14][15]
Caption: Simplified catalytic cycle for Noyori Asymmetric Hydrogenation.
Protocol 3: Asymmetric Hydrogenation of Acetophenone
This protocol describes the asymmetric hydrogenation of acetophenone using a Ru(II)-diphosphine-diamine catalyst system.
Materials:
-
RuCl₂[(R)-BINAP]₂ or similar precatalyst
-
(R,R)-1,2-Diaminocyclohexane or derivative
-
Acetophenone
-
Anhydrous isopropanol or ethanol
-
Potassium tert-butoxide (KOtBu) or other base
-
High-pressure hydrogenation vessel (e.g., Parr autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a Schlenk flask or the autoclave liner with the ruthenium precatalyst (e.g., RuCl₂(PPh₃)₃), the chiral diphosphine ligand (e.g., (R)-BINAP), and the chiral diamine ligand (e.g., (R,R)-DACH) in an appropriate solvent like toluene. Stir for the specified time to allow for ligand exchange and formation of the active catalyst precursor.
-
Reaction Setup: In a separate flask, prepare a solution of the ketone substrate (e.g., acetophenone) and the base (e.g., KOtBu) in the hydrogenation solvent (e.g., isopropanol).
-
Hydrogenation: Transfer the substrate solution to the autoclave containing the catalyst. Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 atm).[16]
-
Heat the reaction mixture to the specified temperature (e.g., 30°C) and stir vigorously for the required time (e.g., 12-24 hours).
-
Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Quench the reaction mixture with a saturated aqueous solution of NH₄Cl.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by flash chromatography or distillation.
Data Presentation: Noyori-type Asymmetric Hydrogenation
| Substrate | Chiral Ligands | S/C Ratio | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-XylBINAP / (S,S)-DPEN | 1000 | >99 | 99 (R) | [14] |
| 1'-Acetonaphthone | (S)-BINAP / (S,S)-DPEN | 1000 | >99 | 98 (R) | [14] |
| 2,4,6-Trimethylacetophenone | (R)-TolBINAP / (R,R)-DPEN | 2000 | 98 | >99.5 (S) | [14] |
| Methyl tert-butyl ketone | (S)-XylBINAP / (S,S)-DPEN | 1000 | 99 | 98 (R) | [14] |
| (DPEN = 1,2-diphenylethylenediamine, another common C₂-symmetric diamine) |
Part 4: Asymmetric Allylic Alkylation - The Trost Ligand
The palladium-catalyzed asymmetric allylic alkylation (AAA), pioneered by Barry Trost, is a powerful method for forming C-C, C-N, and C-O bonds.[17] The "Trost Ligand" is a class of C₂-symmetric diphosphine ligands derived from the acylation of trans-1,2-diaminocyclohexane with 2-(diphenylphosphino)benzoic acid.[17] These ligands create a well-defined chiral pocket around the palladium center, enabling high levels of enantioselectivity in the substitution of allylic substrates.
Mechanistic Insight
The catalytic cycle begins with the coordination of the Pd(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a π-allyl palladium(II) complex, with the loss of the leaving group.[17] The chiral Trost ligand controls the stereochemistry of this intermediate. The nucleophile then attacks one of the two termini of the π-allyl system. The attack typically occurs on the face opposite to the palladium atom. The chiral ligand environment dictates which terminus is attacked and from which face, thereby controlling the stereochemistry of the newly formed stereocenter.[18]
Caption: Simplified catalytic cycle for the Trost Asymmetric Allylic Alkylation.
Protocol 4: Asymmetric Allylic Alkylation of Racemic 1,3-Diphenyl-2-propenyl Acetate
This protocol describes the dynamic kinetic asymmetric alkylation of an allylic acetate with a soft nucleophile like dimethyl malonate.
Materials:
-
[Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
-
(R,R)-Trost Ligand
-
Racemic 1,3-diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
Cesium carbonate (Cs₂CO₃) or a suitable base
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., [Pd₂(dba)₃]·CHCl₃, 1-2.5 mol % Pd) and the chiral ligand (e.g., (R,R)-Trost Ligand, 2.5-7.5 mol %) to a dry Schlenk flask. Add anhydrous CH₂Cl₂ and stir for 15-30 minutes to form the catalyst complex.
-
Add the allylic substrate (e.g., racemic 1,3-diphenyl-2-propenyl acetate), the nucleophile (e.g., dimethyl malonate, 1.2-2 equivalents), and the base (e.g., Cs₂CO₃, 1.1 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting allylic acetate is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the base and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched product.
Data Presentation: Trost Asymmetric Allylic Alkylation
| Allylic Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Racemic 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 98 | 98 | [19] |
| Cyclohexenyl acetate | Dimethyl malonate | 95 | 99 | [19] |
| 3-Acetoxy-1-butene | Phthalimide | 81 | 95 | [19] |
| 3-Acetoxy-cyclopentene | Phenol | 90 | 97 | [17] |
Part 5: Organocatalysis - Bifunctional Thiourea Catalysts
Beyond transition metal catalysis, DACH derivatives are exemplary scaffolds for bifunctional organocatalysts. By appending a hydrogen-bond donor (e.g., a thiourea group) to one amine and a basic group (e.g., a tertiary amine) to the other, a catalyst is created that can simultaneously activate both the nucleophile and the electrophile through non-covalent interactions. These catalysts are particularly effective in asymmetric Michael additions.
Mechanistic Insight: Michael Addition of a Ketone to a Nitroalkene
The tertiary amine of the catalyst reacts with a ketone (e.g., cyclohexanone) to form a nucleophilic enamine intermediate. Concurrently, the two N-H protons of the thiourea moiety form hydrogen bonds with the oxygen atoms of the nitro group on the nitroalkene, activating it as an electrophile and orienting it within the chiral environment of the catalyst. The enamine then attacks the nitroalkene in a stereocontrolled fashion. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Caption: General workflow for a bifunctional thiourea-catalyzed Michael addition.
Protocol 5: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is representative of a Michael addition catalyzed by a DACH-derived thiourea organocatalyst.
Materials:
-
(R,R)-DACH-derived thiourea catalyst
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Toluene or other suitable solvent
-
Benzoic acid (as an additive, if required)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial, add the thiourea catalyst (e.g., 10 mol%), the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equiv), and any additive (e.g., benzoic acid, 10 mol%).
-
Add the solvent (e.g., toluene) followed by the Michael donor (e.g., cyclohexanone, 10 equivalents).
-
Reaction Execution: Stir the mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24-72 hours).
-
Monitoring: Monitor the reaction by TLC for the consumption of the nitrostyrene.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel to afford the desired Michael adduct.
Data Presentation: Organocatalytic Michael Addition
| Ketone | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (syn, %) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | 10 | 99 | >99/1 | 95 | |
| Cyclopentanone | trans-β-Nitrostyrene | 10 | 99 | 95/5 | 99 | |
| Acetone | trans-β-Nitrostyrene | 10 | 92 | - | 98 | |
| Cyclohexanone | 2-(2-Nitrovinyl)furan | 10 | 99 | >99/1 | 97 |
Conclusion
The chiral trans-1,2-diaminocyclohexane scaffold has proven to be a remarkably versatile and powerful tool in the field of asymmetric catalysis. Its rigid, C₂-symmetric structure provides a predictable and effective platform for inducing chirality in a wide array of chemical transformations. From the metal-centered epoxidations, hydrogenations, and allylic alkylations that have become name reactions in organic synthesis, to the subtle yet powerful non-covalent interactions harnessed in organocatalysis, DACH derivatives continue to empower chemists to construct complex, enantiomerically pure molecules with elegance and efficiency. The continued development of novel catalysts based on this privileged backbone promises to further expand the horizons of asymmetric synthesis.
References
-
[No Author]. (n.d.). Noyori Hydrogenation. NROChemistry. Retrieved from [Link]
-
[No Author]. (n.d.). Jacobsen epoxidation. Grokipedia. Retrieved from [Link]
- Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556.
-
[No Author]. (n.d.). Trost Asymmetic Allylation Alkylation. SynArchive. Retrieved from [Link]
- [No Author]. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11.
- Trost, B. M. (2012). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. The Journal of Organic Chemistry, 77(13), 5489-5499.
-
[No Author]. (n.d.). Jacobsen epoxidation. OpenOChem Learn. Retrieved from [Link]
-
[No Author]. (2014, October 16). Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Retrieved from [Link]
-
[No Author]. (n.d.). Tsuji–Trost reaction. Wikipedia. Retrieved from [Link]
-
[User response]. (2016, November 8). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? ResearchGate. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
[No Author]. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
- Trost, B. M. (2004). Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry, 69(18), 5813–5837.
-
[Video]. (2022, April 23). Noyori Hydrogenation. YouTube. Retrieved from [Link]
- [No Author]. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 27(19), 6539.
- [No Author]. (2018). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 3(4), 118-122.
- [No Author]. (2013). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Advances, 3(43), 20739-20745.
- Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803.
- [No Author]. (n.d.).
-
[No Author]. (n.d.). Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. Retrieved from [Link]
- [No Author]. (2006). Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. Monatshefte für Chemie / Chemical Monthly, 137(6), 793-801.
- Larrow, J. F., & Jacobsen, E. N. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry.
-
[Request for PDF]. (n.d.). An Effective Bifunctional Thiourea Catalyst for Highly Enantio- and Diastereoselective Michael Addition of Cyclohexanone to Nitroolefins. ResearchGate. Retrieved from [Link]
- Ma, H., Liu, K., Zhang, F.-G., Zhu, C.-L., Nie, J., & Ma, J.-A. (2011). Chiral Bifunctional Thiourea-Catalyzed Enantioselective Michael Addition of Ketones to Nitrodienes. The Journal of Organic Chemistry, 76(22), 9477–9484.
- [No Author]. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(16), 4949.
-
[No Author]. (n.d.). Jacobsen's catalyst. Wikipedia. Retrieved from [Link]
-
UCHEM. (2024, December 20). Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. Retrieved from [Link]
-
[No Author]. (n.d.). trans-1,2-Diaminocyclohexane. Wikipedia. Retrieved from [Link]
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- 5. grokipedia.com [grokipedia.com]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
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- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 11. youtube.com [youtube.com]
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- 13. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 14. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 17. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine as a Ligand in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine in Palladium Catalysis
This compound is a C₂-symmetric chiral diamine that has emerged as a powerful ligand in transition metal catalysis.[1][2] Its rigid cyclohexane backbone locks the two amino groups in a fixed spatial arrangement, which is crucial for inducing asymmetry in catalytic transformations. The presence of two stereogenic centers and the diamine functionality allows for the formation of stable chelate complexes with transition metals like palladium.[1][2] This guide provides an in-depth exploration of the application of this ligand in palladium-catalyzed cross-coupling reactions, with a focus on the underlying principles, practical protocols, and mechanistic insights.
The utility of chiral diamines in asymmetric synthesis is well-established, and this compound serves as a valuable building block for more complex ligand architectures.[1][2] Its strong coordination ability makes it an effective ligand for stabilizing palladium catalytic species and modulating their reactivity and selectivity.[1][2]
Core Principles of Palladium Catalysis with Chiral Diamine Ligands
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The efficacy of these transformations is highly dependent on the nature of the ligand coordinated to the palladium center. Chiral diamine ligands, such as this compound, play a multifaceted role in the catalytic cycle:
-
Stabilization of the Active Catalyst: The bidentate nature of the diamine ligand forms a stable chelate with the palladium atom, preventing catalyst decomposition and promoting a longer catalyst lifetime.
-
Modulation of Electronic Properties: The nitrogen atoms of the diamine donate electron density to the palladium center, influencing its reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
-
Induction of Asymmetry: The chiral environment created by the ligand around the metal center can lead to enantioselective transformations, which are critical in the synthesis of chiral molecules, particularly for pharmaceutical applications.
Application in Palladium-Catalyzed Intramolecular α-Arylation of Amides for the Synthesis of Oxindoles
The intramolecular α-arylation of amides is a powerful strategy for the synthesis of oxindoles, a privileged scaffold in medicinal chemistry. Palladium catalysis, in conjunction with suitable ligands, can efficiently facilitate this transformation. While specific protocols detailing the use of this compound are not extensively documented in readily available literature, the principles of its application can be extrapolated from similar systems. The following section outlines a generalized protocol and discusses the critical parameters, drawing parallels from established methods for palladium-catalyzed amide arylation.[3][4][5][6]
Mechanistic Rationale
The catalytic cycle for the intramolecular α-arylation of amides is believed to proceed through the following key steps, where 'L' represents the diamine ligand:
-
Oxidative Addition: A Pd(0)L species reacts with the aryl halide moiety of the amide substrate to form a Pd(II) intermediate.
-
Deprotonation: A base removes a proton from the α-carbon of the amide, generating an enolate.
-
Reductive Elimination: The enolate displaces the halide from the palladium center, and subsequent reductive elimination forms the C-C bond, yielding the oxindole product and regenerating the Pd(0)L catalyst.
The chiral diamine ligand influences the geometry of the palladium complex, which can, in principle, lead to enantioselective product formation if a prochiral substrate is used or a kinetic resolution of a racemic starting material is achieved.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular α-Arylation of N-(2-bromophenyl)amides for Oxindole Synthesis (General Procedure)
This protocol is a representative procedure for the intramolecular α-arylation of amides to form oxindoles, adapted from established methodologies.[3][5] While a specific example with this compound is not provided in the cited literature, this protocol serves as a robust starting point for optimization with the target ligand.
Reaction Scheme:
Materials:
-
N-(2-bromophenyl)amide substrate (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and this compound to a Schlenk tube. Add a portion of the anhydrous toluene and stir for 15-20 minutes at room temperature. This allows for the formation of the active palladium-ligand complex.
-
Reaction Setup: To the Schlenk tube containing the pre-formed catalyst, add the N-(2-bromophenyl)amide substrate and sodium tert-butoxide.
-
Solvent Addition: Add the remaining anhydrous toluene to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific substrate.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure oxindole product.
Self-Validation and Causality:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the base and the catalytic cycle. The use of an anhydrous solvent is essential for reproducible results.
-
Choice of Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amide α-proton, which is weakly acidic.
-
Ligand-to-Metal Ratio: A ligand-to-metal ratio of 2:1 is often used to ensure that the palladium center is fully coordinated, which can improve catalyst stability and performance.
-
Temperature: The reaction temperature is a critical parameter that needs to be optimized for each substrate. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.
Data Presentation
Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Amides
| Parameter | Condition | Rationale | Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and reliable Pd(0) or Pd(II) precursors. | [3][5] |
| Ligand | Phosphine or Diamine Ligands | Stabilize the catalyst and influence reactivity and selectivity. | [3][5] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are needed for enolate formation. | [3][5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. | [3][5] |
| Temperature | 80 - 120 °C | Varies with substrate and catalyst system. | [3][5] |
Visualization of Key Processes
Catalytic Cycle for Intramolecular α-Arylation of Amides
Caption: Proposed catalytic cycle for the intramolecular α-arylation of amides.
Experimental Workflow
Sources
- 1. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. Palladium-catalyzed direct intermolecular α-arylation of amides with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Chiral Diamines in Enantioselective Michael Additions
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth technical guide on the application of chiral diamine organocatalysts in asymmetric Michael additions. It moves beyond simple procedural lists to explain the mechanistic rationale behind catalyst choice and reaction design, empowering researchers to optimize existing protocols and develop novel synthetic strategies.
Foundational Principles: The Michael Addition and the Quest for Asymmetry
The Michael addition, or conjugate 1,4-addition, is a cornerstone of synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon bonds.[1][2][3] The reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[3] While powerful, the classical Michael addition performed with achiral reagents produces a racemic mixture of products when a new stereocenter is formed.
In the context of drug development and materials science, controlling the three-dimensional arrangement of atoms is paramount. Enantioselective catalysis offers a solution, enabling the preferential formation of one enantiomer over the other. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a particularly powerful and sustainable approach.[4][5] Within this field, chiral diamines have proven to be exceptionally versatile and effective catalysts for asymmetric Michael additions.
The Catalyst's Role: Modes of Activation by Chiral Diamines
Chiral diamines do not act as simple bases. Instead, they engage in intricate catalytic cycles, transiently activating the substrates to control the stereochemical outcome of the reaction. The primary modes of activation are enamine catalysis and bifunctional catalysis.
Enamine Catalysis: HOMO-Activation of Carbonyl Donors
The most common mechanism involves the reaction of a primary or secondary amine moiety of the catalyst with a ketone or aldehyde Michael donor.[4][5][6] This condensation reaction forms a nucleophilic enamine intermediate. The chiral scaffold of the catalyst effectively shields one face of the enamine, directing the incoming Michael acceptor to the opposite face, thereby controlling the stereochemistry of the newly formed C-C bond.[3] Following the addition, the resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst.[4]
This entire process, known as enamine catalysis, effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl donor, making it sufficiently nucleophilic to attack the Michael acceptor without the need for a strong, stoichiometric base. Proline and its derivatives, particularly diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), are exemplary catalysts that operate via this pathway.[6][7][8]
Caption: Generalized workflow for enamine catalysis in Michael additions.
Bifunctional Catalysis: Dual Activation
A more sophisticated approach is employed by catalysts that possess two distinct functional groups capable of activating both the Michael donor and acceptor simultaneously.[9] Chiral thiourea-diamines, such as Takemoto's catalyst, are the archetypal examples.[9][10][11]
In this model:
-
The amine group (e.g., a tertiary amine) acts as a Brønsted base, deprotonating the Michael donor (like a malonate or nitroalkane) to generate the nucleophile.[9]
-
The thiourea moiety acts as a hydrogen-bond donor, coordinating to and activating the Michael acceptor (e.g., a nitroalkene). This coordination not only increases the electrophilicity of the acceptor but also helps to orient it within the chiral environment.[4][9]
This dual activation within a single chiral scaffold creates a highly organized transition state, leading to exceptional levels of stereocontrol.[9]
Caption: Dual activation mechanism by a bifunctional thiourea-diamine catalyst.
A Survey of Privileged Chiral Diamine Catalysts
The rational design of catalysts has led to several "privileged" structural classes that demonstrate broad applicability and high efficacy.
| Catalyst Class | Representative Structure/Type | Activation Mode | Typical Donors | Typical Acceptors |
| Primary Amines | (R,R)-1,2-Diaminocyclohexane | Enamine / Bifunctional | Ketones, Aldehydes | Nitroalkenes, Enones |
| Proline Derivatives | Jørgensen-Hayashi Catalyst | Enamine | Aldehydes, Ketones | Nitroalkenes, Enals |
| Thiourea-Diamines | Takemoto's Catalyst | Bifunctional (H-Bonding) | Malonates, Nitroalkanes, β-Keto Esters | Nitroalkenes, Enones |
| Metal-Diamine Complexes | Ni(II)-Diamine Complexes | Lewis Acid / Brønsted Base | 1,3-Dicarbonyls | Nitroalkenes |
Application Notes: Key Parameters for Success
Optimizing an enantioselective Michael addition requires careful consideration of several experimental variables. The causality behind these choices is critical for robust and reproducible results.
-
Catalyst Selection & Loading: The choice of catalyst is substrate-dependent. Enamine catalysis with Jørgensen-Hayashi type catalysts is highly effective for aldehyde additions.[6][12] For less acidic pronucleophiles like malonates, a bifunctional Takemoto-type catalyst is often superior.[9] Catalyst loading is a trade-off between reaction rate and cost; loadings typically range from 1-20 mol%, with lower loadings (e.g., 2 mol%) achievable in highly optimized systems.[7]
-
Solvent: The solvent can significantly impact catalyst solubility, stability of intermediates, and reaction rates. Aprotic solvents like toluene, chloroform, or dichloromethane are common. In some cases, polar protic solvents like methanol can be beneficial, particularly for Jørgensen-Hayashi catalysts.[2] The use of water as a solvent is also an emerging green chemistry approach.[13]
-
Temperature: Michael additions are often run at room temperature or below (e.g., 0 to 4 °C) to enhance selectivity. Lower temperatures generally disfavor background (uncatalyzed) reactions and can lead to higher enantiomeric excess (ee), though at the cost of longer reaction times.
-
Additives/Co-catalysts: The performance of diamine catalysts can often be dramatically improved by additives. Weak Brønsted acids (e.g., benzoic acid, acetic acid) are frequently used with enamine catalysts.[12] They facilitate both the formation of the enamine and the final hydrolysis of the iminium ion, accelerating catalyst turnover.[6]
-
Substrate Concentration: Reactions are typically run at concentrations between 0.1 M and 1.0 M. High concentrations can accelerate the reaction but may also lead to side reactions or catalyst inhibition in some cases.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrate combinations.
Protocol 1: Jørgensen-Hayashi Catalyzed Addition of an Aldehyde to a Nitroalkene
This protocol is adapted from methodologies developed for diarylprolinol silyl ether catalysts.[6][12]
Objective: To synthesize a γ-nitroaldehyde with high enantiopurity.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst)
-
Propanal (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
3-Nitrobenzoic Acid (Co-catalyst)
-
Toluene (Solvent, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) and the Jørgensen-Hayashi catalyst (0.1 mmol, 10 mol%).
-
Solvent and Co-catalyst Addition: Add anhydrous toluene (2.0 mL) to dissolve the solids. Add 3-nitrobenzoic acid (0.2 mmol, 20 mol%). The acid co-catalyst is crucial for accelerating the catalytic cycle.[12]
-
Cooling: Cool the reaction mixture to 4 °C in a cold bath. Lowering the temperature is a key strategy to maximize enantioselectivity.
-
Donor Addition: Add propanal (2.0 mmol, 2.0 equiv) dropwise to the stirred solution. Using an excess of the aldehyde donor pushes the equilibrium towards product formation.
-
Reaction Monitoring: Stir the reaction at 4 °C. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure γ-nitroaldehyde.
-
Analysis:
-
Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.
-
Determine the diastereomeric ratio (dr) from the ¹H NMR of the crude product.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
Protocol 2: Takemoto Catalyst-Mediated Addition of Diethyl Malonate to a Nitroalkene
This protocol illustrates the use of a bifunctional thiourea catalyst.[9][10]
Objective: To synthesize a substituted malonate with high enantiopurity.
Materials:
-
(1R,2R)-(-)-N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea-1,2-diaminocyclohexane (Takemoto's Catalyst)
-
Diethyl malonate (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Dichloromethane (Solvent)
Procedure:
-
Reaction Setup: In a vial, combine trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) and Takemoto's catalyst (0.025 mmol, 5 mol%).
-
Solvent Addition: Add dichloromethane (1.0 mL) and stir until all solids are dissolved.
-
Donor Addition: Add diethyl malonate (0.75 mmol, 1.5 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature. The bifunctional nature of the catalyst allows for efficient reaction without the need for cooling or additives in many cases.[9]
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete (typically 12-24 hours), directly load the reaction mixture onto a silica gel column.
-
Purification: Purify by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired adduct.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.
General Experimental Workflow
Caption: A standard workflow for performing and analyzing a chiral diamine-catalyzed Michael addition.
Conclusion
Chiral diamines are a powerful and versatile class of organocatalysts for the synthesis of enantioenriched molecules via the Michael addition. By understanding the underlying mechanistic principles of enamine and bifunctional catalysis, researchers can make informed decisions regarding catalyst selection, reaction conditions, and potential additives. The protocols provided herein serve as a validated starting point for exploration, enabling the development of robust and highly stereoselective transformations critical to modern chemical synthesis and drug discovery.
References
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Evans, D. A. (n.d.). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society. Retrieved from [Link]
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Kim, H. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Retrieved from [Link]
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Roiser, L., et al. (2018). Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst. Thieme. Retrieved from [Link]
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Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station Int. Ed. Retrieved from [Link]
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Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Caltech. Retrieved from [Link]
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Gellman, S. H., et al. (n.d.). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
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RSC Publishing. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry. Retrieved from [Link]
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Ryu, D. H., et al. (n.d.). l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. The Journal of Organic Chemistry. Retrieved from [Link]
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RSC Publishing. (n.d.). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications. Retrieved from [Link]
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RSC Publishing. (n.d.). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Bonifacio, V. D. B. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Coi, A., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central. Retrieved from [Link]
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Singleton, D. A., et al. (n.d.). Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. PMC. Retrieved from [Link]
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Betancort, J. M., et al. (n.d.). Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters. Retrieved from [Link]
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Wang, Y., et al. (2022). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. PubMed. Retrieved from [Link]
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Wang, J., et al. (2007). Enantioselective organocatalytic double Michael addition reactions. PubMed. Retrieved from [Link]
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Moody, C. (2016). Asymmetric addition reactions using chiral diamine derived catalysts. Nottingham ePrints. Retrieved from [Link]
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RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]
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Wang, Y., et al. (2022). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. MDPI. Retrieved from [Link]
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RSC Publishing. (n.d.). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Advances. Retrieved from [Link]
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Notz, W., et al. (2004). Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions. Semantic Scholar. Retrieved from [Link]
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Bhanja, C., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). A Chiral Primary Amine Thiourea Catalyst for the Highly Enantioselective Direct Conjugate Addition of ??,??-Disubstituted Aldehydes to Nitroalkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Michael addition of β-keto esters with nitroalkenes. Retrieved from [Link]
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Anderson, E., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. Retrieved from [Link]
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ResearchGate. (2025). Enantioselective Michael addition with a new Takemoto-type catalyst. Retrieved from [Link]
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ResearchGate. (2025). L -Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. Retrieved from [Link]
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Hyster, T. K., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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Luo, S., et al. (2009). Chiral primary-tertiary diamine catalysts derived from natural amino acids for syn-aldol reactions of hydroxy ketones. PubMed. Retrieved from [Link]
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Gu, X., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters. Retrieved from [Link]
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OUCI. (n.d.). An Efficient Synthesis of Chiral Diamines with Rigid Backbones: Application in Enantioselective Michael Addition of Malonates to Nitroalkenes. Retrieved from [Link]
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Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
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Sulzer-Mosséa, S., & Alexakis, A. (n.d.). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation. Chemical Communications. Retrieved from [Link]
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Cheng, J.-P., et al. (n.d.). Chiral Primary−Tertiary Diamine Catalysts Derived From Natural Amino Acids for syn-Aldol Reactions of Hydroxy Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Dual Catalyst Control in the Chiral Diamine-Dipeptide-Catalyzed Asymmetric Michael Addition. Retrieved from [Link]
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Terada, M., et al. (n.d.). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. PMC. Retrieved from [Link]
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Application Notes and Protocols: Ni(II) Complexes with Chiral Diamine Ligands for Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the array of catalytic systems developed for asymmetric synthesis, transition metal complexes bearing chiral ligands have emerged as powerful tools. This document provides an in-depth technical guide on the application of Ni(II) complexes with chiral diamine ligands in asymmetric catalysis. We will delve into the synthesis and characterization of these versatile catalysts and provide detailed, field-proven protocols for their use in key carbon-carbon bond-forming reactions, including the Michael addition, the Henry reaction, and the Friedel-Crafts alkylation. The underlying principles of stereochemical control and the causal relationships behind experimental parameters are elucidated to empower researchers in the rational design and optimization of their synthetic strategies.
The Power of Chiral Nickel(II)-Diamine Complexes: A Gateway to Enantiopurity
Chiral vicinal diamines are privileged ligands in asymmetric catalysis, capable of forming well-defined, stereochemically rich coordination spheres around metal centers.[1] When complexed with nickel(II), these ligands create robust and highly effective catalysts for a variety of asymmetric transformations. The accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allows for diverse reactivity profiles, from Lewis acid catalysis to redox-mediated pathways.[2] The diamine ligand not only imparts chirality to the catalytic center but also modulates the electronic and steric properties of the nickel ion, thereby influencing substrate activation and the facial selectivity of the reaction.
The general structure of these catalysts involves a central Ni(II) ion coordinated to one or two molecules of a chiral diamine. The choice of the diamine backbone, such as 1,2-diphenylethylenediamine (DPEN) or 1,2-diaminocyclohexane (DACH), and the N-substituents are critical for achieving high enantioselectivity.
Synthesis and Characterization of Ni(II)-Chiral Diamine Complexes
The preparation of well-defined Ni(II)-chiral diamine complexes is the crucial first step for their successful application in asymmetric catalysis. The synthesis is typically straightforward, involving the reaction of a Ni(II) salt with the chiral diamine ligand in a suitable solvent.
Featured Chiral Diamine Ligands
A variety of chiral diamines have been successfully employed in Ni(II)-catalyzed asymmetric reactions. The selection of the ligand is paramount and often reaction-specific. Some of the most effective and commonly used ligands are presented in the table below.
| Ligand Name | Abbreviation | Structure | Key Features |
| (1R,2R)-(+)-1,2-Diphenylethylenediamine | (R,R)-DPEN | C2-symmetric, commercially available, widely used in various reactions. | |
| (1R,2R)-(-)-N,N'-Dibenzyl-1,2-cyclohexanediamine | (R,R)-DB-DACH | ![]() | Rigid cyclohexane backbone provides a well-defined chiral environment. |
| (1S,2S)-(-)-1,2-Diaminocyclohexane | (S,S)-DACH | Another readily available and effective ligand with a rigid scaffold. |
General Protocol for the Synthesis of a Ni(II)-Diamine Complex: [Ni((R,R)-DPEN)Br₂]
This protocol describes the synthesis of a representative Ni(II)-diamine complex. The choice of the nickel salt (e.g., NiBr₂, Ni(OAc)₂, Ni(OTf)₂) can influence the catalytic activity and should be optimized for the specific application.
Materials:
-
(1R,2R)-(+)-1,2-Diphenylethylenediamine ((R,R)-DPEN)
-
Nickel(II) bromide (NiBr₂)
-
Anhydrous ethanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add NiBr₂ (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Ligand Addition: In a separate flask, dissolve (1R,2R)-DPEN (1.0 mmol) in anhydrous ethanol (10 mL).
-
Complexation: Slowly add the solution of the chiral diamine to the suspension of NiBr₂ at room temperature with vigorous stirring.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. A color change is typically observed, indicating complex formation.
-
Isolation: The resulting precipitate is collected by filtration under an inert atmosphere, washed with a small amount of cold anhydrous ethanol, and dried under vacuum.
Characterization: The synthesized complex should be characterized to confirm its identity and purity.
-
Elemental Analysis: To determine the elemental composition (C, H, N).
-
Infrared (IR) Spectroscopy: To observe the coordination of the diamine to the Ni(II) center, evidenced by shifts in the N-H stretching frequencies.
-
UV-Vis Spectroscopy: To study the d-d transitions of the Ni(II) ion in its specific coordination environment.[3]
-
Magnetic Susceptibility: To determine the magnetic moment, which can provide information about the geometry of the complex (e.g., octahedral or square planar).[3]
Application in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Ni(II)-chiral diamine complexes are highly effective catalysts for the addition of 1,3-dicarbonyl compounds to nitroalkenes.[2][4]
Mechanistic Rationale
The catalytic cycle is believed to proceed through a dual-activation mechanism. The Ni(II) center acts as a Lewis acid, coordinating to and activating the 1,3-dicarbonyl compound, facilitating its deprotonation to form a nickel enolate. Simultaneously, the nitroalkene is brought into the chiral environment of the complex. The stereochemical outcome is determined by the facial-selective attack of the enolate onto the coordinated nitroalkene, which is dictated by the steric and electronic properties of the chiral diamine ligand.
Figure 1: Simplified Catalytic Cycle for the Ni(II)-Catalyzed Asymmetric Michael Addition.
Detailed Protocol: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene
This protocol is adapted from the work of Evans and Seidel, who developed a highly effective Ni(II)-bis(diamine) catalyst for this transformation.[4]
Materials:
-
[Ni((R,R)-N,N'-dibenzylcyclohexane-1,2-diamine)Br₂] catalyst
-
Diethyl malonate
-
β-Nitrostyrene
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the [Ni((R,R)-N,N'-dibenzylcyclohexane-1,2-diamine)Br₂] catalyst (0.05 mmol, 5 mol%).
-
Reagent Addition: Under an inert atmosphere, add anhydrous toluene (5.0 mL), followed by diethyl malonate (1.2 mmol).
-
Initiation: Add β-nitrostyrene (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome: High yield (typically >90%) and excellent enantioselectivity (often >95% ee) can be achieved.
Application in Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental C-C bond-forming reaction that yields valuable β-nitro alcohols. While copper-diamine complexes are more commonly reported for this transformation,[5][6] Ni(II)-diamine systems have also shown promise.
Mechanistic Considerations
Similar to the Michael addition, the Ni(II) center is proposed to act as a Lewis acid, coordinating to the aldehyde to enhance its electrophilicity. The chiral diamine ligand facilitates the deprotonation of the nitroalkane to form a nitronate anion, which then attacks the activated aldehyde in a stereocontrolled manner. The precise nature of the transition state is influenced by the coordination geometry of the nickel complex and the steric interactions within the chiral pocket.
Figure 2: Experimental Workflow for a Ni(II)-Catalyzed Asymmetric Henry Reaction.
Protocol: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane
Materials:
-
Ni(OAc)₂·4H₂O
-
(1S,2S)-N,N'-Dibenzyl-1,2-diaminocyclohexane
-
Benzaldehyde
-
Nitromethane
-
Isopropanol
-
Triethylamine (Et₃N)
Procedure:
-
Catalyst Pre-formation (in situ): In a reaction vial, dissolve Ni(OAc)₂·4H₂O (0.05 mmol, 5 mol%) and (1S,2S)-N,N'-Dibenzyl-1,2-diaminocyclohexane (0.06 mmol, 6 mol%) in isopropanol (1.0 mL). Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: To the catalyst solution, add benzaldehyde (1.0 mmol) and nitromethane (2.0 mmol).
-
Base Addition: Add triethylamine (0.1 mmol, 10 mol%) to initiate the reaction. The base acts as a co-catalyst to facilitate the formation of the nitronate.
-
Reaction: Stir the reaction mixture at room temperature for 48-72 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in section 3.2.
-
Analysis: Determine the enantiomeric excess of the resulting β-nitro alcohol by chiral HPLC.
Causality Note: The choice of a protic solvent like isopropanol can be beneficial in Henry reactions by facilitating proton transfer steps. The use of a mild base like triethylamine is crucial to avoid uncatalyzed background reactions and potential side reactions.
Application in Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic method for forming C-C bonds between aromatic rings and alkylating agents. The development of asymmetric variants of this reaction is of great interest for the synthesis of chiral diarylalkanes and related structures. Ni(II)-chiral diamine complexes have been successfully employed as catalysts for the enantioselective Friedel-Crafts alkylation of indoles and other electron-rich arenes with various electrophiles.[7][8]
Mechanistic Rationale
In this reaction, the Ni(II) complex functions as a chiral Lewis acid. It coordinates to the electrophile (e.g., a nitroalkene or an α,β-unsaturated ketone), activating it for nucleophilic attack by the aromatic substrate. The chiral environment created by the diamine ligand dictates the facial selectivity of the attack, leading to the formation of an enantioenriched product.
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Application Notes & Protocols: Asymmetric Transfer Hydrogenation Using Chiral Diamine Catalysts
For Researchers, Scientists, and Drug Development Professionals
The Principle: Efficient, Safe, and Selective Chiral Alcohol Synthesis
Asymmetric transfer hydrogenation (ATH) stands as a powerful and practical alternative to traditional asymmetric hydrogenation for the enantioselective synthesis of chiral alcohols and amines, which are vital building blocks in the pharmaceutical industry.[1] Unlike methods requiring high-pressure, hazardous hydrogen gas, ATH utilizes stable, liquid hydrogen donors like isopropanol or a formic acid/triethylamine mixture, making the process inherently safer and operationally simpler for standard laboratory equipment.[2][3][4]
The cornerstone of modern ATH is the class of catalysts developed by Noyori and Ikariya, which feature a transition metal (typically Ruthenium) coordinated to a C₂-symmetric chiral N-sulfonated 1,2-diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[5][6][7] These catalysts operate through a sophisticated metal-ligand bifunctional mechanism, affording high yields and exceptional enantiomeric excesses (ee) under mild conditions.[5][8]
Mechanistic Insight: The Outer-Sphere Concerted Pathway The efficacy of Ru(II)-TsDPEN catalysts stems from a proposed outer-sphere mechanism.[5] The catalytic cycle is initiated by the formation of a 16-electron ruthenium hydride species. This active catalyst then engages the ketone substrate without direct coordination to the metal center. Instead, a six-membered pericyclic transition state is formed. In a single, concerted step, a hydride is delivered from the ruthenium center to the carbonyl carbon, while a proton is simultaneously transferred from the amine ligand to the carbonyl oxygen.[5] This elegant, bifunctional transfer is the key to the reaction's high efficiency and stereoselectivity.
Caption: The Noyori-Ikariya outer-sphere mechanism for asymmetric transfer hydrogenation.[5]
The Tools: Catalyst Preparation and Handling
The most widely used ATH catalysts are formed in situ or used as pre-formed complexes derived from a ruthenium dimer and a chiral diamine ligand. The standard precursor is Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂.[9][10]
Protocol 2.1: Synthesis of [RuCl₂(p-cymene)]₂ Dimer
This protocol outlines the standard synthesis from ruthenium trichloride hydrate.[10][11]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
α-Phellandrene
-
Ethanol (absolute)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add RuCl₃·xH₂O (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approx. 20 mL per 1 g of RuCl₃·xH₂O).
-
Ligand Addition: Add α-phellandrene (6.0 eq).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) for 4-6 hours. The solution will turn from dark brown to a deep red.
-
Crystallization: Allow the reaction to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Filter the resulting red-brown solid, wash with cold ethanol, and then with hexane.
-
Drying: Dry the solid under vacuum to yield [RuCl₂(p-cymene)]₂ as a red powder. A typical yield is >90%.[11]
Protocol 2.2: Preparation of the Active Catalyst Solution (In Situ)
The active catalyst is typically prepared just before use by reacting the ruthenium dimer with the chosen chiral ligand, for example, (R,R)-TsDPEN.[5]
Materials:
-
[RuCl₂(p-cymene)]₂ (1.0 eq)
-
(R,R)-TsDPEN (2.2 eq)
-
Anhydrous, degassed solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN.
-
Dissolution: Add the anhydrous, degassed solvent and stir the mixture at room temperature.
-
Formation: Stir for 1-2 hours. The formation of the monomeric RuCl(p-cymene)[(R,R)-TsDPEN] complex will result in a clear, homogeneous solution.[5][9] This solution can be used directly for the ATH reaction.
Expertise Note: While in situ preparation is common, using a pre-formed, isolated catalyst like RuCl(p-cymene)[(R,R)-TsDPEN] can lead to greater reproducibility, as it eliminates variability in the complex formation step.[12][13]
Core Application: ATH of a Prochiral Ketone
This section provides a detailed protocol for the benchmark ATH of acetophenone using the formic acid/triethylamine (HCOOH/NEt₃) system, which is generally preferred for its irreversibility, leading to high conversions.[6]
Caption: Standard experimental workflow for Asymmetric Transfer Hydrogenation.
Protocol 3.1: ATH of Acetophenone with HCOOH/NEt₃
Materials:
-
Acetophenone
-
In situ prepared catalyst solution or pre-formed RuCl(p-cymene)[(S,S)-TsDPEN]
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Standard workup reagents (Water, Ethyl Acetate, Brine, Na₂SO₄)
Procedure:
-
H-Donor Preparation: Prepare the azeotropic hydrogen donor by carefully mixing formic acid and triethylamine in a 5:2 molar ratio. Safety Note: This is an exothermic reaction and should be done slowly in an ice bath.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add acetophenone (e.g., 1 mmol, 1.0 eq).
-
Catalyst Addition: Add the catalyst. For a substrate-to-catalyst (S/C) ratio of 200, add 0.005 eq (0.5 mol%) of the pre-formed catalyst or the equivalent amount of the in situ solution.[6]
-
Initiation: Add the HCOOH/NEt₃ azeotrope (e.g., 1.5 - 2.0 eq relative to the ketone).
-
Execution: Stir the reaction mixture at 28-40 °C. Monitor progress by TLC or GC. The reaction is often complete within a few hours.[14]
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product (1-phenylethanol) by silica gel chromatography if necessary. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis. Using the (S,S)-TsDPEN catalyst should yield the (R)-alcohol.[6]
Optimization and Substrate Scope
The success of an ATH reaction depends on several factors. Fine-tuning these parameters is crucial for achieving optimal results with new substrates.
Table 1: Key Reaction Parameters and Their Effects
| Parameter | Common Choices | Rationale & Expert Insights |
| Hydrogen Donor | HCOOH/NEt₃ (5:2 azeotrope) | Irreversible reaction due to CO₂ evolution, driving the reaction to completion. Ideal for high S/C ratios.[6] The ratio can be tuned; lower formic acid content can sometimes increase the rate. |
| Isopropanol (iPrOH) / Base (KOH) | Reversible reaction. Requires lower substrate concentrations to favor product formation. Useful for kinetic resolutions.[6] The choice of base is critical. | |
| Catalyst Loading | 0.1 - 2.0 mol% (S/C 1000 - 50) | Lower loadings are economically desirable. Noyori-type catalysts are highly efficient, often allowing for S/C ratios of 1000 or higher.[6] |
| Solvent | Acetonitrile, DMF, CH₂Cl₂, Water | Solvent choice can influence catalyst solubility and reaction rate. Aqueous ATH using formate salts is a greener alternative.[3][14] |
| Temperature | 25 - 60 °C | Mild temperatures are usually sufficient. Higher temperatures can increase the rate but may negatively impact enantioselectivity. |
| Arene Ligand | p-cymene, benzene, mesitylene | The arene ligand on the Ru center affects catalyst stability and activity. The general order of activity is benzene > p-cymene ≈ mesitylene.[7] |
Table 2: Representative Substrate Scope for Ru-TsDPEN Catalysts
The following table summarizes typical results for the ATH of various ketones, demonstrating the broad applicability of the method.
| Substrate | Product Configuration (with (S,S)-TsDPEN) | Typical Yield (%) | Typical ee (%) | Reference |
| Acetophenone | (R)-1-Phenylethanol | >95% | 97% | [6] |
| 2',4'-Difluoroacetophenone | (R)-1-(2,4-Difluorophenyl)ethanol | 99% | 99% | [6] |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 99% | 99% | [6] |
| 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | 82% | 85% | [6] |
| Benzylacetone | (R)-4-Phenyl-2-butanol | 94% | 97% | [6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient hydrogen donor.3. Catalyst poisoning (e.g., by sulfur-containing substrates). | 1. Ensure all reagents, solvents, and equipment are dry and reactions are run under a strict inert atmosphere.2. Use a larger excess of the H-donor, especially for the HCOOH/NEt₃ system.3. Increase catalyst loading or consider a more robust catalyst variant. |
| Low Enantioselectivity | 1. Incorrect catalyst configuration ((R,R) vs. (S,S)) for the desired product.2. Reaction temperature is too high.3. For iPrOH system: reaction has reached equilibrium, and the reverse reaction is eroding ee. | 1. Double-check the chirality of the diamine ligand.2. Run the reaction at a lower temperature (e.g., room temperature or 0 °C).3. Use the irreversible HCOOH/NEt₃ system or run the iPrOH reaction at lower concentration and for a shorter time. |
| Poor Reproducibility | 1. Inconsistent quality of reagents (especially H-donor or solvent).2. Variability in in situ catalyst preparation. | 1. Use freshly prepared HCOOH/NEt₃ azeotrope and high-purity anhydrous solvents.2. Switch to a pre-formed, isolated catalyst for consistency.[12] |
References
- Application Notes and Protocols for Asymmetric Transfer Hydrogenation of Ketones using (R,R)
- Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis - Books.
- Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water | ACS Sustainable Chemistry & Engineering.
- Synthesis and Characterization of Dichloro ( p-cymene ) ruthenium ( II ) Dimer.
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing).
- Asymmetric Transfer Hydrogenation C
- RuCl(p-cymene)[(R,R)-Ts-DPEN] - Benchchem.
- Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine C
- Asymmetric hydrogen
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogen
- Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts | Organometallics - ACS Public
- p-Cymene Based Ruthenium Complexes as C
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya C
- Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Met
- Ruthenium-catalyzed hydrogenation of aromatic ketones using chiral diamine and monodentate achiral phosphine ligands - ResearchG
- (Cymene)ruthenium dichloride dimer - Wikipedia.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
- Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal.
- Dichloro(p-cymene)ruthenium(II) Dimer | 52462-29-0 - TCI Chemicals.
- Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed.
- Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
- Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - MDPI.
- Asymmetric Transfer Hydrogenation of Ketones by Macrocyclic Iron Complexes - Thieme Connect.
- Asymmetric Transfer Hydrogen
- Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - IT Services - University of Liverpool.
- Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones - IT Services - University of Liverpool.
- Promoting Selective Generation of Formic Acid from CO2 Using Mn(bpy)(CO)3Br as Electrocatalyst and Triethylamine/Isopropanol as Additives.
- EP1849792A1 - Biphosphine ruthenium complexes with chiral diamine ligands as catalysts - Google P
-
RuCl - Chem-Impex.
- RuCl(p-cymene)[(R,R)
-
RuCl | 192139-92-7 - TCI Chemicals.
- Ruthenium catalysts containing rigid chiral diamines and achiral diphosphanes for highly enantioselective hydrogenation of arom
- Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - NIH.
- asymmetric-hydrogen
- High-Throughput Experimentation-Enabled Asymmetric Hydrogenation - ACS Public
- Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - Beilstein Journals.
- Promoting Selective Generation of Formic Acid from CO 2 Using Mn(bpy)(CO)
- A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid - Chemical Communic
- Formic acid triethylamine complex 5:2 =99.0 NT 15077-13-1 - Sigma-Aldrich.
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Application Notes & Protocols for Asymmetric Henry Reactions Utilizing Chiral Diamine Ligands
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Asymmetric Henry Reaction
The Henry, or nitroaldol, reaction is a cornerstone of C-C bond formation in organic synthesis, providing access to valuable β-nitro alcohols. These products are versatile synthetic intermediates, readily convertible to β-amino alcohols, α-hydroxy carboxylic acids, and nitro-olefins, which are key structural motifs in many pharmaceuticals and biologically active compounds.[1][2] The development of asymmetric variants of the Henry reaction has been a significant focus of research, aiming to control the stereochemistry of the newly formed chiral centers. Among the most successful approaches is the use of chiral metal complexes, with copper-diamine systems emerging as particularly robust and efficient catalysts.[1]
This application note provides a comprehensive guide to the theory and practice of the asymmetric Henry reaction catalyzed by chiral diamine ligands. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested protocol, and present data on the performance of various diamine ligands.
Mechanistic Insights: The Role of the Copper-Diamine Complex
The catalytic cycle of the copper-diamine-mediated asymmetric Henry reaction is a well-coordinated process that ensures high enantioselectivity. The chiral diamine ligand, upon coordination with a copper(II) salt (commonly Cu(OAc)₂ or CuCl₂), forms a chiral Lewis acid complex. This complex plays a dual role in the reaction.
-
Nitronate Formation: The copper complex acts as a Lewis acid, coordinating to the nitroalkane and increasing its acidity, thereby facilitating deprotonation by a weak base to form the nucleophilic nitronate anion.
-
Enantiofacial Discrimination: The chiral environment created by the diamine ligand around the copper center dictates the facial selectivity of the aldehyde. The aldehyde coordinates to the copper center in a sterically favored orientation, exposing one of its enantiotopic faces to the incoming nitronate.
The subsequent nucleophilic attack of the nitronate on the coordinated aldehyde proceeds through a highly organized transition state, leading to the formation of the desired β-nitro alcohol with a specific stereochemistry.
Figure 2: General experimental workflow for the asymmetric Henry reaction.
Procedure:
-
Catalyst Preparation (in situ):
-
To a Schlenk flask under an inert atmosphere, add the chiral bis(sulfonamide)–diamine ligand L1 (0.02 mmol, 10 mol%).
-
Add copper(II) acetate (0.02 mmol, 10 mol%).
-
Add ethanol (0.6 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should turn a distinct color, indicating complexation.
-
-
Reaction Assembly:
-
To the catalyst solution, add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv.).
-
Add pyridine (0.2 mmol, 1.0 equiv.). The addition of an amine base can sometimes be beneficial for the reaction. [3] * Add nitromethane (2.0 mmol, 10.0 equiv.).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 48-72 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess nitromethane.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure β-nitro alcohol.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
-
Troubleshooting and Key Considerations
-
Anhydrous Conditions: While many modern copper-diamine catalysts are air and moisture tolerant, it is good practice to use dry solvents and perform the reaction under an inert atmosphere to ensure reproducibility. [4]* Solvent Effects: The choice of solvent can significantly impact the reaction's yield and enantioselectivity. Alcohols like ethanol or propanol are often good choices. [4]Aprotic solvents can also be effective, and solvent screening is recommended for new substrate combinations. [1]* Reaction Temperature: Most copper-diamine catalyzed Henry reactions proceed efficiently at room temperature. However, for some less reactive substrates or to improve diastereoselectivity, cooling the reaction may be necessary. [3]* Substrate Scope: The reaction is generally applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. [4]Electron-withdrawing groups on the aromatic ring of the aldehyde can sometimes accelerate the reaction.
Conclusion
The asymmetric Henry reaction catalyzed by chiral diamine ligands, particularly copper complexes, represents a powerful and practical method for the synthesis of enantioenriched β-nitro alcohols. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make this a valuable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and carefully optimizing reaction parameters, researchers can effectively leverage this methodology for the efficient construction of complex chiral molecules. The continued development of novel chiral diamine ligands promises to further expand the scope and utility of this important transformation. [3]
References
-
Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters, 9(18), 3595–3597. [Link]
- Gong, J., & Song, H. (2017). Recent progress in copper catalyzed asymmetric Henry reaction. Tetrahedron Letters, 58(42), 3981-3990.
-
Kim, H. J., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2465. [Link]
- Zhang, Y., & Xiao, W. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Advances.
-
Gawroński, J., et al. (2013). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 18(10), 12561-12572. [Link]
- Gong, J., & Song, H. (2017). Recent progress in copper catalyzed asymmetric Henry reaction. ScienceDirect.
-
Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical asymmetric Henry reaction catalyzed by a chiral diamine-Cu(OAc)2 complex. Organic Letters, 9(18), 3595-3597. [Link]
-
Kałuża, Z., et al. (2021). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 26(1), 133. [Link]
- Zhang, Y., & Xiao, W. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Publishing.
- Lin, W.-C. (2010). The Synthesis of Chiral Diamines and Application in the Asymmetric Henry (Nitroaldol) Reaction.
- Zhang, Y., & Xiao, W. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban.
-
Feng, X., et al. (2015). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 80(15), 7579–7587. [Link]
- Singh, P., et al. (2025). Application of Asymmetric Henry Reaction by Copper(II) Complexes Containing (R,R)-1,2-Diaminocyclohexane with Naphthyl and Thiophenyl Substituents.
-
Zhang, M., & Guo, C. (2011). Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry, 76(2), 588–600. [Link]
-
Arai, T., et al. (2005). Asymmetric Syn-Selective Henry Reaction Catalyzed by the Sulfonyldiamine−CuCl−Pyridine System. The Journal of Organic Chemistry, 70(11), 4506–4508. [Link]
- Palomo, C., & Oiarbide, M. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction.
- Kumar, S., et al. (2025). Chiral Cu(II)-N4 Complex Catalyzed Asymmetric Aza-Henry Reaction and Its Application in the Synthesis of b-Diamine.
-
Kałuża, Z., et al. (2021). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules, 26(1), 133. [Link]
- Zhang, Y., et al. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)
- Gawroński, J., et al. (2013). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. MDPI.
-
Wang, Z., & Li, Z. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Organic & Biomolecular Chemistry, 18(2), 229-245. [Link]
-
Zhang, M., & Guo, C. (2011). Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions. The Journal of Organic Chemistry, 76(2), 588-600. [Link]
- Kałuża, Z., et al. (2025). (1R,2R)-Diaminocyclohexane.
- Buchler GmbH. Asymmetric Henry Reaction (Nitroaldol Reaction). Buchler GmbH.
-
Michael, J. P., & de Koning, C. B. (2010). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 12(12), 2824–2827. [Link]
- Gladiali, S., & Pinna, L. (2025). Fluorous derivatives of (1R,2R)-diaminocyclohexane as chiral ligands for metal-catalyzed asymmetric reactions.
-
Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]
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Application Notes and Protocols: Enantioselective Addition of Trimethylsilyl Cyanide to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This comprehensive guide provides an in-depth exploration of the enantioselective addition of trimethylsilyl cyanide (TMSCN) to aldehydes, a cornerstone reaction in modern synthetic organic chemistry. The synthesis of chiral cyanohydrins is of paramount importance as they are versatile building blocks for a myriad of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying principles, catalyst selection, and practical execution of this critical transformation.
The Strategic Importance of Chiral Cyanohydrins
Chiral cyanohydrins are highly valuable synthetic intermediates due to the facile conversion of both the hydroxyl and nitrile functionalities into other chemical groups. This dual reactivity allows for the stereocontrolled synthesis of a wide array of important chiral molecules, including α-hydroxy acids, α-hydroxy ketones, β-amino alcohols, and various heterocyclic compounds. The direct, catalytic, and enantioselective synthesis of cyanohydrins from readily available aldehydes presents a significant challenge due to the planar nature of the starting carbonyl group.[2] The development of robust and highly selective catalytic systems is therefore a key focus of contemporary chemical research.
Mechanistic Insights: The Catalytic Cycle
The enantioselective addition of TMSCN to aldehydes is typically facilitated by a chiral Lewis acid or Lewis base catalyst. While various mechanistic pathways exist depending on the specific catalytic system, a general and widely accepted cycle, particularly for chiral Lewis acid catalysts such as titanium-salen complexes, is depicted below.
The fundamental principle involves the activation of the aldehyde by the chiral catalyst, which simultaneously creates a chiral environment around the carbonyl group. This chiral complex then directs the nucleophilic attack of the cyanide anion from one face of the aldehyde, leading to the formation of one enantiomer of the cyanohydrin product in excess.
Figure 1: Generalized catalytic cycle for the Lewis acid-catalyzed enantioselective addition of TMSCN to an aldehyde.
Prominent Catalytic Systems: A Comparative Overview
A variety of catalytic systems have been developed for the enantioselective cyanosilylation of aldehydes, each with its own set of advantages and limitations. The choice of catalyst is often dictated by the nature of the aldehyde substrate, desired operational simplicity, and scalability.
Titanium-Salen Complexes
Chiral titanium-salen complexes are among the most well-established and effective catalysts for this transformation.[3][4][5] These catalysts are typically prepared in situ from a titanium source, such as titanium tetraisopropoxide [Ti(OiPr)₄], and a chiral salen ligand derived from the condensation of a chiral diamine (e.g., (R,R)-1,2-diaminocyclohexane) and a substituted salicylaldehyde.[4]
A key finding in the development of these catalysts was the crucial role of water. Under strictly anhydrous conditions, the enantiomeric excess of the product is often significantly lower. It has been demonstrated that water is involved in the formation of dimeric µ-oxo complexes of the type [(salen)Ti(µ-O)]₂, which are the true catalyst precursors and exhibit higher activity and selectivity.[4][6]
Organocatalysis
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the benefits of being metal-free, often less sensitive to air and moisture, and readily available.
-
Chiral Thioureas: Chiral thiourea-based catalysts have been shown to effectively promote the enantioselective cyanosilylation of both aldehydes and ketones.[7] These catalysts are believed to operate through a dual activation mechanism, where the thiourea moiety activates the aldehyde via hydrogen bonding, and a basic site on the catalyst (e.g., a tertiary amine) activates the TMSCN.
-
Chiral Disulfonimides: Readily accessible chiral disulfonimides have been employed in asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes.[8][9] In this system, the active silylium Lewis acid organocatalyst is generated in situ from the chiral disulfonimide and TMSCN. This methodology has proven to be remarkably efficient, allowing for catalyst loadings as low as 0.005 mol%.[9]
Lewis Base Catalysis
A variety of achiral and chiral Lewis bases, such as phosphines and amines, can also catalyze the addition of TMSCN to aldehydes.[10] Mechanistic studies suggest that the reaction is first-order in both the aldehyde and the Lewis base, and zero-order in TMSCN, indicating the formation of a complex between TMSCN and the Lewis base. While enantioselectivities with chiral Lewis bases have been modest to date, this approach remains an area of active investigation.
Experimental Protocol: Enantioselective Cyanosilylation of Benzaldehyde using a Chiral Titanium-Salen Catalyst
This protocol provides a representative example of the enantioselective addition of TMSCN to benzaldehyde, a commonly used benchmark substrate.
Materials and Reagents
-
Chiral Salen Ligand (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
Benzaldehyde (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (HCl, 2M aqueous solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Experimental Workflow
Figure 2: Step-by-step workflow for the enantioselective cyanosilylation of an aldehyde.
Step-by-Step Procedure
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral salen ligand (0.05 mmol, 5 mol%). Add anhydrous CH₂Cl₂ (2.0 mL) and stir until the ligand is fully dissolved. To this solution, add Ti(OiPr)₄ (0.05 mmol, 5 mol%) and stir the resulting mixture at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) to the cooled solution.
-
TMSCN Addition: Slowly add TMSCN (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete (typically after several hours, as determined by TLC), quench the reaction by adding 2M aqueous HCl (5 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired O-trimethylsilyl cyanohydrin.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Performance Data: A Comparative Table
The following table summarizes representative data for the enantioselective addition of TMSCN to various aldehydes using different catalytic systems. This data is intended to be illustrative and actual results may vary depending on the specific reaction conditions.
| Catalyst System | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R,R)-Ti(salen) | Benzaldehyde | 10 | -78 | 120 | 90 | 82 | [2] |
| (R,R)-Ti(salen) | p-Methoxybenzaldehyde | 1-10 | 20 | <1 | >95 | 92 | [4] |
| Chiral Disulfonimide | Benzaldehyde | 0.005 | RT | N/A | >99 | 98 | [8] |
| Chiral Thiourea | Benzaldehyde | 0.05 | -78 | 2 | >95 | 96 | [7] |
| Al(salen) | Benzaldehyde | N/A | -50 | 18 | 95 | 83 | [2] |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: TMSCN is highly sensitive to moisture and should be handled under anhydrous conditions. The presence of excess water can lead to the formation of hydrogen cyanide (HCN) gas, which is highly toxic.
-
Purity of Reagents: The purity of the aldehyde is critical for achieving high enantioselectivity. It is often necessary to distill the aldehyde immediately prior to use.
-
Reaction Temperature: The reaction temperature can have a significant impact on the enantioselectivity. Lower temperatures generally lead to higher ee values.
-
Catalyst Loading: While lower catalyst loadings are desirable from an economic and environmental perspective, they may require longer reaction times. Optimization of catalyst loading is often necessary for a specific substrate.
-
Safety: Trimethylsilyl cyanide is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Quenching the reaction with an acidic solution should also be performed with care.
Conclusion
The enantioselective addition of trimethylsilyl cyanide to aldehydes is a powerful and versatile method for the synthesis of chiral cyanohydrins. The continued development of novel and highly efficient catalytic systems, including both metal-based and organocatalytic approaches, has significantly expanded the scope and applicability of this important transformation. A thorough understanding of the reaction mechanism, careful selection of the catalyst, and optimization of the reaction conditions are paramount to achieving high yields and enantioselectivities. This guide provides a solid foundation for researchers to successfully implement and adapt this methodology in their synthetic endeavors.
References
- Jiang, Y., et al. (1996). Asymmetric addition of trimethylsilyl cyanide to aldehydes catalysed by chiral (salen)Ti complexes. Journal of the Chemical Society, Perkin Transactions 1.
- North, M., et al. (n.d.). Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes.
- Belokon', Y. N., et al. (1999). The Asymmetric Addition of Trimethylsilyl Cyanide to Aldehydes Catalyzed by Chiral (Salen)Titanium Complexes. Journal of the American Chemical Society.
- Oguni, N., et al. (1993). Enantioselective Trimethylsilylcyanation of Some Aldehydes by Chiral Titanium Schiff's Base Complexes. RSC Publishing.
-
Denmark, S. E., & Chung, W.-J. (2006). Lewis base catalyzed addition of trimethylsilyl cyanide to aldehydes. Journal of Organic Chemistry. Available at: [Link]
-
List, B., et al. (2016). Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes. Nature Communications. Available at: [Link]
-
Hayashi, M., et al. (1993). Enantioselective trimethylsilylcyanation of some aldehydes catalyzed by chiral Schiff base-titanium alkoxide complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Tian, S.-K., et al. (2007). Asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines catalyzed by a versatile catalyst generated from cinchona alkaloid, achiral substituted 2,2'-biphenol and tetraisopropyl titanate. PubMed. Available at: [Link]
-
Various Authors. (n.d.). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. National Institutes of Health. Available at: [Link]
-
Belokon', Y. N., et al. (1999). THE ASYMMETRIC ADDITION OF TRIMETHYLSILYL CYANIDE TO ALDEHYDES CATALYZED BY CHIRAL (SALEN)TITANIUM COMPLEXES. Semantic Scholar. Available at: [Link]
-
Zuend, S. J., & Jacobsen, E. N. (2007). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. PubMed Central. Available at: [Link]
-
Zhang, Z., et al. (2016). ACDC strategy for enantioselective cyanosilylation of aldehydes (2) with TMSCN (3). ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Scientist's Guide to the Asymmetric Synthesis of Chiral Alcohols from Prochiral Ketones
Abstract: The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis. These optically active alcohols are indispensable chiral building blocks for a vast array of high-value molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety.[1][2][3] This guide provides an in-depth exploration of the three preeminent strategies for achieving this transformation: transition metal-catalyzed asymmetric hydrogenation, organocatalytic reduction, and biocatalytic conversion using ketoreductases. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedures to explain the underlying mechanistic principles, offering field-proven insights to empower rational catalyst selection and protocol optimization.
The Strategic Imperative for Asymmetric Ketone Reduction
A prochiral ketone possesses a carbonyl group flanked by two different substituents (R¹ ≠ R²). The two faces of the planar carbonyl group, designated Re and Si, are enantiotopic. The goal of asymmetric reduction is to deliver a hydride (H⁻) selectively to one of these faces, thereby establishing a new stereocenter with a predictable and high degree of enantiomeric purity. Chiral alcohols are pivotal intermediates in the synthesis of numerous drugs, including antidepressants like Prozac and cardiovascular agents like Amiodarone.[2][4]
The primary methods to achieve this transformation can be broadly categorized:
-
Transition Metal Catalysis: Utilizes a chiral ligand coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium) to direct the stereochemical outcome of hydrogenation or transfer hydrogenation.[5]
-
Organocatalysis: Employs small, chiral organic molecules to catalyze the reduction, famously exemplified by the Corey-Bakshi-Shibata (CBS) reduction.[6][7]
-
Biocatalysis: Leverages the exquisite selectivity of enzymes, particularly ketoreductases (KREDs), which operate under mild, aqueous conditions.[8][9][10]
While stoichiometric methods using chiral boranes like Alpine-Borane were foundational, modern synthesis prioritizes catalytic approaches for their superior atom economy and efficiency.[11][12][13]
Transition Metal-Catalyzed Asymmetric Hydrogenation
This approach represents one of the most powerful and versatile tools for ketone reduction, characterized by high turnover numbers and exceptional enantioselectivity. The pioneering work of Ryōji Noyori in this field was recognized with the Nobel Prize in Chemistry in 2001.
Principle of Operation: Metal-Ligand Bifunctional Catalysis
Noyori-type catalysts, such as those based on Ruthenium with BINAP (a chiral diphosphine) and a chiral diamine ligand, operate through a "metal-ligand bifunctional" or "outer-sphere" mechanism.[14][15][16] Unlike mechanisms where the substrate must coordinate directly to the metal's inner sphere, this pathway involves a concerted transfer of a proton from the amine ligand and a hydride from the metal to the ketone's carbonyl group via a six-membered pericyclic transition state. This mechanism avoids substrate inhibition and contributes to the high efficiency of these catalysts.
The reaction can be performed as either a direct hydrogenation (using H₂ gas) or a transfer hydrogenation (using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture).[11][17]
Visualization: Mechanism of Asymmetric Transfer Hydrogenation
Caption: Noyori Asymmetric Transfer Hydrogenation Mechanism.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example for the reduction of an aryl ketone using a Noyori-Ikariya type catalyst.
Materials:
-
[RuCl((S,S)-TsDPEN)(p-cymene)] catalyst
-
Acetophenone (prochiral ketone)
-
Formic acid (HCO₂H)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware (Schlenk flask, syringes)
Procedure:
-
Azeotropic Mixture Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst (e.g., 1-2 mol%).
-
Solvent and Substrate Addition: Add anhydrous solvent (e.g., 0.1-0.5 M concentration relative to substrate). Add the acetophenone substrate via syringe.
-
Initiation: Add the 5:2 formic acid/triethylamine mixture (typically 2-5 equivalents relative to the ketone).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water or a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude alcohol product by flash column chromatography. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Data Presentation: Substrate Scope of Noyori-Type Catalysts
| Substrate | Catalyst System | Conditions | Yield (%) | % ee | Reference |
| Acetophenone | Ru(OTf) | H₂ (10 atm), MeOH, 10 h | >99 | 96 (R) | [17] |
| 4-Chromone | RuCl | H₂ (15 atm), 60 °C, 24 h | >99 | 99 (S) | [17] |
| α-Chloroacetophenone | Ru(OTf) | H₂ (10 atm), MeOH, 10 h | >99 | 96 (R) | [17] |
| o-Hydroxy Benzophenone | (R,R)-Tethered Catalyst | iPrOH, 80 °C, 16 h | 95 | 98 (S) | [16] |
Organocatalytic Asymmetric Reduction: The CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a landmark achievement in organocatalysis, providing a highly reliable and predictable method for reducing ketones.[18][19][20] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), in conjunction with a stoichiometric borane source (BH₃•THF or BH₃•SMe₂).[21]
Principle of Operation: Lewis Acid/Base Activation
The CBS reaction proceeds through a mechanism distinct from metal catalysis. The borane reductant coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst.[22][23] This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone. The ketone orients itself to minimize steric clash, placing its larger substituent away from the catalyst's chiral framework. This pre-organization facilitates a highly selective, intramolecular hydride transfer from the N-bound borane to the coordinated ketone via a stable six-membered ring transition state.[22][23]
Visualization: Mechanism of the CBS Reduction
Caption: Corey-Bakshi-Shibata (CBS) Reduction Mechanism.
Protocol: In Situ CBS Reduction of a Prochiral Ketone
A significant practical advantage is the ability to generate the active catalyst in situ from a stable chiral precursor, which often improves reproducibility.[21][24]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (chiral precatalyst)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂) or Borane-THF complex (BH₃•THF)
-
Prochiral ketone (e.g., 1-tetralone)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Hydrochloric acid (e.g., 1N HCl for workup)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Catalyst Formation: To a flame-dried flask under an inert atmosphere, add the chiral amino alcohol precatalyst (e.g., 10 mol%) and anhydrous THF. Cool the solution to 0 °C. Add the borane solution (e.g., 0.5-1.0 equivalents relative to the precatalyst) dropwise. Stir for 15-30 minutes at room temperature to allow for the in situ formation of the oxazaborolidine catalyst.[21][24]
-
Substrate Addition: Cool the catalyst solution to the desired reaction temperature (e.g., -40 °C to 0 °C). Add a solution of the prochiral ketone in anhydrous THF dropwise.
-
Reductant Addition: Add the remaining borane solution (stoichiometric amount, e.g., 1.0-1.5 equivalents relative to the ketone) dropwise over a period of time (e.g., 1 hour) to control the reaction rate and temperature.
-
Reaction Monitoring: Stir the mixture at the low temperature for the specified time (e.g., 1-2 hours). Progress can be monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification and Analysis: Purify the product by column chromatography and determine the % ee by chiral HPLC or GC.
Data Presentation: Substrate Scope of the CBS Reduction
| Substrate Type | Example Substrate | Typical % ee | Notes | Reference |
| Aryl Alkyl Ketone | Acetophenone | 91-98% (R) | Excellent substrate, highly predictable. | [21] |
| Aliphatic Ketone | 3-Nonanone | >95% | Good selectivity, may require lower temperatures. | [24] |
| α,β-Unsaturated Ketone | Benzylideneacetone | >95% | Highly chemoselective for 1,2-reduction of the carbonyl. | [20] |
| Trifluoromethyl Ketone | Trifluoroacetophenone | ~90% | Challenging substrates, but good results are achievable. | [21] |
Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods.[25][26] Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the reduction of prochiral ketones to chiral alcohols with near-perfect enantioselectivity.[10][27]
Principle of Operation: Enzyme Specificity and Cofactor Recycling
KREDs utilize a hydride from a nicotinamide cofactor, either NADH or NADPH, to perform the reduction within a precisely shaped active site.[27] This steric confinement dictates the facial selectivity of the hydride attack, leading to very high % ee values.
Since the NAD(P)H cofactor is expensive, it must be used in catalytic amounts and regenerated in situ. This is achieved by adding a second enzyme-substrate system. A common approach is the "substrate-coupled" method using isopropanol as a co-solvent and a sacrificial hydrogen donor. The KRED itself or a second alcohol dehydrogenase oxidizes the isopropanol to acetone, regenerating the NAD(P)H cofactor.[9] Another popular system uses glucose and glucose dehydrogenase (GDH).[9]
Visualization: KRED Workflow with Cofactor Recycling
Caption: KRED-catalyzed reduction with substrate-coupled cofactor recycling.
Protocol: General Procedure for KRED-Catalyzed Reduction
This protocol outlines a typical lab-scale batch reaction using a commercially available KRED kit.
Materials:
-
Ketoreductase (KRED) powder or solution
-
NADP⁺ or NAD⁺ cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Prochiral ketone
-
Isopropanol (as co-substrate and co-solvent) or Glucose/Glucose Dehydrogenase (GDH) for recycling
-
Shaking incubator or stirred reactor
Procedure:
-
Buffer Preparation: Prepare the reaction buffer and adjust the pH to the optimal range for the chosen KRED (typically 6.5-8.0).
-
Reaction Mixture: In a reaction vessel, combine the buffer, the cofactor (e.g., 1-2 mM), and the enzyme (KRED, and GDH if used).
-
Co-substrate Addition: Add the recycling substrate. If using the isopropanol method, this can be added as a co-solvent (e.g., 10-30% v/v). If using the glucose/GDH method, add glucose (e.g., 1.1 equivalents to the ketone).
-
Substrate Addition: Add the prochiral ketone substrate. Substrate loading is often limited by solubility and potential enzyme inhibition, typically in the range of 10-100 mM. It can be added neat or as a solution in a water-miscible solvent.
-
Incubation: Place the sealed reaction vessel in a shaking incubator or stirred reactor at the optimal temperature (e.g., 30 °C).
-
Reaction Monitoring: Monitor the conversion of the ketone and formation of the alcohol over time (e.g., 12-24 hours) using GC or HPLC.
-
Workup: Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to extract the product. Centrifuge if necessary to break up any emulsion and separate the layers.
-
Analysis: Collect the organic layer, dry, and concentrate. Analyze for yield and determine the % ee by chiral GC or HPLC.
Data Presentation: Examples of KRED-Catalyzed Reductions
| Substrate | Biocatalyst | Yield (%) | % ee | Configuration | Reference |
| Acetophenone | Lactobacillus kefir | >99 | >99 | (S) | [2] |
| 4'-Chloroacetophenone | Carrot/Radish Tissue | ~80 | ~98 | (S) | [1][25] |
| Ethyl 4-chloroacetoacetate | Plant Tissues | ~45 | ~91 | (S) or (R) | [1] |
| Various Ketones | Engineered KREDs | High | >99 | (S) or (R) | [8][27] |
Analysis of Enantiomeric Excess (% ee)
Verifying the stereochemical outcome of an asymmetric reaction is critical. The enantiomeric excess (% ee), defined as |% Major Enantiomer - % Minor Enantiomer|, is the standard metric for success.
Standard Analytical Workflow:
-
Reaction Workup: Isolate the crude alcohol product.
-
Purification: Purify the alcohol, typically via flash chromatography, to remove catalysts and unreacted starting material.
-
% ee Determination: The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): The purified alcohol is passed through a column containing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile alcohols. The sample may require derivatization to increase volatility.[28][29]
-
-
Data Analysis: The % ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Caption: Standard workflow for product isolation and analysis.
Other specialized techniques include NMR spectroscopy with chiral solvating agents and chiroptical methods like circular dichroism.[30][31][32]
Summary and Outlook
The synthesis of chiral alcohols from prochiral ketones is a mature yet continuously evolving field. The choice of method depends on factors such as substrate scope, scale, cost, and available equipment.
| Method | Catalyst Type | Reductant | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Chiral Ru, Rh, Ir Complexes | H₂ or H-donors (iPrOH, HCOOH) | High efficiency (TON/TOF), broad substrate scope, excellent enantioselectivity. | Requires specialized high-pressure equipment for H₂, potential for metal contamination. |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | High predictability, excellent enantioselectivity, simple setup, good for α,β-unsaturated ketones. | Uses stoichiometric borane, sensitive to moisture, catalyst can age. |
| Biocatalytic Reduction | Ketoreductases (KREDs) | NAD(P)H (recycled) | Extremely high enantioselectivity (>99% ee), "green" (aqueous, mild conditions), safe. | Substrate scope can be limited, potential for substrate/product inhibition, requires cofactor recycling. |
The ongoing development of more active and robust catalysts, coupled with advances in enzyme engineering and high-throughput screening, continues to push the boundaries of what is possible.[8][33] These methods are not merely academic curiosities; they are enabling technologies that underpin the efficient and sustainable production of life-saving medicines and advanced materials.
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Enantioselective reduction of ketones - Wikipedia. Wikipedia. [Link]
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Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing). [Link]
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Noyori Hydrogenation. NROChemistry. [Link]
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Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology | Oxford Academic. [Link]
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Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
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Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). [Link]
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Practical chiral alcohol manufacture using ketoreductases. Request PDF - ResearchGate. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. SciSpace. [Link]
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Noyori Hydrogenation. YouTube. [Link]
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An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). [Link]
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Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]
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Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC - NIH. [Link]
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Practical chiral alcohol manufacture using ketoreductases. PubMed. [Link]
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Asymmetric hydrogenation - Wikipedia. Wikipedia. [Link]
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Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Enantioselective Ketone Reduction Chiral Reagent - Alpine Borane. ChemTube3D. [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. [Link]
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-
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Chiral alcohols: Significance and symbolism. ScienceDirect. [Link]
-
Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research - ACS Publications. [Link]
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Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. ResearchGate. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
-
Determination of enantiomeric excess. University of Bath. [Link]
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Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]
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Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH. [Link]
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- 15. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 22. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. youtube.com [youtube.com]
- 24. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 25. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Determination of enantiomeric excess [ch.ic.ac.uk]
- 29. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 30. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine Catalyzed Reactions
Welcome to the technical support center for (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions catalyzed by this versatile chiral diamine. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high yields and stereoselectivity in your asymmetric syntheses.
Introduction to the Catalyst
(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine is a C₂-symmetric chiral diamine derived from the well-known (1R,2R)-diaminocyclohexane scaffold.[1] The presence of one tertiary and one primary amine group creates a unique steric and electronic environment, making it an effective ligand or organocatalyst in a variety of asymmetric transformations. Its rigid cyclohexane backbone provides a well-defined chiral environment crucial for inducing stereoselectivity.[1] This catalyst is particularly noted for its role as a ligand in metal-catalyzed reactions, such as copper-catalyzed C-N coupling reactions, and in the formation of chiral metal complexes for polymerization.[2][3]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of experiments involving (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine.
Q1: How should I handle and store the catalyst to ensure its activity?
A: (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine is a hygroscopic, low-melting solid that can be sensitive to air and moisture.[4]
-
Storage: It should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, typically between 2-8°C.[5] The product page from ChemScene recommends storage at 4°C, protected from light and under nitrogen.[6]
-
Handling: All manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques. Use anhydrous solvents and ensure all glassware is rigorously dried before use. Even trace amounts of water can hydrolyze the catalyst or interfere with the catalytic cycle, leading to reduced yield and enantioselectivity.
Q2: What is a typical catalyst loading for this type of reaction?
A: Catalyst loading is highly reaction-dependent. For screening purposes, a loading of 5-10 mol% is a common starting point. In well-optimized systems, this can often be reduced to 1-2 mol% or even lower without significant loss of performance. If you observe a significant achiral background reaction, increasing the catalyst loading may be necessary to outcompete it. Conversely, high catalyst loading can sometimes lead to the formation of off-cycle, inactive species.
Q3: Which solvents are recommended for reactions using this catalyst?
A: The choice of solvent is critical and can dramatically influence both conversion and enantioselectivity.
-
General Recommendations: Aprotic solvents are generally preferred. Dichloromethane (DCM), toluene, tetrahydrofuran (THF), and dioxane are common choices.
-
Causality: The solvent can influence the solubility of the catalyst and substrates, the stability of the transition state, and the aggregation state of the catalyst. For instance, coordinating solvents like THF can sometimes compete for binding to a metal center in a catalyst complex, while non-polar solvents like toluene may favor a more tightly bound, organized transition state, leading to higher enantioselectivity. A solvent screen is almost always a necessary step in optimization.
Q4: What is the optimal temperature range for these reactions?
A: The optimal temperature is a trade-off between reaction rate and selectivity.
-
Starting Point: Many reactions are initially screened at room temperature (20-25°C).
-
Optimizing Selectivity: Asymmetric reactions often exhibit higher enantioselectivity at lower temperatures (e.g., 0°C, -20°C, or even -78°C). The energetic difference between the diastereomeric transition states is amplified at lower temperatures, favoring the formation of one enantiomer.
-
Optimizing Conversion: If the reaction is sluggish, gentle heating (e.g., 40-60°C) may be required. However, be aware that higher temperatures can often erode enantioselectivity and may lead to catalyst degradation over long reaction times.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Reaction Conversion
Q: My reaction shows very low conversion, even after an extended period. What are the likely causes and how can I fix it?
A: Low conversion is a common issue that can stem from several factors.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling (exposure to air/moisture). Solution: Use a fresh batch of the catalyst or purify the existing batch. Ensure all future handling is performed under a strict inert atmosphere. |
| Inhibiting Impurities | Trace impurities in your substrate, reagents, or solvent (e.g., water, acids, or other coordinating species) can poison the catalyst. Solution: Purify all substrates and reagents before use. Use freshly distilled, anhydrous solvents. Adding activated molecular sieves to the reaction can help scavenge trace water. |
| Insufficient Temperature | The activation energy for the reaction may not be overcome at the current temperature. Solution: Gradually increase the reaction temperature in increments (e.g., from 25°C to 40°C, then to 60°C) and monitor the conversion. Be mindful that this may negatively impact enantioselectivity. |
| Poor Solubility | One or more components (catalyst, substrate) may not be fully soluble in the chosen solvent, limiting the effective concentration. Solution: Check the solubility of all components. If poor solubility is observed, screen a different range of solvents where all components are fully dissolved at the reaction temperature. |
Problem 2: High Conversion but Poor Enantioselectivity (Low ee)
Q: The reaction goes to completion, but the product has a low enantiomeric excess (ee). What steps can I take to improve stereoselectivity?
A: This is a classic optimization problem in asymmetric catalysis. The key is to favor the catalyzed pathway over any non-selective background reactions and to increase the energy difference between the two stereochemical pathways.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| High Reaction Temperature | As temperature increases, the kinetic energy of the system can overcome the small energy difference between the diastereomeric transition states, leading to a more racemic product. Solution: Lower the reaction temperature. Run a temperature screen from 25°C down to -78°C to find the optimal balance between rate and selectivity. |
| Suboptimal Solvent | The solvent plays a crucial role in organizing the transition state assembly. A poorly chosen solvent can lead to a less-ordered transition state. Solution: Conduct a thorough solvent screen. Include a range of polar aprotic (e.g., THF, MeCN), non-polar (e.g., Toluene, Hexanes), and halogenated (e.g., DCM, DCE) solvents. |
| Competitive Background Reaction | A non-catalyzed, achiral reaction may be occurring in parallel with the desired catalytic cycle, producing a racemic product and eroding the overall ee. Solution: Lowering the temperature can often slow the background reaction more than the catalyzed one. You can also try increasing the catalyst loading to favor the asymmetric pathway. |
| Presence of Protic Species | Trace amounts of water or other protic impurities can interfere with the chiral environment, often by disrupting hydrogen bonding or other non-covalent interactions that are key to stereodifferentiation. Solution: Rigorously dry all reagents, solvents, and glassware. Perform the reaction under a strict inert atmosphere. |
Problem 3: Inconsistent Results and Poor Reproducibility
Q: I am getting different yields and ee values every time I run the same reaction. What could be causing this?
A: Poor reproducibility is often traced back to subtle, uncontrolled variables in the experimental setup.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Atmospheric Contamination | Inconsistent exposure to air and moisture can lead to variable levels of catalyst deactivation. Solution: Standardize your experimental setup. Use a glovebox for all manipulations or develop a highly consistent Schlenk line technique. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Reagent Purity Variation | The purity of substrates, reagents, and even solvents can vary from bottle to bottle or degrade over time. Solution: Use reagents from the same batch for a series of experiments. If possible, purify all reagents before use and use freshly opened bottles of high-purity anhydrous solvents. |
| Inaccurate Measurements | Small variations in the amount of catalyst or other reagents, especially for small-scale reactions, can lead to large differences in outcome. Solution: Use calibrated equipment. For catalyst loading, prepare a stock solution in an anhydrous solvent and add it via syringe rather than weighing out very small solid quantities. |
Visualized Workflows and Logic
To assist in your experimental design and troubleshooting, we provide the following diagrams created using the DOT language.
Experimental Optimization Workflow
This diagram outlines a logical flow for optimizing a new reaction catalyzed by (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine.
Caption: A typical workflow for reaction optimization.
Troubleshooting Decision Tree
If you encounter a problem, this decision tree can help guide you to the most likely cause and solution.
Sources
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- 2. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
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- 4. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Enhancing Enantioselectivity with Chiral Diamine Ligands
Welcome to the Technical Support Center for improving enantioselectivity using chiral diamine ligands. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric catalysis. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is dedicated to resolving specific issues that can arise during asymmetric reactions using chiral diamine ligands. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Problem 1: Low Enantiomeric Excess (ee)
You've run your reaction, and the chiral HPLC or GC analysis shows a disappointingly low enantiomeric excess. This is one of the most common challenges in asymmetric synthesis.
Possible Causes & Step-by-Step Solutions:
A. Suboptimal Ligand-Substrate Match: The steric and electronic properties of your chiral diamine ligand must be compatible with your specific substrate to create a well-defined chiral environment around the catalytic center.[1][2]
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Solution 1: Ligand Screening. A library of chiral diamine ligands should be screened. Start with privileged scaffolds like derivatives of 1,2-diaminocyclohexane (DACH) or 1,2-diphenylethylenediamine (DPEN), and then explore ligands with varied steric bulk and electronic properties.[1] For instance, N-substituents on the diamine can be modified to tune these characteristics.[3][4]
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Solution 2: Computational Modeling. If available, use computational tools to model the transition states of your substrate with different ligands. This can provide insights into the most promising candidates before extensive experimental screening.
B. Incorrect Reaction Conditions: Temperature, solvent, and concentration can dramatically influence the energy difference between the diastereomeric transition states, thereby affecting enantioselectivity.[2]
-
Solution 1: Temperature Optimization. Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy available to overcome the activation energy barrier of the less-favored diastereomeric transition state.[5] However, in some rare cases, a reversal of enantioselectivity can be observed at different temperatures.[6][7] It is crucial to screen a range of temperatures (e.g., from -78°C to room temperature).
-
Solution 2: Solvent Screening. The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex.[8] Screen a variety of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and sometimes even protic solvents, though the latter can interfere with many catalysts.
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Solution 3: Concentration Adjustment. The concentration of reactants and catalyst can influence the formation of catalyst aggregates, which may have different activity and selectivity. Experiment with a range of concentrations to find the optimal conditions.
C. Catalyst Impurities or Degradation: The presence of impurities, including water or oxygen, can poison the catalyst or interfere with the catalytic cycle.[2][8]
-
Solution 1: Ensure Anhydrous and Inert Conditions. Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Solution 2: Verify Ligand and Metal Precursor Purity. Use freshly purified ligands and high-purity metal precursors. Impurities in the starting materials can have a significant detrimental effect.
-
Solution 3: In Situ vs. Pre-formed Catalyst. If you are generating the catalyst in situ, ensure complete complex formation. In some cases, using a well-defined, pre-formed catalyst complex can lead to more reproducible results.
Problem 2: Poor Yield or No Reaction
You've set up your reaction, but after the specified time, TLC or GC-MS analysis shows little to no product formation, or a low yield of the desired product.
Possible Causes & Step-by-Step Solutions:
A. Catalyst Inactivity: The chosen metal-ligand combination may not be active for the specific transformation.
-
Solution 1: Vary the Metal Precursor. For a given chiral diamine ligand, different metal precursors (e.g., Cu(I) vs. Cu(II) salts, different counterions) can exhibit vastly different reactivity.
-
Solution 2: Check Ligand Compatibility. Not all diamine ligands are suitable for all types of reactions. For example, some ligands are excellent for reductions, while others are better suited for C-C bond-forming reactions.[1] Consult the literature for applications of your chosen ligand class.
-
Solution 3: Increase Catalyst Loading. While not always ideal, increasing the catalyst loading can sometimes overcome low reactivity, although this may not be cost-effective on a larger scale.[8]
B. Presence of Inhibitors: As with low ee, impurities can completely shut down catalysis.
-
Solution 1: Purify Starting Materials. Ensure all substrates and reagents are of the highest possible purity.
-
Solution 2: Use of Additives. In some cases, additives can enhance reactivity. For example, a Brønsted acid or base can act as a co-catalyst in certain transformations.[9]
Problem 3: Inconsistent Results/Poor Reproducibility
You've achieved a great result once, but subsequent attempts fail to reproduce the high enantioselectivity or yield.
Possible Causes & Step-by-Step Solutions:
A. Sensitivity to Air and Moisture: Many organometallic catalysts are highly sensitive to trace amounts of air and moisture, which can lead to inconsistent catalyst activity.[8]
-
Solution: Rigorous Experimental Technique. Strictly adhere to anhydrous and inert atmosphere techniques. The use of a glovebox for catalyst preparation and reaction setup is highly recommended.
B. Catalyst Degradation Over Time: Pre-formed catalysts or solutions of ligands can degrade upon storage.
-
Solution: Use Fresh Materials. Whenever possible, use freshly prepared catalyst solutions and recently purchased or purified ligands.
C. Variability in Reagent Quality: Different batches of solvents, substrates, or metal precursors can contain varying levels of impurities.
-
Solution: Standardize Reagent Sources. Once optimal conditions are found, try to use reagents from the same supplier and batch number for critical experiments to minimize variability.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral diamine ligand for my reaction?
A1: Ligand selection is a critical step and is often application-specific.[2]
-
Literature Precedent: The most reliable starting point is to search for similar reactions in the chemical literature.
-
Privileged Scaffolds: C2-symmetric vicinal diamines like those derived from 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) are considered "privileged" as they have proven effective in a wide range of asymmetric transformations.[1]
-
Steric and Electronic Tuning: The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen atoms or the diamine backbone. For instance, bulky substituents can create a more defined chiral pocket, which can enhance enantioselectivity.[3]
Q2: What is the role of additives in improving enantioselectivity?
A2: Additives can play several roles in asymmetric catalysis.[10]
-
Lewis Acids: In some cases, a Lewis acid additive can coordinate to the substrate, altering its conformation and enhancing its reactivity and the facial selectivity of the reaction.[11]
-
Brønsted Acids/Bases: These can act as co-catalysts, protonating or deprotonating substrates or intermediates to facilitate the catalytic cycle.[9]
-
Alcohols: Bulky alcohol additives have been shown to enhance enantioselectivity in certain ruthenium-catalyzed hydrogenations.[12]
-
Amines: Non-reactive amines can sometimes improve yield and enantiomeric excess by forming ion pairs with acidic byproducts.[10]
Q3: Can temperature really reverse the enantioselectivity of a reaction?
A3: Yes, while uncommon, there are documented cases where a change in reaction temperature can lead to a reversal of the major enantiomer formed.[6][7] This phenomenon is often attributed to a switch in the dominant reaction mechanism or a change in the relative contributions of enthalpic and entropic factors to the free energy of activation for the two diastereomeric transition states.
Q4: My reaction gives good diastereoselectivity but poor enantioselectivity. What could be the issue?
A4: This suggests that the catalyst is controlling the relative orientation of the reactants (diastereoselectivity) but is not effectively differentiating between the two faces of the prochiral substrate (enantioselectivity).
-
Ligand Modification: The chiral ligand may need to be modified to create a more sterically demanding or electronically differentiated environment closer to the reacting center of the substrate.
-
Chiral Mismatch: If you are using a chiral substrate with a chiral catalyst, you may be observing a "mismatched" pairing where the inherent facial bias of the substrate opposes the selectivity of the catalyst. Running the reaction with the other enantiomer of the catalyst can help diagnose this ("matched" vs. "mismatched" pairs).
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Test Reaction
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the metal precursor (e.g., 5 mol%).
-
Ligand Addition: Prepare stock solutions of each chiral diamine ligand to be screened in anhydrous solvent. Add the appropriate amount of each ligand solution to the corresponding vial (e.g., 5.5 mol%).
-
Catalyst Formation: Gently agitate the vials and allow the metal-ligand complex to form for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Substrate Addition: Add the substrate to each vial, followed by any other reagents.
-
Reaction: Seal the vials and place them in a temperature-controlled shaker or stir plate for the desired reaction time.
-
Analysis: Quench the reactions and analyze the enantiomeric excess of the product in each vial using chiral HPLC or GC.
Protocol 2: Temperature Optimization Study
-
Setup: Prepare identical reactions in separate flasks, each equipped with a thermocouple to monitor the internal temperature.
-
Temperature Control: Place each flask in a cooling bath set to a different temperature (e.g., 0°C, -20°C, -40°C, -78°C).
-
Initiation: Once the internal temperature of each reaction has stabilized, initiate the reaction by adding the final reagent.
-
Monitoring: Monitor the progress of each reaction by TLC or GC.
-
Analysis: Once the reactions are complete, quench and analyze the enantiomeric excess for each temperature point to determine the optimal condition.
Data Presentation
Table 1: Example of Ligand Screening Data for Asymmetric Michael Addition
| Entry | Chiral Diamine Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R,R)-DACH derivative | Toluene | -20 | 85 | 75 |
| 2 | (S,S)-DPEN derivative | THF | -20 | 92 | 88 |
| 3 | (R,R)-DACH derivative | CH2Cl2 | -20 | 78 | 65 |
| 4 | (S,S)-DPEN derivative | Toluene | -40 | 90 | 95 |
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Generalized catalytic cycle in asymmetric catalysis.
References
-
O'Brien, P. (2000). Synthesis and Resolution of a Novel Chiral Diamine Ligand and Application to Asymmetric Lithiation−Substitution. Organic Letters, 2(7), 875-878. [Link]
-
Lucaccioni, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
-
Rondot, C., et al. (2011). Synthesis of Chiral Vicinal Diamines by Highly Diastereoselective Three-Component Phenolic Mannich Reaction: Temperature-Dependent Stereodivergency. Organic Letters, 13(5), 828-831. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
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Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]
-
Wang, H., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
-
O'Brien, P. (2000). Synthesis and Resolution of a Novel Chiral Diamine Ligand and Application to Asymmetric Lithiation−Substitution. ACS Publications. [Link]
-
Lucet, D., Le Gall, T., & Mioskowski, C. (2012). Chiral Diazaligands for Asymmetric Synthesis. Wiley-VCH. [Link]
-
Vitale, M. R., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5328-5345. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Djukanovic, D., et al. (2022). A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines. Journal of the American Chemical Society, 144(1), 443-452. [Link]
-
Djukanovic, D., et al. (2020). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. Journal of the American Chemical Society, 142(31), 13563-13570. [Link]
-
Espino, C. G., et al. (2005). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 7(15), 3159-3162. [Link]
-
Wang, H., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. [Link]
-
van der Sluis, M., et al. (1989). Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis. ResearchGate. [Link]
-
Slaninova, E., et al. (2018). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 14, 1406-1414. [Link]
-
López-Estrada, O., et al. (2023). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI. [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Wang, Z., et al. (2021). Enantioselective “organocatalysis in disguise” by the ligand sphere of chiral metal-templated complexes. Chemical Society Reviews, 50(14), 8086-8114. [Link]
-
Chemistry World. (2017). Temperature drop triggers chirality twist. Chemistry World. [Link]
-
Lucaccioni, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
-
Yadav, G. D., & Lathi, P. S. (2006). Enhancement of Selectivity and Reactivity of Lipases by Additives. ResearchGate. [Link]
-
Mashima, K., et al. (2003). Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. Chemical Communications, (10), 1222-1223. [Link]
-
DeCKer, C. F., et al. (2015). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. Chemical Science, 6(9), 5068-5074. [Link]
-
McPherson, I. J., & Procter, D. J. (2020). Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 10(19), 11096-11124. [Link]
-
Francos, J., & Díez, D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13357-13431. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]
-
Wang, C., et al. (2013). Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions. Organic & Biomolecular Chemistry, 11(31), 5037-5047. [Link]
-
Fischer, C., & Defieber, C. (2006). Catalytic Enantioselective Formation of Chiral Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis. Organic Letters, 8(25), 5789-5792. [Link]
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Technical Support Center: Troubleshooting Low Catalytic Activity with Diamine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to low catalytic activity when employing diamine ligands in your reactions. The insights provided here are grounded in established catalytic principles and field-proven experience to help you diagnose and resolve common issues encountered during experimentation.
Introduction: The Double-Edged Sword of Diamine Ligands
Diamine ligands are workhorses in homogeneous catalysis, prized for their strong chelation to metal centers, which often imparts stability and influences the stereochemical outcome of a reaction.[1] The formation of stable five- or six-membered chelate rings is entropically and enthalpically favored.[1][2] However, this very stability can sometimes be a double-edged sword. The electronic and steric properties of the diamine backbone, as well as the substituents on the nitrogen atoms, can profoundly impact the catalytic activity of the resulting metal complex.[3][4] Low catalytic activity can stem from a multitude of factors, ranging from the inherent structure of the ligand to subtle impurities in the reaction vessel. This guide will walk you through a logical troubleshooting process to identify and rectify the root cause of poor performance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding low catalytic activity in diamine ligand-based systems.
Q1: My reaction is sluggish or not proceeding at all. What are the most common initial checks?
A1: When faced with low or no conversion, it's crucial to start with the fundamentals before diving into more complex mechanistic investigations. Here are the primary areas to scrutinize:
-
Inert Atmosphere: Many catalyst systems involving diamine ligands are sensitive to air and moisture.[5] Oxygen can lead to the oxidation of the metal center or the ligand itself, while water can form inactive metal-hydroxo species.[5]
-
Actionable Advice: Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. All glassware should be rigorously dried.
-
-
Reagent Purity: Impurities in your starting materials, solvents, or even the diamine ligand itself can act as catalyst poisons.[6]
-
Actionable Advice: Verify the purity of your substrates and reagents. If you synthesized the diamine ligand, confirm its chemical and enantiomeric purity through appropriate analytical techniques (NMR, HPLC, etc.). Commercial ligands should be from a reputable source.
-
-
Catalyst Formation and Integrity: The active catalytic species may not be forming correctly, or it may be degrading under the reaction conditions.
-
Actionable Advice: If generating the catalyst in situ, ensure the correct stoichiometry of the metal precursor and ligand is used. Consider using a well-defined, pre-formed catalyst complex to eliminate variables associated with in situ generation.[5] A visual cue for the deactivation of some palladium-based catalysts is the formation of palladium black, which indicates the agglomeration of palladium(0) into an inactive form.[5]
-
Q2: How does the structure of the diamine ligand affect catalytic activity?
A2: The structure of the diamine ligand is a critical determinant of catalytic performance. Both electronic and steric factors come into play.
-
Electronic Effects: The basicity of the nitrogen donors influences the electronic properties of the metal center.[3] However, a direct correlation between nitrogen basicity and catalytic activity is not always observed, suggesting that other factors are often more dominant.[3]
-
Steric Hindrance: The steric bulk on the diamine backbone can have a significant impact. In some iron-catalyzed transfer hydrogenation reactions, bulkier diamine backbones have been shown to increase catalytic activity.[3] Conversely, excessive steric bulk on other parts of a ligand system, such as on phosphorus atoms in P-N-N-P ligands, can lead to inactive complexes.[3]
-
N-Substitution: For copper-catalyzed reactions, N,N'-dimethyl-substituted diamines often provide higher reaction rates than unsubstituted or more heavily substituted analogues.[4] Unsubstituted diamines can sometimes undergo undesired N-arylation under reaction conditions, which consumes the ligand and can decrease the overall reaction rate.[4]
Q3: Could my diamine ligand be degrading under the reaction conditions?
A3: Yes, ligand degradation is a potential cause of decreased catalytic activity. The stability of the diamine ligand is highly dependent on the reaction conditions (temperature, solvent, presence of other reagents).
-
Thermal Degradation: At elevated temperatures, some diamines can undergo thermal degradation. For example, in the presence of CO2 and water, ethylenediamine can form intermediates that lead to degradation products.[7][8]
-
Oxidative Degradation: As mentioned, in the presence of an oxidant (like trace oxygen), the ligand can be oxidized, rendering it ineffective.
-
Reaction with Substrates/Products: In some cases, the ligand may react with the starting materials or products, leading to an inactive form.
Q4: I'm observing an initial burst of activity that then plateaus. What could be the cause?
A4: This kinetic profile often points towards catalyst deactivation or product inhibition.
-
Catalyst Deactivation: The active catalyst may be converting to an inactive species over the course of the reaction. This could be due to slow ligand degradation, aggregation of the metal center, or reaction with a byproduct.[5][9]
-
Product Inhibition: The product of your reaction might be coordinating to the metal center more strongly than the starting material, effectively shutting down the catalytic cycle.[5]
-
Actionable Advice: Try running the reaction at a lower substrate concentration or, if feasible, devise a method to remove the product as it is formed. Analyzing the reaction mixture at different time points can help identify changes in the catalyst structure or the formation of inhibitory species.[5]
-
Part 2: Troubleshooting Workflow
When faced with low catalytic activity, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose the problem.
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key diagnostic experiments.
Protocol 1: Rigorous Solvent and Reagent Purification
Impurities are a common culprit for low catalytic activity.[6] This protocol details the preparation of high-purity solvents and reagents.
Objective: To eliminate potential catalyst poisons such as water, oxygen, and peroxides.
Materials:
-
Solvent of choice (e.g., Toluene, THF, Dioxane)
-
Appropriate drying agent (e.g., Sodium/benzophenone for THF and Dioxane; Calcium hydride for Toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Solvent Degassing:
-
Place the solvent in a suitable flask.
-
Subject the solvent to three freeze-pump-thaw cycles under high vacuum to remove dissolved oxygen.
-
Alternatively, bubble a gentle stream of inert gas through the solvent for at least 30 minutes.
-
-
Solvent Drying (Example with THF):
-
Pre-dry the THF over activated molecular sieves (4 Å) for 24 hours.
-
In a separate, oven-dried flask under an inert atmosphere, add sodium metal and a small amount of benzophenone as an indicator.
-
Distill the pre-dried THF into the flask. The solution will turn deep blue or purple when the solvent is anhydrous and oxygen-free.
-
Distill the purified solvent directly into your reaction vessel or a storage flask under an inert atmosphere.
-
-
Reagent Purification:
-
Liquid reagents should be distilled under reduced pressure and stored under an inert atmosphere.
-
Solid reagents should be recrystallized or sublimed, if applicable, and dried under high vacuum.
-
Trustworthiness Check: Before use, a small aliquot of the purified solvent can be tested with a known water-sensitive reagent (e.g., a drop of a solution of TiCl4 in toluene, which will fume in the presence of moisture) to confirm its dryness.
Protocol 2: In Situ vs. Pre-formed Catalyst Activity Comparison
This experiment helps determine if the issue lies with the in situ generation of the active catalyst.
Objective: To compare the catalytic activity of an in situ generated catalyst with a well-defined, pre-formed catalyst complex.
Procedure:
-
Reaction A: In Situ Catalyst Generation
-
To an oven-dried reaction vessel under an inert atmosphere, add the metal precursor (e.g., Pd(OAc)₂, CuI).
-
Add the diamine ligand in the desired stoichiometric ratio.
-
Add the solvent and stir for the prescribed pre-formation time at the appropriate temperature.
-
Add the substrate, base, and any other reagents to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them (e.g., by GC, LC-MS, or NMR).
-
-
Reaction B: Pre-formed Catalyst
-
Synthesize and isolate the [Metal(diamine)] complex separately according to a literature procedure.
-
Characterize the pre-formed catalyst to confirm its identity and purity (e.g., NMR, X-ray crystallography, elemental analysis).
-
To an identical reaction setup as Reaction A, add the pre-formed catalyst at the same metal loading.
-
Add the substrate, base, and other reagents.
-
Monitor the reaction progress in the same manner as Reaction A.
-
Data Analysis:
-
Compare the initial reaction rates and final conversions of Reaction A and Reaction B.
-
If Reaction B shows significantly higher activity, it suggests that the in situ catalyst formation in Reaction A is inefficient or incomplete.
| Catalyst Formation | Initial Rate (mol L⁻¹ s⁻¹) | Final Conversion (%) |
| In situ | 0.5 x 10⁻⁵ | 15 |
| Pre-formed | 2.5 x 10⁻⁵ | 95 |
Part 4: The Impact of Ligand Properties - A Deeper Dive
The choice of diamine ligand is not arbitrary. Subtle changes in its structure can lead to dramatic differences in catalytic outcomes.
The Chelate Effect and Stability
Diamine ligands form chelate rings with metal centers, a phenomenon that significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.[1] This "chelate effect" is primarily driven by a favorable entropy change.[1] While this stability is often desirable, an overly stable complex can be catalytically inactive if it is too rigid to undergo the necessary geometric changes during the catalytic cycle.
Steric and Electronic Tuning
As established, both steric and electronic factors are at play. For instance, in copper-catalyzed cross-coupling reactions, N,N'-dimethyl-substituted ethylenediamine or cyclohexanediamine are often preferred.[4] The methyl groups provide a balance: they are bulky enough to prevent the formation of less reactive, multiply ligated copper species, but not so bulky as to hinder substrate approach.[4]
References
-
Effect of the Structure of the Diamine Backbone of P−N−N−P ligands in Iron(II) Complexes on Catalytic Activity in the Transfer Hydrogenation of Acetophenone. Inorganic Chemistry. [Link]
-
(a) The impact of ligand structure on catalytic activity and selectivity. (b) Ethylene consumption curves of PNP ligands 1–5. ResearchGate. [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. PubMed Central. [Link]
-
Synthesis and characterization of α-diamine palladium complexes and insight into hybridization effects of nitrogen donor atoms on norbornene (co)polymerizations. Royal Society of Chemistry. [Link]
-
Metal complexes of diamines. Wikipedia. [Link]
-
Diamine ligands in copper-catalyzed reactions. Royal Society of Chemistry. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]
-
Structural Characterization of an ATRP Catalyst Complex. Matyjaszewski Polymer Group. [Link]
-
The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed Amidation of Aryl Iodides. Journal of the American Chemical Society. [Link]
-
Stability of Metal Complexes and Chelation. Chemistry LibreTexts. [Link]
-
Stability of different zinc(II)-diamine complexes in aqueous solution with respect to structure and dynamics: a QM/MM MD study. PubMed. [Link]
-
Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky. [Link]
-
Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. ResearchGate. [Link]
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. [Link]
-
Optimization of Catalysts and Reaction Conditions a. ResearchGate. [Link]
-
stability of transition metal complexes 3. YouTube. [Link]
-
Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society. [Link]
-
Synthesis of ligands and reductive coupling catalysts. Charles University Digital Repository. [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. ResearchGate. [Link]
-
Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces. ACS Omega. [Link]
-
Surface ligands enhance the catalytic activity of supported Au nanoparticles for the aerobic α-oxidation of amines to amides. Royal Society of Chemistry. [Link]
-
Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. [Link]
-
Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette. [Link]
-
Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review. ResearchGate. [Link]
-
Di-Palladium Complexes are Active Catalysts for Mono-N-Protected Amino Acid Accelerated Enantioselective C-H Functionalization. ChemRxiv. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal complexes of diamines - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
Technical Support Center: Optimizing (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine Catalyst Systems
Introduction
Welcome to the technical support guide for the (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine catalyst system. This document is designed for researchers, chemists, and process development professionals who utilize this versatile chiral ligand and its metal complexes in asymmetric synthesis. The efficiency, selectivity, and overall success of a reaction catalyzed by this system are profoundly influenced by the choice of solvent. A suboptimal solvent can lead to diminished enantioselectivity, low conversion rates, or catalyst deactivation.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. It moves beyond simple recommendations to explain the underlying chemical principles, empowering you to make informed decisions for your specific application.
Part 1: Frequently Asked Questions (FAQs) - Fundamental Principles
Q1: What is the primary role of the solvent in a reaction catalyzed by this compound metal complexes?
The solvent is not merely an inert medium for dissolving reactants. It is an active participant that influences the catalyst's performance through several mechanisms:
-
Solvation of the Catalytic Species: The solvent stabilizes the active catalyst, intermediates, and transition states. The nature of this solvation can dramatically alter the energy landscape of the catalytic cycle.
-
Conformational Control: The solvent can influence the conformational equilibrium of the flexible seven-membered chelate ring formed when the diamine coordinates to a metal center (e.g., Ru, Rh, Ir). This conformation is critical for establishing the chiral environment necessary for stereoselection.
-
Substrate and Reagent Solubility: Trivial, yet critical. All components must remain in solution for a homogeneous catalytic reaction to proceed efficiently. Poor solubility can lead to slow reaction rates and reproducibility issues.
-
Interactions with Transition States: The solvent can stabilize or destabilize the key transition state leading to the desired product. For instance, non-polar solvents often favor the compact, organized transition states required for high enantioselectivity, whereas polar or coordinating solvents can interfere.
Q2: Why do polar protic solvents like methanol often give poor enantioselectivity?
Polar protic solvents (e.g., methanol, ethanol, isopropanol) are generally poor choices for many reactions involving this type of catalyst, particularly in asymmetric transfer hydrogenation (ATH). The primary reason is competitive inhibition and disruption of the chiral pocket.
The N-H group on the mono-N-tosylated or related versions of the diamine ligand, when complexed with a metal like Ru(II), is crucial for the outer-sphere mechanism of hydrogenation. This N-H acts as a hydrogen bond donor, precisely orienting the substrate (e.g., a ketone) in the chiral environment.
A protic solvent can:
-
Compete for Hydrogen Bonding: The solvent's -OH group can form strong hydrogen bonds with the catalyst's N-H or the substrate's carbonyl group, disrupting the critical catalyst-substrate interaction.
-
Destabilize the Transition State: The highly organized, hydrophobic transition state assembly can be destabilized by a polar solvent that prefers to solvate the individual components rather than the assembled complex.
Caption: Mechanism of solvent interference in the transition state.
Part 2: Troubleshooting Guide - Addressing Specific Issues
Scenario 1: Low Enantioselectivity (ee%)
Problem: You are running an asymmetric transfer hydrogenation of acetophenone using a Ru-(R,R)-TsDPEN catalyst analog and observe an ee% of <70%, far below the literature-reported >95%. You are using isopropanol as both the solvent and hydrogen source.
Analysis & Solution Pathway:
-
Initial Hypothesis: The most likely culprit is the solvent. While isopropanol is the hydrogen source, using it as the bulk solvent can be detrimental. As discussed in Q2, its protic nature interferes with the reaction's stereochemical control.
-
Recommended Action: Switch to a non-polar, aprotic solvent. A formic acid/triethylamine (HCOOH/NEt₃) mixture is a common and highly effective hydrogen source that allows for solvent flexibility.
Experimental Protocol: Solvent Screening for Improved Enantioselectivity
-
Setup: Prepare five identical reactions in parallel. To a vial containing the ketone substrate (1 mmol) and the Ru-catalyst (0.01 mmol, 1 mol%), add the HCOOH/NEt₃ azeotrope (5:2 molar ratio, 1.5 eq HCOOH).
-
Solvent Addition: Add 2 mL of the chosen solvent to each vial.
-
Vial 1: Dichloromethane (DCM)
-
Vial 2: Toluene
-
Vial 3: Acetonitrile (MeCN)
-
Vial 4: Tetrahydrofuran (THF)
-
Vial 5 (Control): Isopropanol (IPA)
-
-
Reaction: Stir the reactions at the designated temperature (e.g., 28 °C) and monitor for completion by TLC or GC.
-
Analysis: Upon completion, quench the reaction, perform a standard workup, and analyze the enantiomeric excess of the resulting alcohol product by chiral HPLC or GC.
Expected Results & Interpretation:
| Solvent | Dielectric Constant (ε) | Conversion (%) | Enantiomeric Excess (ee%) | Rationale for Performance |
| Toluene | 2.4 | >99% | 98% | Non-polar, non-coordinating. Favors the organized transition state. |
| DCM | 9.1 | >99% | 96% | Weakly coordinating. Often a good balance of solubility and inertness. |
| THF | 7.6 | 95% | 85% | Coordinating solvent. Can compete with the substrate for the metal center. |
| MeCN | 37.5 | 90% | 75% | Polar and coordinating. Can disrupt H-bonding and catalyst structure. |
| IPA | 18.3 | >99% | <70% | Protic. Directly interferes with the outer-sphere mechanism. |
This data is representative and illustrates a common trend.
Scenario 2: Low or Stalled Conversion
Problem: Your reaction starts but stalls at 30% conversion. Your substrate is a large, non-polar molecule. You are using acetonitrile as the solvent based on a different literature procedure.
Analysis & Solution Pathway:
-
Initial Hypothesis: The issue is likely poor solubility of the substrate or catalyst deactivation. A large, non-polar substrate may have limited solubility in a polar solvent like acetonitrile. This can lead to a low effective concentration of the substrate in the solution phase where the catalyst resides.
-
Recommended Action: Switch to a solvent that better matches the polarity of your substrate.
Caption: Troubleshooting workflow for low reaction conversion.
Part 3: Advanced Considerations
Q3: Can solvent additives or mixed solvent systems be beneficial?
Yes, absolutely. Sometimes a single solvent does not provide the optimal balance of properties.
-
Solubility Enhancement: If your catalyst is soluble in DCM but your substrate is only soluble in heptane, a mixed DCM/heptane system might be necessary. Start with the minimum amount of the "good" solvent (DCM) to dissolve the catalyst before adding the bulk "poor" solvent and substrate.
-
Tuning Polarity: In some cases, subtly tuning the polarity of the medium with a co-solvent can optimize the electronic environment around the catalyst, leading to enhanced selectivity. For example, small amounts of THF in toluene can sometimes improve performance for certain substrates.
-
Ionic Liquids: For certain applications, ionic liquids can act as both solvent and stabilizer for the catalytic complex, allowing for easy recycling of the catalyst. Their negligible vapor pressure is also an advantage in process chemistry.
References
-
Title: Asymmetric Catalysis in Organic Synthesis Source: Noyori, R. (1994). John Wiley & Sons. URL: [Link]
-
Title: Solvent Effects in Asymmetric Catalysis Source: Chemical Reviews, 2003, 103 (8), pp 3247–3286 URL: [Link]
-
Title: Mechanism of Asymmetric Hydrogenation of Acetophenone by a RuII–TsDPEN Catalyst Source: Journal of the American Chemical Society, 2004, 126 (22), pp 7054–7066 URL: [Link]
-
Title: Asymmetric transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes Source: Coordination Chemistry Reviews, 1999, 185-186, pp 147-163 URL: [Link]
-
Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by (1R,2R)-TsDPEN-Ru(II) Complexes Source: Organic Letters, 1999, 1 (6), pp 867–870 URL: [Link]
-
Title: Application of ionic liquids in asymmetric catalysis Source: Coordination Chemistry Reviews, 2007, 251 (17-20), pp 2258-2280 URL: [Link]
Technical Support Center: Temperature Optimization for Asymmetric Synthesis
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for temperature optimization in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role temperature plays in achieving high enantioselectivity and yield. We will move beyond simple procedural lists to explore the underlying thermodynamic and kinetic principles, providing you with the causal understanding needed to troubleshoot and optimize your protocols effectively.
Section 1: Fundamental Principles: The "Why" Behind Temperature Control
In asymmetric synthesis, the goal is to favor the formation of one enantiomer over another. This selectivity arises from differences in the energy of the two competing diastereomeric transition states. The enantiomeric excess (ee) of a reaction is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the pathways leading to the R and S enantiomers.
The relationship is governed by the Eyring equation, which connects the reaction rate constant (k) to the activation parameters.[1][2] The ratio of the two rate constants (k_R / k_S) determines the enantiomeric ratio of the products.
ln(k_R / k_S) = -ΔΔG‡ / RT
Where:
-
ΔΔG‡ = (ΔG‡_S - ΔG‡_R) is the difference in the free energy of activation.
-
R is the gas constant.
-
T is the absolute temperature in Kelvin.
From this fundamental relationship, a key principle emerges: as temperature (T) decreases, the impact of a given ΔΔG‡ on the ratio of reaction rates becomes more pronounced.[3] Therefore, lower reaction temperatures generally lead to higher enantioselectivity, assuming the reaction remains under kinetic control.[4][5]
Kinetic vs. Thermodynamic Control
Understanding whether your reaction is under kinetic or thermodynamic control is paramount for temperature optimization.[6]
-
Kinetic Control: At lower temperatures, reactions are typically irreversible. The product ratio is determined by the relative rates of formation, meaning the product that forms via the lower-energy transition state will dominate. Most enantioselective catalytic reactions are designed to operate under kinetic control.[5]
-
Thermodynamic Control: At higher temperatures, the reverse reaction can become significant, allowing an equilibrium to be established. The product ratio is then determined by the relative thermodynamic stability of the products. Since enantiomers have identical stability, thermodynamic control will inevitably lead to a racemic mixture (0% ee).[5][7]
The following diagram illustrates this critical concept.
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during temperature optimization experiments in a direct question-and-answer format.
Q1: My enantioselectivity is poor or inconsistent at room temperature. What is the first step?
Answer: The first and most crucial step is to perform a temperature screening study. Poor enantioselectivity at ambient temperature is often because the thermal energy (kT) is significant enough to overcome the activation energy difference (ΔΔG‡) between the two diastereomeric transition states.[4]
Recommended Action: Systematically lower the reaction temperature. A typical screening range would be room temperature (~20-25 °C), 0 °C, -20 °C, -40 °C, and -78 °C.[4][8] Analyze the enantiomeric excess at each temperature to identify the optimal point where selectivity is high and the reaction rate is still practical. See Protocol 1 for a detailed experimental workflow.
Q2: I lowered the temperature, and while the ee improved, my reaction yield plummeted or the reaction stalled completely. What should I do?
Answer: This is a classic trade-off between selectivity and reaction rate. According to the Arrhenius and Eyring equations, lowering the temperature decreases the rate of all reactions, including the desired one.[9] If the rate becomes impractically slow, you are observing a kinetic limitation.
Potential Causes & Solutions:
-
Insufficient Reaction Time: Low-temperature reactions require significantly longer times. Ensure you are monitoring the reaction for completion (e.g., via TLC or in-situ IR) over an extended period (24-72 hours) before concluding it has stalled.
-
Catalyst Deactivation: Some catalysts may become less active or even inactive at very low temperatures. You can try slightly increasing the catalyst loading, but be aware this can sometimes negatively impact ee. Screening for a more active catalyst may be necessary.[4]
-
Poor Solubility: Reagents or catalysts may precipitate out of solution at lower temperatures. This can be addressed by screening different solvents that have lower freezing points and better solvating properties at the target temperature.
-
Viscosity Issues: Increased solvent viscosity at low temperatures can hinder mixing and slow down diffusion-controlled steps. Ensure vigorous stirring is maintained.
Q3: I observed a complete reversal of enantioselectivity when I changed the temperature. Is my analysis wrong?
Answer: Not necessarily. While uncommon, temperature-dependent reversal of enantioselectivity is a known phenomenon.[10][11] This indicates a change in the reaction mechanism or the nature of the rate-determining step.
Underlying Mechanisms:
-
Shifting Equilibria: There might be a pre-equilibrium involving the catalyst and substrate (e.g., catalyst aggregation) that is highly temperature-dependent.[10] At different temperatures, different catalytic species may be dominant, each favoring the formation of an opposite enantiomer.
-
Enthalpy vs. Entropy Control: The Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡) has both enthalpic (ΔH‡) and entropic (ΔS‡) components.[1] It is possible for the two competing reaction pathways to have different dominant contributors. One pathway might be favored by enthalpy (lower ΔH‡) while the other is favored by entropy (less negative ΔS‡). As the temperature changes, the TΔS‡ term's contribution shifts, potentially causing the favored pathway to switch.
-
Multiple Reaction Pathways: Two competing mechanisms could be operating simultaneously, with their relative rates changing differently with temperature, leading to a switch in the major product.[12]
If you observe this, it is a mechanistically significant finding that warrants further investigation.
Q4: My results are not reproducible, especially at low temperatures. What are the common culprits?
Answer: Reproducibility issues at low temperatures often stem from inadequate control over experimental conditions.
Troubleshooting Checklist:
-
Accurate Temperature Control: Ensure your cooling bath is well-insulated and maintained at a consistent temperature. For a -78 °C bath, use a dry ice/acetone or dry ice/isopropanol slurry. For other sub-zero temperatures, a cryocooler is ideal.
-
Exclusion of Moisture: Low temperatures can cause atmospheric moisture to condense and freeze into your reaction. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and anhydrous solvents.[8][13]
-
Rate of Addition: For exothermic reactions, adding a reagent too quickly can cause localized heating, overriding the cooling bath and leading to a loss of selectivity. Use a syringe pump for slow, controlled addition of reagents at low temperatures.[14]
-
Mixing: Ensure the stir bar or overhead stirrer is functioning correctly and the reaction mixture is not freezing into a solid mass that prevents efficient mixing.
The following workflow diagram summarizes the troubleshooting process for low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is there a "best" temperature for asymmetric synthesis?
A: No, the optimal temperature is highly specific to the reaction, catalyst, and substrate. While lower temperatures are a good starting point for improving ee, the "best" temperature is one that provides the desired selectivity within a practical timeframe and without compromising yield due to issues like catalyst deactivation or poor solubility.[15]
Q2: How can I monitor my reaction in real-time at low temperatures?
A: In-situ monitoring techniques are invaluable for understanding reaction kinetics without needing to constantly open the flask and take samples. Techniques like ReactIR (FTIR) or Raman spectroscopy can track the disappearance of starting materials and the appearance of products in real-time.[16][17][18] This data helps you determine if a reaction is slow but progressing, or if it has truly stalled.
Q3: What is a "non-linear effect" and how does it relate to temperature?
A: A non-linear effect (NLE) occurs when the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst.[19][20] This is often due to the formation of catalyst aggregates (e.g., dimers) where homochiral aggregates (R-R) and heterochiral aggregates (R-S) may have vastly different catalytic activity and selectivity. Temperature can strongly influence these aggregation equilibria, thus affecting the observed NLE.
Q4: Can increasing the temperature ever improve enantioselectivity?
A: While counterintuitive to the general principle, there are rare cases where this can occur. A study on oxazaborolidine-catalyzed reductions found the highest enantioselectivities between 20 and 30 °C.[15][21] This can happen if a competing, non-selective background reaction has a lower activation energy and thus becomes more dominant at very low temperatures. It can also occur in systems with complex, temperature-dependent equilibria. However, for most systems, decreasing the temperature is the standard approach to enhance selectivity.
Section 4: Data Interpretation
The following table provides illustrative data for a hypothetical asymmetric hydrogenation. It demonstrates the typical inverse relationship between temperature and enantioselectivity, alongside the common trade-off with reaction time and yield.
| Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) | Reaction Time (h) | Notes |
| 25 | 75 | 99 | 2 | Fast reaction, moderate selectivity. |
| 0 | 92 | 98 | 8 | Significant improvement in ee with a manageable increase in time. |
| -20 | 97 | 95 | 24 | Excellent ee, but reaction is becoming slow. |
| -40 | 99 | 85 | 48 | Near-perfect ee, but yield is dropping, possibly due to longer exposure or solubility. |
| -78 | >99 | 40 | 72 | Highest ee, but yield is too low for practical synthesis due to stalled reaction. |
Data is illustrative and will vary depending on the specific reaction.
Section 5: Experimental Protocols
Protocol 1: Systematic Temperature Screening for an Asymmetric Reaction
This protocol outlines a parallel approach to efficiently screen multiple temperatures.
1. Preparation (Under Inert Atmosphere): a. In a glovebox, prepare a stock solution of the substrate, catalyst, and any achiral reagents in the chosen anhydrous solvent. This ensures each reaction vial receives an identical concentration of components. b. Dispense equal aliquots of the stock solution into several identical reaction vials equipped with stir bars. c. Seal the vials with septa caps.
2. Reaction Setup: a. Vial 1 (Room Temp): Place in a standard stir plate at ambient temperature (~20-25 °C). b. Vial 2 (0 °C): Place in a Dewar flask or insulated beaker filled with an ice/water slurry. c. Vial 3 (-20 °C): Place in a cooling bath of ethylene glycol/water cooled by a cryocooler, or a salted ice bath. d. Vial 4 (-78 °C): Place in a Dewar flask filled with a dry ice/acetone or dry ice/isopropanol slurry.[14] e. Ensure all vials are stirring at a similar, consistent rate.
3. Initiation and Monitoring: a. If a final reagent is required to initiate the reaction, add it via syringe to each vial simultaneously (if possible) or in rapid, timed succession. b. Monitor the reactions by TLC or by periodically taking a small, quenched aliquot for GC/HPLC analysis. Note the time required to reach full conversion (or a set endpoint, e.g., 24 hours).
4. Analysis: a. Once the reactions are complete (or stopped at a consistent time point), quench them appropriately (e.g., with a saturated aqueous solution). b. Perform a standard workup and isolate the product. c. Determine the enantiomeric excess for each sample using a validated chiral HPLC or GC method.[4] d. Compare the ee and conversion/yield at each temperature to identify the optimal conditions.
Section 6: References
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. 10
-
Xu, J., Wei, T., & Zhang, Q. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. 21
-
Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry (RSC Publishing). 11
-
Xu, J., Wei, T., & Zhang, Q. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. Journal of Organic Chemistry. 15
-
Temperature drop triggers chirality twist. (2017). Chemistry World. 12
-
Technical Support Center: Asymmetric Synthesis Reactions. Benchchem. 4
-
Thermodynamic and kinetic reaction control. Wikipedia. 5
-
Eyring equation. Wikipedia. 1
-
Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary. Benchchem. 8
-
Common pitfalls in the use of chiral auxiliaries. Benchchem. 13
-
Linear Eyring Plots Conceal a Change in the Rate-Limiting Step in an Enzyme Reaction. (2018). ACS Publications. 22
-
Ch 10: Kinetic and Thermodynamic Control. University of Calgary. --INVALID-LINK--
-
Application Notes and Protocols for the Asymmetric Synthesis of Hygroline. Benchchem. 14
-
Eyring equation. (2023). Chemistry LibreTexts. 2
-
Thermodynamic vs. Kinetic Products. (2012). Master Organic Chemistry. 7
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. 6
-
Arrhenius and Eyring equations. Group of Prof. Hendrik Zipse. 9
-
Enantioselective synthesis. Wikipedia. 3
-
Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. (2012). ResearchGate. 16
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. 17
-
Technical Support Center: Optimization of Reaction Conditions for Asymmetric Synthesis. Benchchem. 19
-
Nonlinear Effects in Asymmetric Catalysis by Design: Concept, Synthesis, and Applications. (2022). ACS Publications. 20
-
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. (2019). ACS Catalysis. 18
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- 11. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
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- 14. benchchem.com [benchchem.com]
- 15. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
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refining reaction conditions for asymmetric transfer hydrogenation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Asymmetric Transfer Hydrogenation (ATH). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the intricate variables that govern the success of this powerful synthetic tool. This guide is structured to help you troubleshoot common issues and rationally refine your reaction conditions to achieve high yield and excellent enantioselectivity.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered when setting up and running asymmetric transfer hydrogenation reactions.
Q1: My enantioselectivity (ee) is low. What is the first parameter I should investigate?
A1: The choice of chiral ligand and metal precursor is the most critical factor influencing enantioselectivity.[1] If you are experiencing low ee, the primary step should be to screen a variety of ligands with different steric and electronic properties. The catalyst system (metal and ligand) creates the specific chiral environment necessary for stereoselective hydride transfer.[2][3]
Q2: My reaction is slow or shows no conversion. What are the likely causes?
A2: Low or no conversion can stem from several factors:
-
Inactive Catalyst: Ensure your catalyst precursor has been properly activated. Many common ruthenium and rhodium precursors require a base (like KOtBu or KOH) to form the active hydride species.[4][5]
-
Poor Hydrogen Donor: The choice of hydrogen donor is crucial. While isopropanol is common, it establishes an equilibrium which might not favor product formation.[4][6] Formic acid/triethylamine mixtures often provide an irreversible reaction, driving it to completion.[6][7]
-
Catalyst Poisoning: The substrate or impurities in your reagents (including solvent) might be poisoning the catalyst. Amines produced during imine reduction, for instance, can act as inhibitors.[8]
Q3: What is the role of the base in the reaction, and how much should I use?
A3: In many ATH systems, particularly those using Noyori-type Ru(II) catalysts, a base is required for the in situ generation of the active 16-electron unsaturated complex from the precatalyst.[4] This typically involves deprotonation of the amine ligand.[4] While essential, excess base can sometimes act as a competitive inhibitor, so the amount should be optimized.[4][5] A good starting point is often a catalytic amount relative to the metal precursor.
Q4: Can I use any solvent for my reaction?
A4: No, the solvent choice can dramatically impact both the rate and enantioselectivity of the reaction.[9][10][11] Solvents influence the solubility of reagents, the stability of catalytic intermediates, and can even participate in the catalytic cycle.[9][12] It is crucial to screen a range of solvents, considering both protic (e.g., isopropanol) and non-protic (e.g., CH2Cl2, EtOAc) options.[10]
Q5: My product's enantiomeric excess seems to decrease over time. Why is this happening?
A5: This phenomenon, known as "ee erosion," is common when using secondary alcohols like isopropanol as the hydrogen donor.[7] The transfer hydrogenation is reversible, meaning the chiral product can be oxidized back to the starting ketone by the catalyst, leading to racemization.[4][7] To prevent this, you can either stop the reaction before it reaches equilibrium or use an irreversible hydrogen source like a formic acid/triethylamine azeotrope.[6][7]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental challenges.
Guide 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common hurdle, indicating a mismatch between the substrate and the chiral environment of the catalyst.
Potential Causes & Solutions:
-
Sub-optimal Catalyst-Ligand Combination: The interaction between the substrate and the catalyst's chiral pocket is fundamental to achieving high stereoselectivity.[13][14]
-
Action: Screen a diverse set of chiral ligands. For ketone reduction, popular choices include derivatives of TsDPEN with Ru catalysts. For unfunctionalized olefins, Ir-based catalysts with P,N ligands have shown success.[2] Computational modeling suggests that noncovalent interactions, such as CH-π attractions between the substrate's aromatic ring and the catalyst's arene ligand, are key determinants of enantioselectivity.[14][15]
-
-
Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst and the transition state geometry.[9][11]
-
Unfavorable Reaction Temperature: Temperature affects the energy difference between the diastereomeric transition states that lead to the R and S enantiomers.
-
Action: Try running the reaction at a lower temperature. While this will likely decrease the reaction rate, it can increase the energy difference (ΔΔG‡) between the competing transition states, often leading to higher enantioselectivity. Conversely, in some dynamic catalytic systems, temperature changes can even reverse the sense of enantioinduction.[16]
-
Troubleshooting Workflow for Low Enantioselectivity ```dot
graph TD { A[Start: Low ee Observed] --> B{Screen Ligands}; B --> C{Is ee Improved?}; C -- Yes --> D[Optimize Other Parameters]; C -- No --> E{Screen Solvents}; E --> F{Is ee Improved?}; F -- Yes --> D; F -- No --> G{Vary Temperature}; G --> H{Is ee Improved?}; H -- Yes --> D; H -- No --> I[Re-evaluate Substrate/Catalyst Class]; D --> J[End: High ee Achieved];
}
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
[4]***
References
-
Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). ACS Publications. Retrieved from [Link]
-
Asymmetric Hydrogenation. (2015). ETH Zurich. Retrieved from [Link]
-
Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. (n.d.). Beilstein Journals. Retrieved from [Link]
-
On the Role of Modifier-Substrate Interactions in Different Heterogeneous Catalytic Asymmetric Hydrogenation Reactions. (1995). Taylor & Francis eBooks. Retrieved from [Link]
-
Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. (n.d.). ACS Publications. Retrieved from [Link]
-
Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
Rational optimization of catalysts for asymmetric hydrogenation. (2017). University of Amsterdam. Retrieved from [Link]
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023). PMC - NIH. Retrieved from [Link]
-
Catalyst screening and optimization for the asymmetric hydrogenation of (E). (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Optimization of Whole-Cell Transfer Hydrogenation Using Carbonic Anhydrase as Host Protein. (2019). ACS Publications. Retrieved from [Link]
-
Solvent effect on the asymmetric hydrogenation with Rh/7a. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing. Retrieved from [Link]
-
Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation. (2015). PubMed. Retrieved from [Link]
-
Asymmetric Hydrogen Atom Transfer. (n.d.). ACS Catalysis. Retrieved from [Link]
-
Benzothiazoline: Versatile Hydrogen Donor for Organocatalytic Transfer Hydrogenation. (2015). PubMed. Retrieved from [Link]
-
Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. (2015). ACS Catalysis. Retrieved from [Link]
-
Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. (2025). American Chemical Society. Retrieved from [Link]
-
Fe/Thiol Cooperative Hydrogen Atom Transfer Olefin Hydrogenation: Mechanistic Insights That Inform Enantioselective Catalysis. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. (2019). PMC - NIH. Retrieved from [Link]
-
Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. (n.d.). NIH. Retrieved from [Link]
-
Cooperative Hydrogen Atom Transfer (cHAT). (n.d.). Inoue Research Group. Retrieved from [Link]
-
Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. (n.d.). Macmillan Group - Princeton University. Retrieved from [Link]
-
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. (2021). Center for Nonlinear Studies. Retrieved from [Link]
-
High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022). ACS Publications. Retrieved from [Link]
Sources
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- 6. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Unraveling the role of solvents in catalytic transfer hydrogenation of muconic acid - American Chemical Society [acs.digitellinc.com]
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Technical Support Center: Scaling Up Chiral Diamine Catalyzed Reactions
Welcome to the technical support center for chiral diamine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning these powerful asymmetric transformations from the laboratory bench to pilot or production scale. Scaling up is not merely about using larger flasks and more reagents; it introduces a new set of variables that can profoundly impact reaction efficiency, selectivity, and safety.[1][2]
This document provides field-proven insights and systematic troubleshooting strategies to navigate the common challenges encountered during the scale-up process. Our approach is grounded in fundamental chemical engineering principles and practical, validated protocols to ensure your scale-up is successful, safe, and reproducible.
Part 1: Troubleshooting Guide for Scale-Up Issues
This section addresses specific, common problems observed during the scale-up of chiral diamine catalyzed reactions. Each issue is presented with potential root causes and actionable solutions.
Issue 1: Decreased Enantioselectivity (ee) at Larger Scale
Symptom: You observe a significant drop in the enantiomeric excess of your product compared to the lab-scale results, even when maintaining the same stoichiometric ratios.
Potential Causes:
-
Poor Temperature Control & Local Hotspots: Exothermic reactions are harder to control in large vessels due to a lower surface-area-to-volume ratio, which limits heat dissipation.[1][2][3] Localized overheating can alter the catalyst's chiral environment or favor non-selective background reactions.
-
Inefficient Mixing: Inadequate mixing can lead to localized excesses of one reactant, disrupting the carefully balanced kinetics of the catalytic cycle and potentially leading to side reactions or catalyst deactivation.
-
Catalyst Degradation: The longer reaction times often required at scale can lead to catalyst decomposition, especially under basic conditions, which may form a less selective catalytic species.[4]
-
Impurity Effects: The concentration of minor impurities from starting materials or solvents, which were negligible at the gram scale, can become significant at the kilogram scale, potentially poisoning the catalyst.
Recommended Actions & Solutions:
-
Protocol 1: Implement Reaction Calorimetry:
-
Why: Before any significant scale-up, a reaction calorimetry (RC) study is essential to quantify the heat of reaction and determine the maximum rate of heat evolution.[2] This data is critical for designing an adequate cooling system to prevent thermal runaways.[3]
-
Procedure:
-
Set up the reaction in a reaction calorimeter (e.g., Mettler-Toledo RC1) under the proposed scale-up conditions (concentration, temperature).
-
Program the reagent addition to mimic the planned large-scale process.
-
Continuously monitor the heat flow and internal temperature throughout the reaction.
-
Use the collected data to calculate the total heat of reaction (ΔH), specific heat capacity (Cp), and the maximum temperature of the synthesis reaction (MTSR).
-
Ensure the plant's cooling capacity can safely handle the measured heat output.
-
-
-
Improve Mixing Efficiency:
-
Why: The choice of impeller and stirring speed is critical. A simple magnetic stir bar is insufficient for multi-liter vessels.
-
Action: Switch from magnetic stirring to overhead mechanical stirring. Select an appropriate impeller design (e.g., pitched-blade turbine for good axial flow or Rushton turbine for high shear) based on the viscosity and phase of your reaction mixture. Perform a mixing study to ensure homogeneity.
-
-
Investigate Catalyst Stability:
-
Why: Understanding the catalyst's lifespan under process conditions is key.
-
Action: Take samples from a lab-scale reaction at extended time points (e.g., 12, 24, 48 hours) and analyze both the product ee and the integrity of the catalyst (via HPLC or NMR if possible). If degradation is observed, consider strategies like using a more robust catalyst derivative or adjusting reaction conditions (e.g., lower temperature).[5]
-
Issue 2: Reaction Rate is Significantly Slower or Stalls
Symptom: The reaction takes much longer to reach completion than predicted by lab-scale experiments, or it stalls before full conversion.
Potential Causes:
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., involving a solid reagent or catalyst), the rate at which reactants diffuse to the catalytic sites can become the rate-limiting step at a large scale, especially with poor mixing.[6]
-
Catalyst Deactivation/Poisoning: As mentioned above, impurities or side products can inhibit the catalyst. Some chiral diamine catalysts can also form inactive aggregates or dimers, a phenomenon that can be concentration-dependent.[7]
-
Inefficient Reagent Addition: Slow or poorly distributed addition of a key reagent in a large vessel can lead to a low effective concentration, slowing the reaction rate.
Recommended Actions & Solutions:
-
Optimize Stirring and Baffling:
-
Why: Baffles in a reactor are crucial for converting rotational flow into the top-to-bottom turnover needed for effective solids suspension and reactant mixing.
-
Action: Ensure your reactor is properly baffled. Use a stirring speed that provides visible surface turnover and uniform suspension of any solids. If mass transfer is suspected, run experiments at varying agitation speeds; a significant rate increase with higher speed confirms a mass transfer limitation.
-
-
Screen for Impurities:
-
Why: Raw materials can vary in purity from batch to batch, an issue that is magnified at scale.
-
Action: Analyze all starting materials and solvents for potential catalyst poisons (e.g., water, other amines, sulfur compounds). If a new batch of material coincides with poor performance, test it on a small scale first.
-
-
Re-evaluate Addition Profile:
-
Why: A slow, subsurface addition of a limiting reagent can often maintain a more consistent reaction rate and temperature profile.
-
Action: Model the addition profile using process simulation software or run lab-scale experiments with different addition rates to find the optimum. For large reactors, use a dip tube to introduce reagents below the liquid surface to ensure rapid mixing.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards when scaling up chiral diamine catalyzed reactions?
The primary hazards are thermal runaway, pressure buildup, and chemical stability issues.[1][8]
-
Thermal Runaway: Many reactions are exothermic. The decreased surface-area-to-volume ratio of large reactors makes heat removal less efficient, potentially leading to an uncontrolled temperature increase that accelerates the reaction, creating a dangerous positive feedback loop.[2][3]
-
Pressure Hazards: Unexpected gas evolution from side reactions or decomposition can rapidly pressurize a sealed vessel, posing an explosion risk.[8]
-
Chemical Stability: Reactants, intermediates, or the catalyst itself may be unstable at higher temperatures or concentrations encountered during scale-up.[8] A thorough Process Hazard Analysis (PHA) using techniques like HAZOP is crucial before scaling up.[8][9]
Q2: How should I adjust catalyst loading during scale-up?
Do not assume the same mol% will work. While it's a starting point, the optimal catalyst loading may need to be re-evaluated.
-
Lower Loading Goal: On an industrial scale, minimizing the loading of an expensive chiral catalyst is a key goal.[10]
-
Optimization Protocol:
-
Once the reaction is running consistently at the pilot scale, perform a Design of Experiments (DoE) study.
-
Vary the catalyst loading (e.g., 0.5x, 1x, 1.5x of the lab-scale loading) and another key parameter (e.g., temperature).
-
Monitor reaction rate, yield, and enantioselectivity.
-
The goal is to find the lowest catalyst loading that provides the desired performance within an acceptable timeframe.
-
Q3: My product is difficult to isolate from the catalyst. What are my options at a large scale?
This is a common challenge. Large-scale chromatography is expensive and often a last resort.
-
Crystallization: If your product is crystalline, this is often the most effective and scalable purification method. Develop a robust crystallization procedure, screening various solvents and anti-solvents.
-
Extraction: Design an extraction train that takes advantage of solubility differences. For amine catalysts, an acid wash (e.g., dilute HCl or citric acid) can protonate the catalyst, moving it into the aqueous phase while the (presumably neutral) product remains in the organic layer.
-
Catalyst Immobilization: For long-term process development, consider immobilizing the chiral diamine catalyst on a solid support (e.g., a polymer resin or silica).[11] This allows for simple filtration and catalyst recycling, although it may require re-optimization of reaction conditions.
Data & Visualization
Table 1: Comparison of Key Parameters: Lab vs. Production Scale
| Parameter | Lab Scale (100 mL) | Production Scale (1000 L) | Key Challenge on Scale-Up |
| Surface Area/Volume Ratio | High (~0.5 cm⁻¹) | Low (~0.05 cm⁻¹) | Inefficient heat transfer, risk of thermal runaway.[2] |
| Mixing Method | Magnetic Stir Bar | Overhead Mechanical Impeller | Achieving homogeneity is difficult; mass transfer can become limiting. |
| Heat Transfer | Through flask wall to air/bath | Through reactor jacket | Jacket area does not scale proportionally with volume.[2] |
| Addition Time | Seconds to minutes | Minutes to hours | Maintaining constant stoichiometry and temperature is harder. |
| Reaction Time | Often shorter | Can be significantly longer | Increased potential for catalyst deactivation or side reactions.[5] |
| Impact of Impurities | Often negligible | Can be significant | Potential for catalyst poisoning; may affect product quality. |
Diagrams
Below are diagrams illustrating key workflows and decision-making processes for scaling up chiral diamine catalyzed reactions.
Caption: Iterative workflow for scaling a chiral diamine catalyzed reaction.
Caption: Decision tree for troubleshooting common scale-up problems.
References
-
García-García, P., et al. (2022). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]
-
QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. Available at: [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]
-
Jacobsen, E. N., et al. (2010). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. ResearchGate. Available at: [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
Ghorai, M., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. PubMed. Available at: [Link]
-
CatSci Ltd. (n.d.). Some Scale-up Considerations. Available at: [Link]
-
Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling. Available at: [Link]
-
Ross, J. R. H. (2019). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. ResearchGate. Available at: [Link]
-
Zhou, Y., et al. (2011). Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions. PubMed. Available at: [Link]
-
Ghorai, M., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. ACS Publications. Available at: [Link]
-
Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available at: [Link]
-
Majdecki, M., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry. Available at: [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]
-
Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Publications. Available at: [Link]
-
Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ResearchGate. Available at: [Link]
-
Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
Li, H., et al. (2012). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. NIH. Available at: [Link]
-
Hughes, D. L. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. datapdf.com. Available at: [Link]
-
Reyes, E., et al. (2011). Dual Catalyst Control in the Chiral Diamine-Dipeptide-Catalyzed Asymmetric Michael Addition. ResearchGate. Available at: [Link]
-
Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Kim, J., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. MDPI. Available at: [Link]
-
Watson, D. A., et al. (2025). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. ACS Publications. Available at: [Link]
-
Maruoka, K. (2008). Recent Advances in Asymmetric Phase-Transfer Catalysis. ResearchGate. Available at: [Link]
-
Maruoka, K. (2008). Recent advances in asymmetric phase-transfer catalysis. PubMed. Available at: [Link]
-
Kagan, H. B. (2001). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. Available at: [Link]
-
Garcia-Galan, C., et al. (2011). Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids at 120 °C. ResearchGate. Available at: [Link]
-
Harmata, M., et al. (2023). Asymmetric [4 + 2], [6 + 2], and [6 + 4] Cycloadditions of Isomeric Formyl Cycloheptatrienes Catalyzed by a Chiral Diamine Catalyst. PubMed. Available at: [Link]
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Hamada, Y., et al. (2011). Asymmetric aziridination of cyclic enones using chiral diamine catalysts and its application to the total synthesis of (-)-agelastatin A. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Metal–organic framework. Available at: [Link]
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Ashenhurst, J. (n.d.). Master Organic Chemistry. Available at: [Link]
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Feringa, B. L., et al. (2019). Non‐Linear Effects in Asymmetric Catalysis: Impact of Catalyst Precipitation. ResearchGate. Available at: [Link]
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Pérez-Ramírez, J., et al. (2020). Chemical engineering of zeolites: alleviating transport limitations through hierarchical design and shaping. RSC Publishing. Available at: [Link]
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Technical Support Center: Minimizing Side Product Formation in Asymmetric Catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and field-proven insights for minimizing side product formation in your asymmetric catalysis experiments. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind common issues, enabling you to design self-validating and robust experimental systems.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when troubleshooting asymmetric reactions.
Q1: My reaction is producing a significant amount of the undesired enantiomer, resulting in low enantiomeric excess (ee). What are the first things I should investigate?
A1: Low enantiomeric excess is a frequent challenge. Before making drastic changes, systematically evaluate these primary factors:
-
Catalyst/Ligand Integrity: The enantiomeric purity of your chiral ligand is fundamental to achieving high enantioselectivity.[1] Verify the purity and structural integrity of your catalyst and ligand. If possible, use a fresh batch or repurify the existing one. For air or moisture-sensitive catalysts, ensure proper handling and storage under an inert atmosphere.[2]
-
Reaction Temperature: Temperature has a profound effect on enantioselectivity. Lowering the temperature often increases the energy difference between the diastereomeric transition states, favoring the formation of the desired enantiomer.[2][3][4]
-
Solvent Choice: The solvent's polarity and coordinating ability can significantly influence the geometry of the transition state.[2][3][5] A solvent screening is highly recommended as the optimal solvent is often found empirically.[6]
Q2: My enantioselectivity is high, but the overall yield of my desired product is very low. What are the likely causes?
A2: High enantioselectivity with poor yield often points to issues with reaction kinetics or catalyst stability rather than stereocontrol.[2] Consider these possibilities:
-
Catalyst Deactivation: The catalyst may be degrading or being poisoned by impurities in the substrates, reagents, or solvent.[1][2][6] Common poisons for metal catalysts include sulfur, water, and oxygen.[6]
-
Suboptimal Reaction Conditions: The reaction time may be too short, or the temperature too low to achieve full conversion. Monitor the reaction's progress over time to see if it has stalled.[2]
-
Incorrect Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact the reaction rate and overall yield.[3] An optimization study is necessary to find the ideal concentration.
Q3: I'm observing unexpected peaks in my analysis (GC/HPLC/NMR). How can I identify the source of these side products?
A3: Unexpected side products can arise from a variety of competing reaction pathways. Common culprits include:
-
Homocoupling: Especially in cross-coupling reactions, starting materials can react with themselves, often promoted by the presence of oxygen.[1]
-
Substrate or Product Decomposition: The starting material or the desired product might be unstable under the reaction conditions, leading to degradation products.
-
Reaction with Solvent or Impurities: Solvents are not always inert and can sometimes participate in the reaction. Similarly, impurities in your starting materials can act as competing substrates.[1][3]
Q4: Can additives or co-catalysts help in suppressing side product formation?
A4: Yes, additives can have a significant impact on reaction outcomes. They can improve reaction time, yield, and/or selectivity without altering other conditions.[7][8] For instance, certain additives can help to stabilize the catalyst, prevent catalyst aggregation, or modify the electronic properties of the catalytic system to disfavor side reactions.[8][9] The choice of a co-catalyst can also dramatically influence product selectivity and enantioselectivity.[10]
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific side product formation issues.
Guide 1: Diagnosing and Mitigating Low Enantioselectivity
Low enantioselectivity is a critical issue that directly impacts the viability of an asymmetric synthesis. The following workflow provides a structured approach to troubleshooting this problem.
-
Verify Analytical Method: Before optimizing the reaction, ensure your analytical method for determining enantiomeric excess (e.g., chiral HPLC, GC) is accurate and reproducible.[1] Use a racemic standard to confirm baseline separation of the enantiomers.
-
Temperature Screening: Set up a series of parallel reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Lower temperatures generally favor higher enantioselectivity.[2][3]
-
Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Methanol).[6] The solvent can have a dramatic effect on the catalyst's performance.[11]
-
Catalyst Loading Optimization: Run the reaction with varying catalyst concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). In some cases, high catalyst concentrations can lead to aggregation, which may be less selective.[6]
-
Reagent Purity Check: Ensure all starting materials, reagents, and solvents are of the highest possible purity. Impurities can act as catalyst poisons or competing substrates.[1][2] Use anhydrous and degassed solvents, especially for air- and moisture-sensitive reactions.[1]
Caption: A decision tree for troubleshooting low enantioselectivity.
The following table illustrates hypothetical results from an optimization study, demonstrating how different parameters can influence the outcome of an asymmetric hydrogenation reaction.
| Entry | Parameter Changed | Value | Yield (%) | ee (%) | Analysis |
| 1 | Baseline | 25 °C, Toluene, 1 mol% cat. | 95 | 75 | The baseline reaction shows good yield but moderate enantioselectivity. |
| 2 | Temperature | 0 °C | 92 | 92 | Lowering the temperature significantly improves enantioselectivity with a minor drop in yield.[2][3] |
| 3 | Temperature | -20 °C | 85 | 98 | Further reduction in temperature leads to excellent enantioselectivity, though the reaction rate slows. |
| 4 | Solvent | Dichloromethane | 96 | 88 | Changing the solvent to a more polar one improves ee compared to the baseline.[6] |
| 5 | Catalyst Loading | 0.5 mol% | 70 | 97 | Reducing catalyst loading improves ee but significantly lowers the yield due to a slower reaction rate. |
| 6 | Catalyst Loading | 5 mol% | 98 | 90 | Increasing catalyst loading slightly decreases ee, possibly due to aggregation.[6] |
Guide 2: Addressing Catalyst Deactivation and Inhibition
Catalyst deactivation is a primary cause of low yields and can sometimes lead to a decrease in enantioselectivity over time.[11] Understanding the deactivation pathway is key to mitigating the issue.[6]
-
Poisoning: Impurities in reactants or solvents can irreversibly bind to the catalyst's active sites.[6][12]
-
Thermal Degradation: High temperatures can cause the catalyst to decompose or the metal center to sinter, leading to a loss of active sites.[6][13]
-
Solution: Operate at the lowest effective temperature that still provides a reasonable reaction rate.[6]
-
-
Fouling: Byproducts or polymers can deposit on the catalyst surface, blocking access to the active sites.[6]
-
Solution: This is often addressed by modifying reaction conditions to disfavor the side reaction causing the fouling.
-
-
Ligand Dissociation: The chiral ligand may slowly dissociate from the metal center, leading to the formation of a less selective or achiral catalyst.[11]
-
Solution: Consider ligands with stronger binding affinities or operate at lower temperatures to favor the stability of the metal-ligand complex.
-
Caption: A workflow for diagnosing catalyst deactivation.
Guide 3: Understanding Kinetic vs. Thermodynamic Control
In some reactions, two different products can be formed: a kinetic product, which forms faster due to a lower activation energy, and a thermodynamic product, which is more stable.[14][15] The reaction conditions dictate which product will be favored.[14]
-
Kinetic Control: Favored at lower temperatures and for shorter reaction times . These conditions do not provide enough energy for the system to equilibrate to the more stable thermodynamic product. Most asymmetric syntheses that yield a non-racemic mixture are under at least partial kinetic control.[14]
-
Thermodynamic Control: Favored at higher temperatures and for longer reaction times . These conditions allow the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.[14]
If you observe that your product's enantiomeric or diastereomeric ratio changes over the course of the reaction, you may be seeing a shift from kinetic to thermodynamic control.[14] This could mean the desired, kinetically favored product is slowly converting to a more stable, but undesired, side product.
Caption: A generalized energy profile diagram illustrating the pathways to kinetic and thermodynamic products.
To favor the kinetic product, it is often necessary to run the reaction at a lower temperature and stop the reaction once the starting material is consumed, before significant equilibration to the thermodynamic product can occur.[14]
References
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Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]
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RSC Publishing. (2025). Asymmetric photoreactions catalyzed by chiral ketones. [Link]
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PubMed. (2016). Additive Effects on Asymmetric Catalysis. [Link]
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PubMed. (2017). Catalyst Optimisation for Asymmetric Synthesis by Ligand Chirality Element Addition: A Perspective on Stereochemical Cooperativity. [Link]
-
Cambridge Open Engage. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source | Catalysis | ChemRxiv. [Link]
-
RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. [Link]
-
RSC Publishing. (2017). Deracemisations under kinetic and thermodynamic control. [Link]
-
PubMed Central. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
MDPI. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
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NIH. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. [Link]
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. [Link]
-
ResearchGate. Solvent effect on enantioselectivity. [Link]
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ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. [Link]
-
Wikipedia. Chiral analysis. [Link]
-
The Royal Society of Chemistry. (2007). Chapter 5: Principles of Asymmetric Synthesis. [Link]
-
ResearchGate. (2025). Additive Effects on Asymmetric Catalysis | Request PDF. [Link]
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ResearchGate. (2025). Consequences of Catalyst Deactivation for Process Design and Operation. [Link]
-
MDPI. Application of Biobased Solvents in Asymmetric Catalysis. [Link]
-
SciSpace. Design of chiral ligands for asymmetric catalysis : from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox. [Link]
-
ACS Publications. (2015). Exploiting Metal–Ligand Bifunctional Reactions in the Design of Iron Asymmetric Hydrogenation Catalysts | Accounts of Chemical Research. [Link]
-
RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]
-
PubMed Central. A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. [Link]
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ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
asymmetric-hydrogenation-2015.pdf. [Link]
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RSC Publishing. Role of the co-catalyst in the asymmetric coupling of racemic epoxides with CO2 using multichiral Co(iii) complexes: product selectivity and enantioselectivity. [Link]
-
ResearchGate. Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives. [Link]
-
Cambridge Open Engage. (2022). Why are Aromatic Additives Effective in Asymmetric Organocatalysis? | Catalysis | ChemRxiv. [Link]
-
Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]
-
Chiral analysis by MS. [Link]
-
RSC Publishing. (2025). Advances in chiral analysis: from classical methods to emerging technologies. [Link]
-
RSC Publishing. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. [Link]
-
YouTube. (2014). Mod-01 Lec-07 Catalyst deactivation and accounting for it in design – II. [Link]
-
Pioneering Perspectives on Asymmetric Hydrogenation | Accounts of Chemical Research. [Link]
-
YouTube. (2020). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. [Link]
-
MDPI. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]
-
ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Link]
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Technical Support Center: The Critical Impact of Ligand Purity on Enantiomeric Excess
<content_type>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols concerning the critical relationship between chiral ligand purity and the enantiomeric excess (e.e.) of your reaction products. As specialists in the field, we understand that achieving high enantioselectivity is paramount, and seemingly minor issues with ligand quality can lead to significant deviations in experimental outcomes.
This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose problems, refine your experimental design, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts at the core of asymmetric catalysis and the role of ligand purity.
Q1: What is the fundamental difference between the chemical purity and enantiomeric purity of a chiral ligand?
A: This is a crucial distinction.
-
Chemical Purity refers to the absence of any substance that is structurally different from the ligand. Impurities could be leftover starting materials, reagents, solvents, or byproducts from the ligand's synthesis.
-
Enantiomeric Purity , often expressed as enantiomeric excess (e.e.), refers to the measure of how much one enantiomer is present in excess of the other.[1][2] A ligand with 99.5% e.e. contains 99.75% of the desired enantiomer and 0.25% of its mirror image.
Both forms of purity are critical. A chemically pure but enantiomerically impure ligand will directly compromise the e.e. of your product. Conversely, an enantiomerically pure ligand that is chemically impure can also lead to poor results, as the chemical impurities may inhibit, poison, or compete with the active catalyst.
Q2: How does the enantiomeric purity of my ligand directly impact the product's enantiomeric excess?
A: In an ideal scenario, there is a linear relationship between the enantiomeric excess of the ligand and the enantiomeric excess of the product. The chiral ligand creates a chiral environment around the metal center, which preferentially stabilizes the transition state leading to one product enantiomer.[3][4]
If your ligand is not enantiopure, it will form two catalyst complexes: one with the major ligand enantiomer (e.g., R) and one with the minor enantiomer (S). The (R)-catalyst will produce the (R)-product, while the (S)-catalyst will produce the (S)-product, effectively eroding the overall e.e. of the final mixture. A study on various commercial chiral compounds highlighted that a significant percentage contain enantiomeric impurities at levels that can impact reaction selectivity.[5]
Q3: Can minor chemical impurities in the ligand really have a significant effect on my reaction's e.e.?
A: Absolutely. Even trace amounts of certain chemical impurities can have a disproportionately large negative impact on an asymmetric reaction. Here’s why:
-
Catalyst Inhibition: Some impurities can coordinate more strongly to the metal center than the chiral ligand itself, but without inducing selectivity. This reduces the concentration of the active chiral catalyst, slowing the reaction and potentially allowing non-selective background reactions to dominate.
-
Catalyst Poisoning: Certain functional groups (e.g., thiols) can irreversibly bind to and deactivate the metal catalyst. If an impurity contains such a group, even at ppm levels, it can systematically destroy your active catalyst.
-
Formation of Undesired Catalytic Species: Impurities might react with the metal precursor to form a different, achiral or racemic catalyst that competes with your desired chiral catalyst, leading to a significant drop in e.e.
Q4: I've heard of "non-linear effects." What are they and how do they relate to ligand purity?
A: A non-linear effect (NLE) describes a situation where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral ligand.[6][7] This is a fascinating phenomenon that can provide deep mechanistic insight.
-
Positive Non-Linear Effect (+)-NLE (Asymmetric Amplification): The product e.e. is higher than expected from the ligand's e.e.[6][7] This often occurs when the ligand forms aggregates or dimers. If the "heterochiral" dimer (e.g., an R,S complex) is less reactive or catalytically dead compared to the "homochiral" dimers (R,R or S,S), the minor enantiomer of the ligand is effectively sequestered in the unreactive species.[7][8] This increases the enantiopurity of the available, active catalyst, leading to asymmetric amplification.
-
Negative Non-Linear Effect (-)-NLE (Asymmetric Depletion): The product e.e. is lower than expected.[6][7] This happens when the heterochiral (R,S) complex is more reactive than the homochiral complexes. This scenario is less common but is a clear indicator of complex ligand-metal interactions.
Understanding NLEs is crucial. If you unknowingly use a ligand with 95% e.e. in a system with a strong (+)-NLE, you might achieve a product e.e. of >99%. Conversely, a (-)-NLE could mean a 99% e.e. ligand yields a product with only 90% e.e.
Troubleshooting Guide: Low or Inconsistent Enantiomeric Excess
Use this guide to diagnose and resolve common issues related to ligand purity that manifest as poor enantioselectivity.
Issue: My reaction consistently yields low or variable enantiomeric excess.
This is the most common problem and often points directly to issues with the chiral ligand.
Workflow for Troubleshooting Ligand-Related Issues
Caption: Relationship between ligand e.e. and product e.e.
Experimental Protocols
These protocols provide standardized methods for assessing and ensuring ligand purity.
Protocol 1: Assessing Ligand Enantiomeric Purity by Chiral HPLC
Objective: To accurately determine the enantiomeric excess (e.e.) of a chiral ligand.
Background: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity. [2][9]It uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Materials:
-
HPLC system with UV detector
-
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc. - column choice is compound-specific)
-
HPLC-grade solvents (typically Hexane, Isopropanol)
-
Ligand sample (approx. 1 mg)
-
Racemic standard of the ligand
Procedure:
-
Method Development (using Racemic Standard): a. Prepare a ~1 mg/mL solution of the racemic ligand in the mobile phase. b. Consult literature or column manufacturer guidelines for a starting mobile phase composition (e.g., 90:10 Hexane:IPA). c. Inject the racemic sample and monitor the chromatogram. d. Adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks (typically a retention factor, k', between 2 and 10).
-
Sample Analysis: a. Prepare a solution of your ligand sample at the same concentration as the standard. b. Inject the sample using the optimized method from step 1. c. Record the chromatogram.
-
Calculation: a. Identify the peaks corresponding to the major and minor enantiomers. b. Integrate the area of each peak. c. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Self-Validation:
-
The sum of the two peak areas in the sample should account for >99% of the total integrated area to ensure no significant chemical impurities are co-eluting.
-
The retention times of the peaks in your sample must match those of the racemic standard.
Protocol 2: Purifying a Chiral Ligand by Recrystallization
Objective: To improve both the chemical and enantiomeric purity of a solid chiral ligand.
Background: Recrystallization is a powerful purification technique that exploits differences in solubility between the desired compound and its impurities. As a saturated solution cools, the less soluble major enantiomer will preferentially crystallize, leaving impurities (both chemical and the minor enantiomer) enriched in the mother liquor.
Procedure:
-
Solvent Screening: a. Place a few milligrams of the ligand in several test tubes. b. Add different solvents (or solvent mixtures) to each tube. Find a solvent system in which the ligand is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: a. Place the bulk of the impure ligand in an Erlenmeyer flask. b. Add the chosen solvent dropwise to the heated (refluxing) flask until the ligand just dissolves completely. Avoid using excess solvent.
-
Cooling (Crucial Step): a. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. b. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: a. Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Analysis: a. Analyze the purified ligand using the methods in Protocol 1 (Chiral HPLC) and NMR to confirm that purity has increased.
Data Summary Table
| Impurity Type | Source | Potential Impact on Enantiomeric Excess (e.e.) | Recommended Action |
| Minor Enantiomer | Incomplete resolution during synthesis | Direct, linear reduction in product e.e. (in ideal cases). Can cause non-linear effects. | Recrystallization; Preparative Chiral Chromatography. |
| Achiral Reagents/Starting Materials | Incomplete purification of ligand | Can act as catalyst inhibitors or form competing achiral catalysts, leading to lower e.e. | Recrystallization; Column Chromatography. |
| Oxidized Ligand (e.g., Phosphine Oxide) | Exposure to air/moisture | Acts as a ligand/catalyst inhibitor, reducing the concentration of the active species. | Store and handle ligand under inert atmosphere; Purify via chromatography. |
| Residual Solvents | Incomplete drying | Can compete for coordination sites on the metal or alter the polarity of the reaction medium, affecting selectivity. | Dry ligand under high vacuum. |
References
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. [Link]
-
Leah4sci. (2017). Enantiomeric Excess Percent Optical Purity Calculations and Logic. YouTube. [Link]
-
Chemistry LibreTexts. (2014). 5.10: Enantiomeric Excess. [Link]
-
Schmid, M. G., & Gübitz, G. (2011). Chiral separation by ligand-exchange. ResearchGate. [Link]
-
Guillaneux, D., Zhao, S.-H., Samuel, O., Rainford, D., & Kagan, H. B. (1996). Nonlinear Effects in Asymmetric Catalysis. Journal of the American Chemical Society. [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. PNAS. [Link]
-
Scribd. (n.d.). Chiral Drug Separation. [Link]
-
Wikipedia. (n.d.). Non-linear effects. [Link]
-
Feringa, B. L., & de Vries, J. G. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. [Link]
-
Gualco, G., & Lledós, A. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews. [Link]
-
Ye, J., et al. (2012). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Catalysis: The Role of Chiral Ligands. [Link]
-
PharmaGuru. (2023). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
-
Pearson. (n.d.). Enantiomeric Excess Practice Problems. [Link]
-
Royal Society of Chemistry. (2020). Optical Purity, Enantiomeric Excess and The Horeau Effect. [Link]
-
Denmark Group. (2009). Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. [Link]
-
MDPI. (2020). Recent Advances in Asymmetric Iron Catalysis. [Link]
-
Kagan, H. B. (2001). Nonlinear Effects in Asymmetric Catalysis: A Personal Account. Synlett. [Link]
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Validation & Comparative
A Comparative Guide to (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine and Other Privileged Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide provides an in-depth comparison of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine , a prominent member of the chiral diamine family, with other widely employed classes of "privileged" ligands: BINAP , Salen , and Trost ligands . Our analysis, grounded in experimental data, aims to equip researchers with the critical insights needed to select the optimal ligand for their specific synthetic challenges.
Introduction to this compound: A Versatile and Robust Ligand
This compound, often referred to as a Buchwald diamine ligand, is a C₂-symmetric chiral diamine that has emerged as a powerful tool in transition metal-catalyzed cross-coupling reactions.[1][2][3][4][5] Its rigid cyclohexane backbone locks the conformation of the two amino groups, creating a well-defined chiral environment around the metal center.[4][5] This structural feature is crucial for inducing high stereoselectivity in a variety of transformations. The presence of methyl groups on the nitrogen atoms enhances the ligand's steric bulk and electron-donating ability, which can significantly influence the reactivity and selectivity of the catalytic system.
This guide will focus on a comparative performance analysis in the context of a well-established and synthetically important reaction: the copper-catalyzed N-arylation of indoles. This reaction is a cornerstone of medicinal chemistry and materials science for the synthesis of N-arylindoles, a common motif in pharmaceuticals and functional materials.[6][7][8]
Comparative Performance Analysis: Copper-Catalyzed N-Arylation of Indoles
The copper-catalyzed N-arylation of indoles (an Ullmann-type coupling) serves as an excellent platform for comparing the efficacy of different chiral ligands. The reaction involves the formation of a carbon-nitrogen bond between an indole and an aryl halide. The performance of the catalyst, which is a complex of a copper salt and a chiral ligand, is evaluated based on the yield of the desired N-arylated product.
A seminal study by Buchwald and coworkers demonstrated the high efficiency of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine in the copper-catalyzed N-arylation of indole with 4-iodotoluene.[6] The data from this study, presented in Table 1, highlights the superior performance of the N,N'-dimethylated ligand compared to its non-methylated counterpart, trans-1,2-cyclohexanediamine.
Table 1: Comparison of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine and its non-methylated analog in the Cu-catalyzed N-arylation of Indole
| Entry | Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine | 4-Iodotoluene | K₃PO₄ | Toluene | 110 | 24 | 98 | [6] |
| 2 | trans-1,2-Cyclohexanediamine | 4-Iodotoluene | K₃PO₄ | Toluene | 110 | 24 | 85 | [6] |
The enhanced performance of the dimethylated ligand can be attributed to its increased steric hindrance and electron-donating properties, which likely stabilize the copper catalyst and promote the reductive elimination step of the catalytic cycle.
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): While a powerhouse in palladium- and ruthenium-catalyzed asymmetric hydrogenations, BINAP is less commonly employed in copper-catalyzed N-arylation reactions. The softer phosphine donors of BINAP generally have a lower affinity for the harder copper(I) center compared to the nitrogen donors of diamines.
-
Salen (N,N'-bis(salicylidene)ethylenediamine complexes): Salen ligands are exceptionally versatile and have been successfully used in copper-catalyzed N-arylation of various nitrogen heterocycles, including imidazoles.[9][10][11] Their tetradentate nature provides a highly stable coordination environment for the metal ion. While direct data for indole N-arylation is scarce, their proven efficacy in similar transformations suggests they could be viable, though potentially requiring different reaction conditions for optimal performance.
-
Trost Ligands: These C₂-symmetric ligands, derived from trans-1,2-diaminocyclohexane, are renowned for their success in palladium-catalyzed asymmetric allylic alkylation. Their application in copper-catalyzed reactions is less documented. Given their structural similarity to the Buchwald diamine ligands, they might exhibit comparable reactivity, but this remains to be experimentally verified for the N-arylation of indoles.
Mechanistic Insights: The Role of the Diamine Ligand
The mechanism of the copper-catalyzed N-arylation of indoles with a diamine ligand is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The diamine ligand plays a crucial role in stabilizing the copper center and facilitating the key steps of the reaction.
Figure 1: Proposed catalytic cycle for the copper-diamine catalyzed N-arylation of indole.
Causality behind the experimental choices: The choice of a non-coordinating solvent like toluene is crucial to prevent competition with the diamine ligand for coordination to the copper center.[6] A strong base, such as potassium phosphate, is required to deprotonate the indole, making it a more potent nucleophile. The reaction is typically heated to overcome the activation energy of the oxidative addition and reductive elimination steps.
Experimental Protocols
General Procedure for Copper-Diamine Catalyzed N-Arylation of Indole
This protocol is adapted from the work of Buchwald and coworkers.[12]
Materials:
-
Copper(I) iodide (CuI)
-
(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine
-
Indole
-
Aryl halide (e.g., 4-iodotoluene)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add CuI (5 mol%), (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), and K₃PO₄ (2.0 equiv.).
-
Add indole (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Add anhydrous toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylindole.
Figure 2: Experimental workflow for the copper-diamine catalyzed N-arylation of indole.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile ligand for copper-catalyzed N-arylation reactions, often outperforming its non-methylated counterpart. Its rigid, chiral scaffold and electron-rich nature contribute to high yields and catalytic efficiency.
While direct comparative data against other privileged ligands like BINAP, Salen, and Trost ligands in this specific reaction is limited, the established strengths of these ligands in other catalytic systems suggest distinct areas of application. Future research focused on head-to-head comparisons of these ligand classes in a broader range of copper-catalyzed transformations would be invaluable for developing a more comprehensive understanding of their relative merits and for guiding rational ligand design. The continued exploration of new and modified chiral diamine ligands holds significant promise for further advancing the field of asymmetric catalysis.
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Old, D. W.; Harris, M. C.; Buchwald, S. L. The Copper-Catalyzed N-Arylation of Indoles. J. Am. Chem. Soc.2000 , 122 (35), 8653–8654. [Link]
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Strohmann, C.; Gessner, V. H.; Damme, A.; Koller, S.; Däschlein, C. (1R,2R)-N,N′-Dimethyl-cyclo-hexane-1,2-diamine. Acta Crystallogr. Sect. E Struct. Rep. Online2008 , 64 (Pt 4), o687. [Link]
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Strohmann, C.; Gessner, V. H.; Damme, A.; Koller, S.; Däschlein, C. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. ResearchGate2008 . [Link]
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Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Am. Chem. Soc.2002 , 124 (50), 14844–14845. [Link]
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Surry, D. S.; Buchwald, S. L. Diamine Ligands in Copper-Catalyzed Reactions. Chem. Sci.2010 , 1 (1), 13–31. [Link]
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Paul, A.; Yadav, S.; Chatterjee, D. Ligand and Cu free N-arylation of indoles, pyrroles and benzylamines with aryl halides catalyzed by a Pd nanocatalyst. New J. Chem.2020 , 44 (39), 17055-17064. [Link]
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Altman, R. A.; Hyde, A. M.; Huang, X.; Buchwald, S. L. Orthogonal Pd- and Cu-based catalyst systems for C- and N-arylation of oxindoles. J. Am. Chem. Soc.2008 , 130 (29), 9613–9620. [Link]
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Beletskaya, I. P.; Cheprakov, A. V. N-arylation of N-H heterocycles with aryl bromides and aryl iodides using CuI and KF/Al2O3. Tetrahedron Lett.2004 , 45 (5), 1111-1114. [Link]
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Liu, Y.; Zhang, Q.; Ma, X.; Liu, P.; Xie, J.; Dai, B.; Liu, Z. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Int. J. Org. Chem.2013 , 3 (3), 185-189. [Link]
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Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. J. Am. Chem. Soc.2001 , 123 (31), 7727–7729. [Link]
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Altman, R. A.; Buchwald, S. L. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Angew. Chem. Int. Ed.2007 , 46 (44), 8487-8490. [Link]
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Liu, Y.; Zhang, Q.; Ma, X.; Liu, P.; Xie, J.; Dai, B.; Liu, Z. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Semantic Scholar2013 . [Link]
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Majumder, S.; Acharyya, S.; Ranu, B. C. Recent Progress Concerning the N-Arylation of Indoles. ResearchGate2021 . [Link]
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Liu, Y.; Zhang, Q.; Ma, X.; Liu, P.; Xie, J.; Dai, B.; Liu, Z. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Semantic Scholar2013 . [Link]
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Strohmann, C.; Gessner, V. H.; Damme, A.; Koller, S.; Däschlein, C. (1R,2R)-N,N′-Diisobutyl-N,N′-dimethylcyclohexane-1,2-diamine. Acta Crystallogr. Sect. E Struct. Rep. Online2009 , 65 (Pt 5), o956. [Link]
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Altman, R. A.; Shafir, A.; Choi, A.; Lichtor, P. A.; Buchwald, S. L. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. J. Org. Chem.2008 , 73 (1), 284–286. [Link]
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Strohmann, C.; Gessner, V. H.; Damme, A.; Koller, S.; Däschlein, C. (1R,2R)-N,N′-Dimethyl-cyclo-hexane-1,2-diamine. PubMed2008 . [Link]
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Cenmed Enterprises. (1R,2R)-(-)-N,N-Dimethylcyclohexane-1,2-diamine. Cenmed Enterprises. [Link]
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Ma, D.; Zhang, Y.; Yao, J.; Wu, S.; Tao, F. Mild copper-catalyzed N-arylation of azaheterocycles with aryl halides. J. Am. Chem. Soc.1998 , 120 (49), 12459–12467. [Link]
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Majumder, S.; Acharyya, S.; Ranu, B. C. Recent Progress Concerning the N-Arylation of Indoles. MDPI2021 . [Link]
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Strohmann, C.; Gessner, V. H.; Damme, A.; Koller, S.; Däschlein, C. (1R,2R)-N,N′-Dimethyl-cyclo-hexane-1,2-diamine. Acta Crystallogr. Sect. E Struct. Rep. Online2008 , 64 (Pt 4), o687. [Link]
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A Comparative Guide to Privileged Chiral Ligands: DACH, DPEN, and BINAM in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. Among the plethora of successful ligand scaffolds, those derived from trans-1,2-diaminocyclohexane (DACH), (1R,2R)-(-)-1,2-diphenylethylenediamine (DPEN), and 1,1'-binaphthyl-2,2'-diamine (BINAM) have earned the status of "privileged ligands." Their remarkable versatility and effectiveness stem from their distinct structural and stereoelectronic properties. This guide provides an in-depth comparative analysis of these three seminal ligand families, offering insights into their synthesis, structural characteristics, and performance in asymmetric catalysis, supported by experimental data and detailed protocols.
Structural Scaffolds: A Tale of Three Diamines
The efficacy of a chiral ligand is intrinsically linked to the conformational rigidity and the spatial arrangement of substituents on its backbone. DACH, DPEN, and BINAM each present a unique C₂-symmetric chiral scaffold that dictates the steric and electronic environment of the resulting metal complexes or organocatalysts.
DACH (trans-1,2-Diaminocyclohexane): The DACH scaffold is characterized by a conformationally locked cyclohexane ring, which imparts a rigid and predictable geometry to the derived ligands. The trans configuration of the amino groups places them in a diequatorial orientation, minimizing steric strain and providing a well-defined chiral pocket. This rigidity is crucial for effective stereochemical communication between the catalyst and the substrate.
DPEN ((1R,2R)-(-)-1,2-Diphenylethylenediamine): The DPEN scaffold features a flexible ethane backbone flanked by two phenyl groups. While the backbone itself is not as rigid as the cyclohexane ring of DACH, the bulky phenyl groups play a crucial role in defining the chiral environment. The stereochemistry of the two adjacent chiral centers, coupled with the steric bulk of the phenyl rings, creates a highly effective chiral pocket that can induce high levels of enantioselectivity.
BINAM (1,1'-Binaphthyl-2,2'-diamine): The BINAM scaffold is a prime example of axial chirality, arising from the restricted rotation around the C-C bond connecting the two naphthalene rings. This atropisomerism results in a highly stable and rigid, C₂-symmetric V-shaped structure. The large, planar naphthalene moieties create a well-defined and sterically demanding chiral environment, making BINAM-derived ligands exceptionally effective in a wide range of asymmetric transformations.
Figure 1: Conceptual overview of the three chiral diamine scaffolds.
Synthesis of Representative Ligands: Experimental Protocols
The versatility of these diamine scaffolds lies in the relative ease with which they can be derivatized to generate a vast library of ligands with tunable steric and electronic properties. Below are representative protocols for the synthesis of a common ligand from each class.
Synthesis of a DACH-derived Salen Ligand: (R,R)-N,N'-Bis(salicylidene)-1,2-cyclohexanediamine
This protocol describes the synthesis of a Schiff base ligand, a class of compounds widely used in coordination chemistry.
Methodology:
-
Dissolution: In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 g, 8.76 mmol) in absolute ethanol (30 mL).
-
Addition of Aldehyde: To the stirred solution, add salicylaldehyde (1.92 mL, 18.4 mmol, 2.1 equivalents) dropwise at room temperature.
-
Reaction: A yellow precipitate will form immediately. Heat the mixture to reflux and maintain for 1 hour.
-
Isolation: Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the yellow crystalline solid by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Drying: Dry the product under vacuum to yield the pure (R,R)-N,N'-bis(salicylidene)-1,2-cyclohexanediamine ligand.[1]
Synthesis of a DPEN-derived Ts-DPEN Ligand: (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine
This protocol details the synthesis of a widely used ligand for asymmetric transfer hydrogenation.
Methodology:
-
Initial Solution: To a solution of (S,S)-1,2-diphenylethylenediamine (1.0 g, 4.71 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add triethylamine (0.72 mL, 5.18 mmol, 1.1 equivalents).
-
Sulfonylation: Slowly add a solution of p-toluenesulfonyl chloride (0.90 g, 4.71 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water (20 mL) and separate the organic layer. Wash the organic layer with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the desired (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.
Synthesis of a BINAM-derived Phosphoric Acid Catalyst
This protocol outlines the preparation of a chiral Brønsted acid catalyst, a powerful tool in organocatalysis.[2]
Methodology:
-
Phosphorylation: In a flame-dried flask under an inert atmosphere, dissolve (R)-BINAM (1.0 equiv.) and triethylamine (2.2 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add phosphorus oxychloride (1.1 equiv.) dropwise.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.[2]
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add water to hydrolyze the intermediate. Stir for 1 hour.[2]
-
Esterification: To the same flask, add a substituted phenol (e.g., 2,4,6-triisopropylphenol) (2.2 equiv.) and triethylamine (2.2 equiv.). Stir at room temperature for 24 hours.[2]
-
Workup: Wash the reaction mixture with 1 M HCl, then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]
-
Purification: Purify the crude product by flash column chromatography to yield the BINAM-derived phosphoric acid.[2]
Figure 2: Generalized workflow for the synthesis of derived ligands.
Performance in Asymmetric Catalysis: A Comparative Overview
The true measure of a chiral ligand's utility is its performance in inducing enantioselectivity in a given chemical transformation. Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines are benchmark reactions to evaluate and compare the efficacy of these ligand families.
Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of acetophenone to 1-phenylethanol is a widely studied model reaction. The performance of catalysts derived from DACH, DPEN, and BINAM-based ligands is summarized below. It is important to note that direct comparison is challenging due to variations in reaction conditions, metal precursors, and specific ligand structures across different studies. However, general trends can be discerned.
| Ligand Scaffold | Representative Ligand/Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| DACH | Mn(I) complex with a DACH-based PNNP ligand | >99 | up to 85 | [3] |
| DPEN | Ru/DPEN derivative | >99 | up to 60.5 | |
| BINAM | Ru/4,4'-substituted-xylBINAP/DPEN | >99 | >99 | [4] |
From the available data, it is evident that highly optimized BINAM-based diphosphine ligands, often used in conjunction with a chiral diamine like DPEN, can achieve exceptional levels of enantioselectivity in the asymmetric hydrogenation of aromatic ketones.[4] DACH-derived ligands also demonstrate good to excellent performance.[3] DPEN-based catalysts are well-established and provide good enantioselectivity.
Asymmetric Transfer Hydrogenation of Imines
The asymmetric transfer hydrogenation of imines to chiral amines is another critical transformation in organic synthesis.[2]
| Ligand Scaffold | Representative Ligand/Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| DACH | Ru-TsDACH | High | High (comparable to TsDPEN) | [5] |
| DPEN | Ru-TsDPEN | High | up to 99 | [2] |
| BINAM | BINOL-derived phosphoric acid (organocatalyst) | Good to High | up to 98 | [2][6] |
In the realm of asymmetric transfer hydrogenation of imines, DPEN-derived catalysts, particularly Ru-TsDPEN, are renowned for their high efficiency and enantioselectivity.[2] DACH-derived analogues (e.g., Ru-TsDACH) have been shown to provide comparable results.[5] Notably, BINAM-derived phosphoric acids have emerged as powerful organocatalysts for this transformation, offering a metal-free alternative with excellent enantiocontrol.[2][6]
Coordination Chemistry and Stereoelectronic Effects
The catalytic activity and selectivity of metal complexes are profoundly influenced by the coordination geometry and the steric and electronic properties of the ligands.
Coordination Geometry:
-
DACH-derived ligands , such as salen-type ligands, typically form square planar or octahedral complexes with transition metals. The rigid C₂-symmetric backbone enforces a specific coordination geometry, which is crucial for creating a well-defined chiral environment.
-
DPEN-derived ligands also form stable chelate complexes, often with a distorted geometry due to the flexibility of the ethylenediamine backbone and the steric interactions of the phenyl groups.
-
BINAM-derived ligands , particularly diphosphine ligands like BINAP, coordinate to metals to form complexes with a twisted seven-membered chelate ring. The axial chirality of the BINAM backbone is translated into a chiral conformation of the chelate ring, which is key to its high enantioselectivity.
Steric and Electronic Effects:
-
DACH: The steric bulk in DACH-derived ligands can be readily tuned by introducing substituents on the salicylidene moiety (in salen-type ligands) or on the nitrogen atoms. These modifications allow for the optimization of the chiral pocket for a specific substrate.
-
DPEN: The phenyl groups on the DPEN backbone provide significant steric hindrance, which is a primary factor in its ability to induce chirality. The electronic properties can be modified by introducing substituents on these phenyl rings.
-
BINAM: The large naphthalene units of the BINAM scaffold create a highly congested and sterically demanding environment around the metal center. The electronic properties can be fine-tuned by introducing substituents at various positions on the naphthalene rings. Computational studies, such as the use of steric maps, can provide a quantitative measure of the steric hindrance imposed by these ligands.[7]
Figure 3: Interplay of steric and electronic properties on catalyst performance.
Conclusion: Choosing the Right Scaffold for the Job
The choice between DACH, DPEN, and BINAM-derived ligands is contingent upon the specific requirements of the asymmetric transformation.
-
DACH-derived ligands offer a robust and tunable platform, particularly for reactions where a rigid, well-defined chiral pocket is advantageous. Their synthesis is often straightforward, making them an attractive choice for initial catalyst screening.
-
DPEN-derived ligands have a long and successful history in asymmetric transfer hydrogenation and related reactions. The flexibility of the backbone, combined with the steric influence of the phenyl groups, provides a unique and highly effective chiral environment.
-
BINAM-derived ligands represent the pinnacle of axially chiral ligand design. Their inherent rigidity and sterically demanding nature often lead to exceptionally high levels of enantioselectivity, albeit sometimes at the cost of more complex ligand synthesis.
Ultimately, the selection of the optimal ligand requires a careful consideration of the reaction mechanism, the nature of the substrate, and the desired level of stereocontrol. This guide serves as a foundational resource for researchers to navigate the rich and diverse chemistry of these privileged chiral scaffolds.
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Zaccaria, F., & Zuccaccia, C. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Polymers, 15(9), 2110. Available at: [Link]
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Kovács, J., & Kégl, T. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(12), 3122. Available at: [Link]
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The Core Distinction: Chelation, Bite Angle, and Conformational Dynamics
An In-Depth Technical Guide to the Catalytic Performance of 1,2-Diamines vs. 1,3-Diamines
For researchers, scientists, and drug development professionals, the rational selection of a ligand or organocatalyst is paramount to achieving efficiency, selectivity, and novelty in chemical synthesis. Diamines, particularly chiral variants, represent a cornerstone of modern catalysis. Their prevalence stems from their robust coordination properties and the tunable steric and electronic environments they create. While 1,2- (vicinal) diamines have long been considered a "privileged" scaffold, the distinct capabilities of 1,3-diamines are driving new catalytic discoveries.
This guide provides a comparative analysis of 1,2- and 1,3-diamines in catalysis. Moving beyond a simple list of applications, we will dissect the fundamental structural and electronic differences that govern their performance, supported by experimental data and detailed protocols to inform your research and development.
The fundamental difference in the performance of 1,2- and 1,3-diamines originates from their coordination geometry with metal centers.[1] A 1,2-diamine chelates to a metal to form a thermodynamically stable five-membered ring, whereas a 1,3-diamine forms a six-membered ring.[1]
-
Five-Membered Chelates (1,2-Diamines): These rings are relatively rigid and planar. This conformational restriction is a key asset in asymmetric catalysis, as it creates a well-defined and predictable chiral environment around the metal center. The resulting metal complexes often exist in specific, interconverting "gauche" conformations (δ and λ), which effectively transmit stereochemical information from the ligand backbone to the reacting substrates.[1]
-
Six-Membered Chelates (1,3-Diamines): These rings are significantly more flexible, capable of adopting various conformations such as chair, boat, and twist-boat. This flexibility can be a double-edged sword. While it may allow the catalyst to accommodate a broader range of substrates, it can also lead to multiple competing transition states, potentially lowering enantioselectivity. However, this same flexibility is being ingeniously exploited in modern catalyst design to achieve novel reactivity.[2][3]
The "bite angle" (N-Metal-N angle) is also a critical parameter. The smaller, more constrained bite angle of a 1,2-diamine ligand imposes a specific geometry on the metal complex, which directly influences its reactivity and selectivity. The larger, more flexible bite angle of a 1,3-diamine allows for different coordination geometries, which can be advantageous in reactions requiring specific orbital overlaps or steric approaches.
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A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess in Asymmetric Reactions
In the landscape of modern drug development and asymmetric synthesis, the precise quantification of a molecule's enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers command a rigorous and validated approach to determining their relative abundance.[1] As researchers and drug development professionals, our choice of analytical methodology must be both scientifically sound and pragmatically suited to the compound and the developmental stage. This guide provides an in-depth comparison of the principal techniques for validating enantiomeric excess, moving beyond procedural lists to explore the causality behind experimental choices and to establish self-validating systems.
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the thorough characterization of stereoisomeric drugs, requiring manufacturers to justify the development of a single enantiomer or a racemate.[2][3][4] This necessitates the early development of robust, quantitative assays for individual enantiomers to assess their pharmacokinetic and pharmacodynamic profiles.[2][5]
The Hierarchy of Analytical Techniques: A Comparative Overview
The determination of enantiomeric excess hinges on the ability to differentiate between two molecules that are, in an achiral environment, physically and chemically identical.[6] This is achieved by introducing a chiral element into the analytical system, thereby creating diastereomeric interactions that can be quantified. The most prevalent and reliable methods fall into three main categories: chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods.
| Feature | Chiral Chromatography (HPLC/GC) | NMR Spectroscopy | Chiroptical Methods (CD/VCD/ROA) | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase.[7][8] | Formation of transient diastereomeric complexes with a chiral solvating or derivatizing agent.[9][10][11] | Differential absorption of circularly polarized light.[12] | Measurement of the rotation of plane-polarized light.[13] |
| Resolution | High, often baseline separation.[1][14] | Dependent on the choice of chiral auxiliary and analyte structure.[9] | Does not require physical separation. | No separation of enantiomers. |
| Sensitivity | High (HPLC often more sensitive than GC for certain analytes).[1][8] | Moderate to low. | High, particularly with modern instrumentation.[15] | Low.[6] |
| Accuracy | High, considered the gold standard.[7][16] | High, with proper calibration. | Can be very high (e.g., ROA accuracy of 0.05-0.22%).[17] | Prone to errors from impurities and experimental conditions.[6][13] |
| Sample Throughput | Moderate to high. | High. | High.[18] | High. |
| Universality | Broad, with a wide range of available chiral stationary phases.[8] | Broad, but requires suitable chiral auxiliaries.[10][19] | Analyte must be chiroptical. | Analyte must be optically active. |
| Key Advantage | Direct quantification of individual enantiomers. | Rapid analysis without extensive method development. | Can determine ee without chromatographic separation. | Simple and rapid. |
| Key Limitation | Method development can be time-consuming.[18] | Lower sensitivity compared to chromatography. | Requires specialized instrumentation. | Low sensitivity and accuracy.[6] |
I. Chiral Chromatography: The Gold Standard
Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used and authoritative method for determining enantiomeric excess.[7][20] The technique's power lies in the use of a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and, consequently, their separation.[7][8]
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and powerful technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[8]
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point due to their broad applicability.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol.[7] The ratio is optimized to achieve baseline separation (e.g., 90:10 v/v n-hexane:isopropanol).
-
Instrumentation Setup:
-
HPLC System: An HPLC system equipped with a UV detector is standard.[1]
-
Flow Rate: Set a flow rate of 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for instance, 25 °C.
-
Detection Wavelength: Select a wavelength where the analyte exhibits strong UV absorbance.
-
-
Sample Preparation: Dissolve the purified product from the asymmetric reaction in the mobile phase to a known concentration.
-
Data Acquisition and Analysis:
-
Inject a racemic standard of the analyte to determine the retention times of both enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [7]
-
Caption: General workflow for ee validation by Chiral HPLC.
B. Chiral Gas Chromatography (GC)
Chiral GC is the method of choice for volatile and thermally stable compounds.[8] It often provides higher resolution and sensitivity compared to HPLC for suitable analytes.[8]
-
Column Selection: A cyclodextrin-based chiral capillary column is commonly used.
-
Instrumentation Setup:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard.
-
Carrier Gas: Use a high-purity carrier gas like helium or hydrogen at a constant flow rate.
-
Temperature Program: Develop a temperature gradient to ensure good separation and peak shape. For example, start at a lower temperature, ramp up to a higher temperature, and hold.
-
Injector and Detector Temperature: Set the injector and detector temperatures higher than the final oven temperature to ensure efficient sample vaporization and detection.
-
-
Sample Preparation: Dissolve the purified product in a volatile solvent (e.g., dichloromethane). Derivatization may be necessary to improve volatility and separation.
-
Data Acquisition and Analysis:
-
Inject a racemic standard to determine the retention times of the enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Caption: General workflow for ee validation by Chiral GC.
II. NMR Spectroscopy: A Rapid and Powerful Tool
NMR spectroscopy offers a fast and convenient method for determining enantiomeric excess without the need for chromatographic separation.[9] The principle relies on converting the pair of enantiomers into a pair of diastereomers in situ through the addition of a chiral auxiliary. These diastereomers exhibit distinct NMR signals, and the ratio of their integrals directly corresponds to the enantiomeric ratio.[10]
The two main approaches are:
-
Chiral Derivatizing Agents (CDAs): The analyte reacts with a chiral derivatizing agent to form stable diastereomers.
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent.[10][11]
-
Choice of Chiral Solvating Agent: Select a CSA known to interact effectively with the functional group(s) of the analyte. For example, Pirkle's alcohol is often used for a variety of chiral compounds.
-
Sample Preparation:
-
Dissolve a precise amount of the analyte in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the chiral solvating agent to the NMR tube. The molar ratio of CSA to analyte may need to be optimized.
-
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved into two distinct peaks in the presence of the CSA.
-
Integrate the areas of these two peaks.
-
Calculate the enantiomeric excess from the integral ratio.
-
Caption: General workflow for ee validation by NMR with a CSA.
III. Chiroptical Methods: High-Throughput and Non-Destructive
Chiroptical techniques, such as Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), measure the differential interaction of enantiomers with polarized light.[12][15][21] These methods are gaining traction, particularly for high-throughput screening, as they can be very fast and do not require chromatographic separation.[18]
Circular Dichroism (CD)
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the enantiomeric excess.
-
Reference Spectra: Obtain the CD spectra of the pure enantiomers, if available.
-
Sample Preparation: Prepare a solution of the sample with a known concentration in a suitable solvent.
-
Data Acquisition: Record the CD spectrum of the sample.
-
Data Analysis: The enantiomeric excess can be determined by comparing the CD signal of the sample to that of the pure enantiomer at a specific wavelength. More advanced numerical methods can be used to deconvolve the spectra of mixtures.[12]
A key advantage of using a CD detector in conjunction with HPLC is the ability to determine the enantiomeric ratio even without baseline chromatographic separation.
IV. Polarimetry: A Historical Perspective with Modern Limitations
Optical polarimetry, which measures the rotation of plane-polarized light by a chiral sample, is a historically significant method for assessing enantiomeric purity.[13] However, its utility for accurate ee determination is limited.[6] The precision and accuracy are highly dependent on temperature, solvent, concentration, and the presence of chiral or achiral impurities.[6] While simple and rapid, it is generally not considered a primary validation method in a modern drug development setting unless coupled with a separation technique like HPLC.[22]
Conclusion: A Multi-faceted Approach to Validation
The validation of enantiomeric excess is a critical aspect of asymmetric synthesis and drug development, with significant regulatory implications.[3][23][24] While chiral chromatography, particularly HPLC, remains the gold standard for its accuracy and reliability, other techniques like NMR spectroscopy and chiroptical methods offer valuable advantages in terms of speed and high-throughput capabilities.
A robust validation strategy often involves the use of orthogonal methods. For instance, an ee value determined by chiral HPLC can be confirmed by NMR spectroscopy. This cross-validation provides the highest level of confidence in the analytical data, ensuring the quality, safety, and efficacy of the chiral compounds we develop. The choice of method should always be guided by the specific properties of the analyte, the required level of accuracy, and the stage of the development process.
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Chang, C. W., Li, A. W., & Lin, C. K. (2007). Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed. Retrieved from [Link]
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Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2212–2221. Retrieved from [Link]
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Losada, M., et al. (2010). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. Retrieved from [Link]
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Li, Z., et al. (2020). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health. Retrieved from [Link]
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Che, D., Nafie, L. A., & Cao, X. (2001). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. PubMed. Retrieved from [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 35(14), 1769-1775. Retrieved from [Link]
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Reetz, M. T. (2002). Emerging methods for the rapid determination of enantiomeric excess. PubMed. Retrieved from [Link]
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Kapitán, J., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
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Moro, S., et al. (2001). Theoretical prediction of the enantiomeric excess in asymmetric catalysis. An alignment-independent molecular interaction field based approach. PubMed. Retrieved from [Link]
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JLUpub. (n.d.). Contrasting Historical and Physical Perspectives in Asymmetric Catalysis: ΔΔG≠ versus Enantiomeric Excess. Retrieved from [Link]
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Gies, H., et al. (2024). Contrasting Historical and Physical Perspectives in Asymmetric Catalysis: ΔΔG≠ versus Enantiomeric Excess. PubMed. Retrieved from [Link]
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Veeprho. (2020). Overview & Determination of Enantiomeric Impurities. Retrieved from [Link]
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Unknown. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]
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Unknown. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
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A Senior Application Scientist's Guide to Analytical Techniques for Chiral Purity Determination
In the landscape of pharmaceutical development and quality control, the stereochemical composition of a drug is not a mere academic curiosity but a critical determinant of its safety and efficacy. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines that necessitate the thorough characterization of stereoisomeric drugs, strongly favoring the development of single enantiomers over racemic mixtures. This guide provides a comprehensive comparison of the principal analytical techniques for determining chiral purity, offering insights into their underlying mechanisms, practical applications, and the rationale behind methodological choices.
The Imperative of Chiral Purity: A Regulatory and Scientific Perspective
The differential biological activity of enantiomers is a well-established principle, rooted in the chiral nature of biological systems like enzymes and receptors. This necessitates the development of robust analytical methods to quantify the enantiomeric composition of a drug substance and product accurately. The FDA's policy underscores the need to understand the stereoisomeric composition of a chiral drug, requiring quantitative assays for individual enantiomers early in development. This ensures that the material used in preclinical and clinical studies is well-characterized and that the final product meets stringent specifications for identity, strength, quality, and purity from a stereochemical standpoint.
Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric excess (% ee) is a cornerstone of chiral analysis. Several techniques are available, each with its own set of advantages and limitations. The choice of method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation.
Chromatographic Methods: The Workhorses of Chiral Separations
Chromatographic techniques are the most widely employed methods for chiral purity determination due to their high resolution and accuracy. These methods rely on the differential interaction of enantiomers with a chiral environment, leading to their separation.
1. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is considered the gold standard for enantiomeric purity analysis. The technique utilizes a stationary phase that is itself chiral, creating a diastereomeric interaction with the enantiomers of the analyte. This results in different retention times, allowing for their separation and quantification.
Mechanism of Separation: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to differential retention. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.
Experimental Considerations:
-
Mobile Phase: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions depends on the analyte's polarity and the nature of the CSP.
-
Detector: UV-Vis detectors are commonly used. For enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS/MS).
-
Validation: Method validation is crucial and should include parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results.
Table 1: Typical Performance Characteristics of Chiral HPLC
| Parameter | Typical Performance | Notes |
| Resolution (Rs) | > 1.5 for baseline separation | A resolution of at least 1.7 is often targeted for robust quantification. |
| Selectivity (α) | > 1.1 | Higher selectivity factors indicate better separation. |
| Analysis Time | 10 - 30 minutes | Can be optimized by adjusting flow rate and mobile phase composition. |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | Dependent on the detector and analyte properties. |
| Precision (%RSD) | < 2% for the major enantiomer |
2. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages, particularly in terms of speed and environmental impact. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.
Advantages over HPLC:
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations without compromising efficiency.
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.
-
Complementary Selectivity: SFC can sometimes provide different or enhanced chiral selectivity compared to HPLC.
3. Gas Chromatography (GC) with Chiral Columns
For volatile and semi-volatile chiral compounds, GC with a chiral stationary phase is a highly effective technique. It offers high resolution, sensitivity, and speed.
Principle of Separation: Similar to chiral HPLC, separation is achieved through differential interactions between the enantiomers and a chiral stationary phase, which is typically a derivatized cyclodextrin.
Applications: Chiral GC is widely used in the analysis of essential oils, flavors, fragrances, and pharmaceutical intermediates.
Electrophoretic Methods: High Efficiency and Low Sample Consumption
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes a high voltage applied across a narrow-bore capillary. For chiral separations, a chiral selector, such as a cyclodextrin, is typically added to the background electrolyte.
Key Advantages:
-
High Efficiency: CE can achieve very high separation efficiencies, often exceeding those of HPLC.
-
Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and minimal amounts of reagents, making it cost-effective and environmentally friendly.
-
Rapid Analysis: Separations in CE are often very fast.
Spectroscopic Methods: Chiroptical Detection
Spectroscopic techniques that rely on the differential interaction of enantiomers with polarized light can also be used for chiral purity determination.
1. Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique can be used as a standalone method or, more powerfully, as a detector coupled with HPLC (HPLC-CD) or SFC.
HPLC-CD for Enantiomeric Purity: A key advantage of using a CD detector is the potential to determine enantiomeric excess without the need for baseline chromatographic separation. This can significantly simplify method development. However, the analyte must possess a chromophore and exhibit a CD signal.
2. Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared light. It is a powerful technique for determining the absolute configuration of chiral molecules in solution. VCD can also be used to determine enantiomeric excess.
Experimental Workflow and Decision Making
The selection of the most appropriate analytical technique is a critical step in chiral analysis. The following workflow and decision tree provide a structured approach to this process.
Caption: General workflow for chiral purity analysis.
The following decision tree can guide the selection of an appropriate analytical technique based on the properties of the analyte and the analytical requirements.
Caption: Decision tree for selecting a chiral analysis technique.
Detailed Experimental Protocol: Chiral HPLC for the Determination of Warfarin Enantiomeric Excess
This protocol provides a step-by-step methodology for the separation of warfarin enantiomers, a common anticoagulant, using chiral HPLC.
1. Materials and Reagents:
-
Racemic warfarin standard
-
(S)-warfarin and (R)-warfarin standards (if available)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
2. Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector
-
Chiral stationary phase column: e.g., a polysaccharide-based CSP
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/IPA/TFA (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic warfarin in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
5. System Suitability:
-
Inject the racemic warfarin standard to verify the separation of the two enantiomers.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 1.5.
6. Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (if standards are available) or by a validated method.
7. Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas of the two enantiomers.
-
Calculate the % ee using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
8. Method Validation:
-
Validate the method according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.
Conclusion
The determination of chiral purity is a non-negotiable aspect of modern pharmaceutical development and quality control. A thorough understanding of the principles and practical considerations of various analytical techniques is paramount for researchers and scientists in this field. While chiral HPLC remains the predominant method, techniques like SFC and CE offer significant advantages in terms of speed and sustainability. Spectroscopic methods, particularly when coupled with chromatography, provide powerful tools for both quantitative analysis and structural elucidation. The ultimate choice of technique should be guided by a systematic evaluation of the analyte's properties, the analytical requirements, and regulatory expectations, ensuring the development of safe and effective chiral drugs.
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- National Institutes of Health. (2022).
A Comparative Guide to Catalysts for Asymmetric Aldol Reactions: From Organocatalysts to Metalloenzymes
<
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules.[1][2] The heart of this transformation lies in the catalyst, which dictates the efficiency, stereoselectivity, and substrate scope of the reaction. This guide provides a comparative analysis of the major classes of catalysts employed in asymmetric aldol reactions, offering insights into their mechanisms, performance, and practical applications.
The Landscape of Asymmetric Aldol Catalysis
The quest for efficient and selective catalysts for the asymmetric aldol reaction has led to the development of three main classes of catalysts:
-
Organocatalysts: Small, chiral organic molecules that are metal-free, readily available, and often operate under mild conditions.[3]
-
Metal-Based Catalysts: Chiral complexes of various metals that can act as Lewis acids to activate the carbonyl electrophile.[4]
-
Enzyme-Based Catalysts (Aldolases): Naturally occurring enzymes that catalyze aldol reactions with high efficiency and stereoselectivity in aqueous environments.[5]
This guide will delve into each of these categories, comparing their strengths and weaknesses and providing experimental data to support the analysis.
Organocatalysts: The Rise of "Green" Catalysis
Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis.[3][6] Proline and its derivatives are among the most successful and widely studied organocatalysts for asymmetric aldol reactions.[7][8]
Proline and its Derivatives: The Workhorse of Organocatalysis
(S)-Proline is a readily available and inexpensive amino acid that effectively catalyzes the direct asymmetric aldol reaction between ketones and aldehydes.[7][8] The catalytic cycle, as proposed by List and Barbas, involves the formation of a chiral enamine intermediate from the ketone and proline.[9][10] This enamine then attacks the aldehyde in a stereocontrolled manner, followed by hydrolysis to release the aldol product and regenerate the catalyst.[9][10]
The generally accepted mechanism involves the formation of an enamine intermediate between the ketone donor and the proline catalyst. This is followed by the stereoselective attack of the enamine on the aldehyde acceptor. The resulting iminium ion is then hydrolyzed to yield the β-hydroxy ketone product and regenerate the proline catalyst.[9][10]
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A Senior Application Scientist's Guide to Evaluating Chiral Scaffolds in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with profound implications for pharmacology and materials science.[1][2] At the heart of this endeavor lies the strategic selection and application of chiral scaffolds. These molecules, whether used as catalysts, auxiliaries, or reagents, are the architects of chirality, guiding reactions to yield a desired stereoisomer.
This guide provides an in-depth comparison of the performance of various chiral scaffolds, grounded in experimental data and mechanistic principles. Moving beyond a simple catalog of options, we will explore the causality behind experimental choices, empowering you to make informed decisions in your own synthetic challenges.
The Landscape of Chiral Scaffolds: A Strategic Overview
Chiral scaffolds can be broadly categorized into three main classes, each with distinct modes of action and applications:
-
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction.[3][4] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[]
-
Chiral Ligands: These molecules coordinate to a metal center to form a chiral catalyst. The ligand's stereochemistry creates a chiral environment around the metal, influencing the stereochemical outcome of the reaction.[6][7]
-
Organocatalysts: These are small, purely organic molecules that can catalyze asymmetric reactions without the need for a metal.[8][9]
The choice of scaffold is dictated by the specific transformation, the nature of the substrate, and desired reaction conditions. "Privileged" chiral catalysts are those that have demonstrated broad applicability and high selectivity across a range of reactions and substrates.[6][10][11]
Comparative Analysis of Leading Chiral Scaffolds
The effectiveness of a chiral scaffold is a multifactorial equation, balancing stereoselectivity, reactivity, substrate scope, and practical considerations like cost and ease of synthesis or recovery. Below, we compare some of the most influential classes of chiral scaffolds.
Oxazolidinone Auxiliaries (Evans Auxiliaries)
Pioneered by David Evans, oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries for stereoselective alkylations, aldol reactions, and Diels-Alder reactions.[4][]
Mechanism of Action: The auxiliary is first acylated to form an N-acyl oxazolidinone. The rigid structure of the oxazolidinone, combined with chelation of the carbonyl groups to a Lewis acid, creates a highly ordered transition state that effectively shields one face of the enolate, leading to highly diastereoselective alkylation.
Advantages:
-
High levels of diastereoselectivity are often achieved.
-
The stereochemical outcome is generally predictable.
-
The auxiliary can be readily cleaved and recovered.[]
Limitations:
-
The use of stoichiometric amounts of the auxiliary can be a drawback in large-scale synthesis.
-
The multi-step process of attaching and removing the auxiliary adds to the overall synthetic effort.
Cinchona Alkaloids
Derived from the bark of the cinchona tree, these natural products and their derivatives are remarkably versatile "privileged" scaffolds, finding application as both organocatalysts and ligands in a vast array of asymmetric transformations.[11]
Mechanism of Action: The key structural feature is the presence of a tertiary quinuclidine nitrogen which can act as a base or a nucleophile, and a hydroxyl group that can engage in hydrogen bonding to activate substrates. This bifunctional nature allows them to catalyze reactions with high enantioselectivity.
Advantages:
-
Broad applicability in numerous reaction types.[11]
-
Naturally occurring and relatively inexpensive.
-
Both enantiomeric forms are often available, providing access to either product enantiomer.
Limitations:
-
The catalyst loading can sometimes be high compared to metal-based catalysts.
-
The mechanism can be complex and sensitive to reaction conditions.
BINOL- and TADDOL-derived Ligands
Axially chiral biaryl scaffolds, such as BINOL (1,1'-bi-2-naphthol), and TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are foundational "privileged ligands" in asymmetric catalysis. When complexed with metals like titanium, aluminum, or zinc, they form powerful Lewis acid catalysts for a variety of reactions.
Mechanism of Action: The C2-symmetry of these ligands reduces the number of possible transition states, which can lead to higher enantioselectivity.[7] The bulky aryl groups create a well-defined chiral pocket around the metal center, dictating the facial selectivity of substrate approach.
Advantages:
-
High enantioselectivities are achievable for a wide range of transformations.
-
The modular nature of their synthesis allows for fine-tuning of steric and electronic properties.
Limitations:
-
The synthesis of the ligands can be complex and expensive.
-
The resulting catalysts can be sensitive to air and moisture.
Experimental Evaluation of Chiral Scaffold Effectiveness
Objective comparison of chiral scaffolds requires rigorous experimental evaluation. The primary metrics are yield , diastereoselectivity (for auxiliaries), and, most critically, enantiomeric excess (ee) .
Determining Enantiomeric Excess: A Practical Guide
Enantiomeric excess is a measure of the purity of a chiral substance.[12] It is defined as the absolute difference between the mole fractions of the two enantiomers. The most common and reliable methods for determining ee are chiral chromatography (HPLC and GC) and NMR spectroscopy using chiral shift reagents.[13][14]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for the analyte class. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, or cyclodextrins.
-
Mobile Phase Optimization: Begin with a standard mobile phase (e.g., hexane/isopropanol) and adjust the composition to achieve baseline separation of the enantiomers.[15]
-
Sample Preparation: Dissolve a small amount of the reaction product in the mobile phase. Ensure the sample is filtered to remove any particulate matter.
-
Injection and Data Acquisition: Inject the sample onto the HPLC system. The enantiomers will elute at different retention times. Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Comparative Performance Data
The following table summarizes representative data for the application of different chiral scaffolds in the asymmetric aldol reaction.
| Chiral Scaffold Type | Specific Scaffold | Substrate | Product ee (%) | Yield (%) | Reference |
| Chiral Auxiliary | (R)-4-benzyl-2-oxazolidinone | Propanoyl-oxazolidinone + Benzaldehyde | >99 (de) | 85 | Evans, D. A., et al. (1981) |
| Organocatalyst | (S)-Proline | Acetone + p-Nitrobenzaldehyde | 96 | 68 | List, B., et al. (2000) |
| Chiral Ligand | (R)-BINOL-Ti | Methyl vinyl ketone + Benzaldehyde | 98 | 92 | Carreira, E. M., et al. (1994) |
Note: This data is illustrative and specific results will vary depending on the exact substrates and reaction conditions.
Conclusion: A Path to Rational Scaffold Selection
The rational selection of a chiral scaffold is a critical step in the design of any asymmetric synthesis. By understanding the mechanistic underpinnings of how these scaffolds operate and by employing rigorous experimental methods for their evaluation, researchers can navigate the vast landscape of available options to identify the optimal solution for their synthetic challenge. This guide has provided a framework for this process, emphasizing a deep understanding of the "why" behind experimental choices, a commitment to robust data generation, and a clear-eyed comparison of the available tools. The continued development of novel and more efficient chiral scaffolds will undoubtedly continue to push the boundaries of what is possible in the art and science of chemical synthesis.
References
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Privileged Chiral Ligands and Catalysts. ResearchGate. Available at: [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
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Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Chemical Society Reviews. Available at: [Link]
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Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
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The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. Available at: [Link]
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Evaluation of Efficiency of Chiral Atropisomeric Phosphorus Ligands in the Asymmetric Catalytic Processes Mediated by Transition Metal Complexes. Part 1. Evaluation of Steric Effects. ResearchGate. Available at: [Link]
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Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society. Available at: [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
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Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences. Available at: [Link]
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DNA as a Chiral Scaffold for Asymmetric Synthesis. MDPI. Available at: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography. Available at: [Link]
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Design of high-performance chiral phase-transfer catalysts with privileged structures. Proceedings of the Japan Academy, Series B. Available at: [Link]
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Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. Available at: [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. Available at: [Link]
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Privileged Chiral Photocatalysts. ResearchGate. Available at: [Link]
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Enantiomeric Excess | Formula, Calculation & Example. Study.com. Available at: [Link]
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On the Hunt for Chiral Single-Atom Catalysts. ACS Catalysis. Available at: [Link]
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A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. Available at: [Link]
-
Chiral bUilding blocks with bRidged or Caged polyclic structures. CORDIS. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. RSC Publishing. Available at: [Link]
-
Privileged Chiral Catalysts. Tehshik P. Yoon. Available at: [Link]
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benchmarking (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine against Trost ligand
A Senior Application Scientist's Guide to Chiral Ligands in Asymmetric Catalysis: Benchmarking (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine against the Trost Ligand
For the discerning researcher in pharmaceutical and fine chemical synthesis, the selection of a chiral ligand is a critical decision that dictates the success of an asymmetric transformation. This guide provides an in-depth comparison of two prominent ligand classes—chiral diamines, represented by this compound, and the widely acclaimed phosphine-based Trost ligand. Our analysis will be grounded in the context of the palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA), a cornerstone reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.
Introduction to the Ligands: Two Scaffolds for Asymmetric Control
At the heart of asymmetric catalysis is the chiral ligand, a molecule that complexes with a transition metal to create a chiral environment, thereby directing the stereochemical outcome of a reaction. The two ligands under review, while both built upon the rigid and stereochemically defined C2-symmetric trans-1,2-diaminocyclohexane (DACH) backbone, represent fundamentally different approaches to inducing chirality.[1][2]
This compound is a classic chiral diamine.[3][4][5] Its coordinating nitrogen atoms form a stable chelate with a metal center. The chirality is conferred by the stereocenters on the cyclohexane ring, which forces the substituents on the nitrogen atoms and the ring itself into a rigid, asymmetric conformation that influences the approach of substrates to the catalytic center.[3] This class of ligands is valued for its modularity and stability.
The Trost Ligand , formally (1R,2R)-(+)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl), is a C2-symmetric diphosphine ligand.[1] Developed by Barry M. Trost, this ligand architecture creates a well-defined "chiral pocket" around the metal center. The chirality originates from the DACH backbone and is propagated outward through the amide linkers to the bulky diphenylphosphino groups. These groups are instrumental in controlling the stereochemical outcome of the reaction.[1]
The Benchmark Reaction: Trost Asymmetric Allylic Alkylation (AAA)
To objectively compare these ligands, we turn to a benchmark reaction: the palladium-catalyzed AAA of rac-1,3-diphenylprop-2-enyl acetate with a soft nucleophile like dimethyl malonate. This reaction is a standard for evaluating new chiral ligands because it is highly sensitive to the ligand's structure, and high enantioselectivities are achievable.
The catalytic cycle, pioneered by Tsuji and Trost, involves the initial coordination of a Pd(0) complex to the allyl substrate, followed by oxidative addition to form a π-allyl-Pd(II) intermediate.[6] The chiral ligand, bound to the palladium, controls the facial selectivity of the subsequent nucleophilic attack on the π-allyl complex, thereby setting the stereochemistry of the final product.
Performance Head-to-Head: Enantioselectivity and Efficacy
Direct comparative data for this compound in the standard AAA benchmark is scarce in the literature. However, we can draw a meaningful comparison by examining data for the Trost ligand against a closely related N,N'-ligand derived from the same (1R,2R)-DACH scaffold: a 1,2-diiminophosphorane. This allows for a valid comparison of the nitrogen-based versus phosphine-based coordination spheres.
| Ligand | Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) | Source |
| (R,R)-Trost Ligand | [Pd(π-C3H5)Cl]2 | rac-1,3-diphenylprop-2-enyl acetate | Dimethyl Malonate | >95 | >98 | Trost, B.M. et al. |
| (R,R)-DACH-derived Diiminophosphorane | [Pd(π-C3H5)Cl]2 | rac-1,3-diphenylprop-2-enyl acetate | Dimethyl Malonate | High | up to 85 | Espinet, P. et al.[7] |
Analysis of Results:
-
Trost Ligand: As the gold standard for this reaction, the Trost ligand consistently delivers exceptionally high enantiomeric excess (>98% ee), demonstrating its superior ability to create a highly selective chiral environment for the nucleophilic attack. The high yields are indicative of a very efficient catalytic system.
-
DACH-derived N,N'-Ligand: The chiral diamine-derived ligand provides good enantioselectivity (up to 85% ee), which is significant and demonstrates that a nitrogen-based coordination sphere on the DACH backbone can induce substantial asymmetry.[7] However, it does not reach the near-perfect enantioselectivity of the Trost ligand in this specific benchmark. This suggests that while the chiral backbone is identical, the nature of the coordinating atom and the resulting geometry of the chiral pocket are paramount.
Mechanistic Insights: Why the Difference in Performance?
The disparity in performance can be attributed to the fundamental differences in the electronic and steric properties of the phosphorus versus nitrogen donor atoms and the overall ligand architecture.
-
The Trost Ligand's Chiral Pocket: The Trost ligand's design is a masterclass in causality. The bulky diphenylphosphino groups, held in a rigid conformation by the DACH-amide backbone, create deep chiral "walls". These walls effectively shield one face of the π-allyl intermediate and channel the incoming nucleophile to the other, leading to a highly organized and predictable transition state. The π-acceptor character of the phosphine ligands also plays a crucial role in modulating the electronics of the palladium center.
-
Diamine Ligand's Chiral Influence: Chiral diamines like this compound and its derivatives rely on the steric hindrance provided by the substituents on the nitrogen atoms and the puckered cyclohexane ring to create a chiral bias. While effective, this environment can be less rigid and encompassing than the "pocket" of the Trost ligand, potentially allowing for more conformational flexibility in the transition state and thus, a lower degree of stereodifferentiation.
The following diagram illustrates the workflow for evaluating these ligands in the benchmark AAA reaction.
Caption: Experimental workflow for the benchmark AAA reaction.
Practical Considerations for the Bench Scientist
| Feature | This compound | Trost Ligand |
| Synthesis & Cost | Generally more accessible and less expensive. Derived in a few steps from relatively cheap (1R,2R)-diaminocyclohexane. | More complex, multi-step synthesis involving phosphine chemistry, making it significantly more expensive. |
| Air/Moisture Stability | Generally air-stable as free amines or salts. Less prone to oxidation. | Phosphine-based. Prone to oxidation (P(III) to P(V)). Requires careful handling under an inert atmosphere for long-term storage and use. |
| Catalyst Preparation | Typically used to form complexes in situ. | Also used for in situ catalyst generation, but care must be taken to prevent ligand oxidation. |
| Modularity | The N-substituents can be easily varied, allowing for rapid screening of a library of related diamine ligands. | While variations exist (e.g., naphthyl vs. phenyl backbones), modification is less straightforward than for simple diamines. |
Detailed Experimental Protocol: A Self-Validating System
This protocol describes the benchmark asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate.
Objective: To synthesize (S)-dimethyl 2-(1,3-diphenylallyl)malonate with high enantioselectivity using the (R,R)-Trost Ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
(R,R)-Trost Ligand
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Catalyst Pre-formation (Causality: In situ generation of the active Pd(0) species is crucial for reproducibility): In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd(OAc)2 (0.025 mmol) and (R,R)-Trost Ligand (0.0375 mmol) in 3 mL of anhydrous DCM. Stir the solution at room temperature for 20 minutes. The solution should become homogeneous.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol) in 5 mL of anhydrous DCM.
-
Nucleophile Preparation and Addition: To the substrate solution, add dimethyl malonate (1.5 mmol), followed by BSA (2.0 mmol) and a catalytic amount of KOAc (0.05 mmol). Stir for 10 minutes at room temperature.
-
Initiation: Transfer the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Separate the layers and extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Validation: The purified product should be a colorless oil. Determine the yield. The enantiomeric excess (% ee) must be determined by chiral HPLC analysis. An expected ee of >98% for the (S)-enantiomer validates the protocol's success.
Conclusion and Recommendation
The Trost ligand remains the undisputed champion for the asymmetric allylic alkylation of the standard 1,3-diphenylallyl substrate, providing a level of enantiocontrol that is difficult to surpass. Its performance is a direct result of a rationally designed, rigid chiral pocket. This makes it the go-to choice when near-perfect enantioselectivity is required for this class of transformation.
However, This compound and its derivatives should not be overlooked. Their lower cost, greater stability, and synthetic accessibility make them highly attractive alternatives, particularly in the early stages of route scouting or for applications where good-to-high enantioselectivity (e.g., 80-90% ee) is sufficient. The ease with which N-substituents can be modified allows for the rapid generation and screening of a ligand library, offering a practical approach to optimizing a reaction for a specific, non-standard substrate where the Trost ligand may not be optimal.
For drug development professionals, the choice is clear: for benchmark substrates where performance is documented, the Trost ligand is the reliable, albeit more expensive, option. For novel substrates or cost-sensitive processes, a systematic screen of DACH-diamine derivatives presents a logical and economically viable starting point.
References
-
Trost, B. M. The atom, economy—a search for synthetic efficiency. Science254 , 1471-1477 (1991). [Link]
-
Tsuji, J. Palladium-catalyzed reactions of allenes. Accounts of Chemical Research2 , 144-152 (1969). [Link]
-
Trost, B. M., & Van Vranken, D. L. Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96 (1), 395-422 (1996). [Link]
-
Wikipedia contributors. Tsuji–Trost reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Espinet, P., & Sauthier, M. Palladium(II) Complexes of Chiral 1,2-Diiminophosphoranes: Synthesis, Structural Characterization, and Catalytic Activity for the Allylic Alkylation. Organometallics, 19 (23), 4767-4775 (2000). [Link]
-
Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64 (4), o687 (2008). [Link]
-
Wikipedia contributors. Trost ligand. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. trans-1,2-Diaminocyclohexane. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]
-
Trost, B. M., & Toste, F. D. A new class of chiral ligands for asymmetric catalysis: 2-(diphenylphosphino)benzoic acid derivatives. Journal of the American Chemical Society, 121 (19), 4545-4554 (1999). [Link]
-
PubChem. This compound. [Link]
-
Trost, B. M., Bunt, R. C., & Lemoine, R. C. Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles. Journal of the American Chemical Society, 122 (25), 5968-5976 (2000). [Link]
-
Trost, B. M., & Crawley, M. L. Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical Reviews, 103 (8), 2921-2944 (2003). [Link]
-
National Center for Biotechnology Information. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. PubChem Compound Summary for CID 11275066. [Link]
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A Comparative Guide to Assessing the Substrate Scope of Diamine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, chiral diamine-based catalysts have emerged as powerful tools for asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] Their utility in the pharmaceutical and fine chemical industries is undeniable, where the precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity. However, the efficacy of a chiral catalyst is not universal; its performance is intrinsically linked to the structure of the substrate. Therefore, a rigorous assessment of a catalyst's substrate scope is a critical step in reaction development and optimization.
This guide provides a comprehensive framework for evaluating and comparing the substrate scope of various diamine-based catalysts. Moving beyond a mere compilation of literature data, we will delve into the causality behind experimental design, present detailed, self-validating protocols for substrate scope assessment, and offer a comparative analysis of commonly employed diamine catalysts in key asymmetric transformations. Our goal is to equip researchers with the knowledge and tools to make informed decisions when selecting a catalyst and to efficiently explore the synthetic potential of their chosen catalytic system.
The Criticality of Substrate Scope in Catalyst Selection
The "substrate scope" of a catalyst defines the range of substrates that can be effectively transformed into the desired product with high yield and stereoselectivity. A broad substrate scope is often a hallmark of a highly versatile and synthetically useful catalyst. Conversely, a narrow substrate scope, while sometimes a limitation, can also be exploited for highly specific transformations. Understanding these boundaries is paramount for several reasons:
-
Predictive Power: A well-defined substrate scope allows chemists to predict with greater confidence whether a new, untested substrate is likely to be successful in a given reaction.
-
Reaction Optimization: By identifying challenging substrates, researchers can focus their optimization efforts on overcoming specific limitations, such as steric hindrance or unfavorable electronic effects.
-
Economic Viability: In an industrial setting, a catalyst with a broad substrate scope can be applied to the synthesis of multiple targets, increasing its economic viability.
-
Informing Catalyst Design: Understanding the structural features of substrates that lead to poor reactivity or selectivity can provide valuable insights for the rational design of next-generation catalysts.
Key Classes of Chiral Diamine Catalysts: A Comparative Overview
Chiral 1,2-diamines are a privileged class of ligands and organocatalysts in asymmetric synthesis. Their ability to form stable chelate complexes with metals or to act as bifunctional organocatalysts creates a well-defined chiral environment that directs the stereochemical outcome of a reaction.[1] Three of the most prominent backbones in this class are (1R,2R)-(-)-1,2-diaminocyclohexane (DACH), (1S,2S)-(+)-1,2-diphenylethylenediamine (DPEN), and their derivatives.
| Catalyst Backbone | Key Structural Features | Common Applications |
| (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) | Rigid cyclohexane backbone, C2-symmetry. | Asymmetric hydrogenation, aldol reactions, Michael additions.[1][3] |
| (1S,2S)-(+)-1,2-Diphenylethylenediamine (DPEN) | C2-symmetric, with two phenyl groups that can provide steric directing effects. | Asymmetric transfer hydrogenation, kinetic resolution. |
| (R)-1,2-Diaminopropane | A simpler, less sterically demanding backbone. | Asymmetric hydrogenation of ketones.[1] |
The choice between these catalyst backbones often depends on the specific reaction and substrates involved. For instance, the rigid cyclohexane backbone of DACH can provide excellent stereocontrol in a variety of reactions.[3] The phenyl groups of DPEN can offer beneficial π-stacking interactions with aromatic substrates, influencing enantioselectivity.
A Systematic Approach to Assessing Substrate Scope
A thorough evaluation of a catalyst's substrate scope requires a systematic and well-designed experimental plan. A high-throughput screening (HTS) approach is often the most efficient method for this purpose.[4][5]
Experimental Workflow for Substrate Scope Assessment
Caption: A streamlined workflow for assessing catalyst substrate scope.
Detailed Protocol for High-Throughput Substrate Scope Screening
This protocol is designed as a self-validating system, incorporating controls to ensure the reliability of the data.
1. Substrate Library Design and Preparation:
-
Define Key Parameters: Identify the key structural features of the substrates that are likely to influence the reaction outcome. These typically include:
-
Steric Hindrance: Vary the size of substituents near the reacting center (e.g., methyl, ethyl, isopropyl, tert-butyl).
-
Electronic Effects: Include substrates with electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -NO2, -CF3, -Cl) groups on aromatic rings.
-
Functional Group Tolerance: Test a range of common functional groups (e.g., esters, amides, ethers, halides) to assess compatibility.
-
-
Positive Control: Select a substrate that is known from preliminary experiments or literature to give a high yield and enantioselectivity. This confirms that the experimental setup is working correctly.
-
Negative Control: Include a substrate that is expected to be unreactive or give a poor result. This helps to define the limitations of the catalyst. A reaction without any catalyst should also be run to check for any background reaction.
-
Stock Solutions: Prepare stock solutions of each substrate and catalyst in a suitable solvent to ensure accurate and rapid dispensing.
2. High-Throughput Reaction Setup (96-well plate format):
-
Plate Layout: Design a logical layout for the 96-well plate, including dedicated wells for positive and negative controls, and blank reactions (containing all components except the catalyst).
-
Automated Dispensing: Use automated liquid handling systems to dispense the stock solutions of substrates, reagents, and catalysts into the wells of the microtiter plate. This minimizes human error and ensures consistency.
-
Reaction Conditions: Seal the plate and incubate at a controlled temperature with stirring for a predetermined time.
3. Quenching and Sample Preparation:
-
Quenching: At the end of the reaction time, add a quenching solution to each well to stop the reaction.
-
Work-up: Perform a simplified work-up in the plate, such as a liquid-liquid extraction, to remove any unwanted reagents.
-
Dilution: Dilute the samples to an appropriate concentration for analysis.
4. High-Throughput Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Use LC-MS to determine the conversion (yield) of each reaction by quantifying the amount of starting material consumed and product formed.
-
Chiral HPLC/SFC (High-Performance Liquid Chromatography/Supercritical Fluid Chromatography): Analyze the samples using a chiral stationary phase to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products.
5. Data Analysis and Interpretation:
-
Data Compilation: Compile the yield, ee, and dr for each substrate into a table.
-
Visualization: Create plots to visualize the trends in reactivity and selectivity as a function of the substrate's steric and electronic properties.
-
Identify Limitations: Clearly identify the types of substrates that are challenging for the catalyst.
Comparative Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a cornerstone transformation in organic synthesis. Ruthenium complexes of chiral diamines and diphosphine ligands are particularly effective for this reaction. The following table provides a comparative overview of the performance of catalysts derived from different diamine backbones in the hydrogenation of acetophenone, a standard benchmark substrate.
| Chiral Diamine Ligand | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) | [1] |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Acetophenone | >99 | 97 | (S) | [1] |
| (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) | [1] |
Analysis:
As the data indicates, for the asymmetric hydrogenation of acetophenone, the catalyst derived from (1S,2S)-Diphenylethylenediamine generally provides slightly higher enantioselectivity compared to the (1R,2R)-Diaminocyclohexane-based catalyst. The less sterically hindered (R)-1,2-Diaminopropane-based catalyst, while still effective, gives a noticeably lower enantiomeric excess. This highlights the significant impact of the diamine backbone structure on the stereochemical outcome of the reaction.
Case Study: Substrate Scope in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction. Chiral primary amine-thiourea catalysts, often derived from diamines, are highly effective for the addition of ketones to nitroolefins.
Catalyst Performance Comparison
Caption: Comparison of catalyst performance in Michael additions.
Interpretation:
The choice of diamine backbone significantly influences the substrate scope. The rigid DACH-derived catalyst shows excellent performance for a wide range of aromatic nitroolefins. The DPEN-derived catalyst demonstrates broader applicability, being effective for both aromatic and aliphatic substrates. The simpler primary amine-thiourea catalyst is more sensitive to steric hindrance.
Identifying and Overcoming Limitations
No catalyst is perfect. A thorough substrate scope analysis will inevitably reveal limitations. Common challenges for diamine-based catalysts include:
-
Steric Hindrance: Highly substituted substrates may react slowly or not at all.
-
Coordinating Functional Groups: Certain functional groups on the substrate can coordinate to a metal catalyst, potentially inhibiting catalysis or leading to undesired side reactions.[6]
-
Electronic Deactivation: Strongly electron-withdrawing or -donating groups can sometimes have a detrimental effect on reaction rates and selectivities.
When a limitation is identified, several strategies can be employed:
-
Reaction Condition Optimization: Modifying the solvent, temperature, catalyst loading, or additives can sometimes overcome poor reactivity.
-
Catalyst Modification: If a particular structural feature of the catalyst is thought to be responsible for the limitation, a rationally designed second-generation catalyst can be synthesized and tested.
-
Substrate Modification: In some cases, it may be possible to temporarily protect a problematic functional group on the substrate.
Conclusion
The systematic assessment of substrate scope is an indispensable component of modern catalyst development and application. By employing high-throughput screening methodologies and a well-designed, diverse substrate library that includes both positive and negative controls, researchers can efficiently map the capabilities and limitations of diamine-based catalysts. This data-rich approach not only facilitates the selection of the optimal catalyst for a given transformation but also provides crucial insights that can guide the design of new and improved catalytic systems. The principles and protocols outlined in this guide are intended to empower researchers to move beyond anecdotal evidence and to embrace a more quantitative and predictive approach to asymmetric catalysis, ultimately accelerating the discovery and development of novel, life-changing molecules.
References
- Perrard, J., & Fessner, W.-D. (2025). Practical high-throughput screening assays to engineer the substrate scope of transketolase variants. Methods in Enzymology, 722, 399-428.
- BenchChem. (2025). Performance Evaluation of (R)
- Wolf, C., & Hawes, P. A. (2002). A high-throughput screening protocol for fast evaluation of enantioselective catalysts. The Journal of Organic Chemistry, 67(8), 2727–2729.
- Traverse, J. F., & Snapper, M. L. (2002). High-throughput methods for the development of new catalytic asymmetric reactions. Drug Discovery Today, 7(19), 1002-1012.
- Request PDF. (2025). (1R,2R)-Diaminocyclohexane.
- ResearchGate. (2025).
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- McDonald, A. D., et al. (2022). Engineering enzyme substrate scope complementarity for promiscuous cascade synthesis. ChemRxiv.
- Reek, J. N. H., et al. (n.d.).
- Chen, G., et al. (n.d.).
- Maruoka, K., et al. (n.d.). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. NIH.
- ResearchGate. (2025). (PDF) Chiral inducers with (1R,2R)
- NIH. (2025). Trimerization of 1,2‐Diaminocyclohexane Catalyzed by a Metal–Organic Cage Tandem Catalyst with Dual Biomimetic Active Sites.
- Liu, D., et al. (n.d.). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society.
- Nájera, C., & Sansano, J. M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
- OUCI. (n.d.).
- ResearchGate. (n.d.). Substrate Scope of Aldimine Esters. Reaction conditions: 0.2 mmol of 1,....
- RSC Publishing. (n.d.). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening.
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- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Principle of C2-Symmetry in Ligand Design
An In-Depth Guide to the Efficacy of C2-Symmetric Diamine Ligands in Asymmetric Catalysis
In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, asymmetric catalysis stands as the most elegant and efficient strategy. The success of this field hinges on the design of chiral ligands that can effectively transfer their stereochemical information to a substrate during a catalytic transformation. Among the myriad of ligand designs, those possessing C2 symmetry have achieved a "privileged" status.[1][2] A C2-symmetric molecule is one that looks identical after a 180° rotation around a central axis. This simple geometric constraint has profound implications for catalysis: it reduces the number of possible diastereomeric transition states between the catalyst and the substrate, simplifying the energetic landscape and often leading to higher and more predictable enantioselectivity.[1][2]
This guide provides a comparative literature review of the efficacy of foundational C2-symmetric diamine ligands. We will delve into the mechanistic principles behind their success, present comparative performance data, and provide validated experimental protocols for their application, offering researchers a comprehensive resource for catalyst selection and development.
Caption: Logical workflow of asymmetric catalysis.
The DACH Backbone: A Scaffold for Oxidation and Alkylation
trans-1,2-Diaminocyclohexane (DACH) is arguably one of the most versatile and successful C2-symmetric backbones in asymmetric catalysis.[3] Its rigid cyclohexane framework locks the two amino groups in a well-defined spatial arrangement, providing an ideal platform for constructing chiral environments around a metal center.
Jacobsen-Katsuki Epoxidation: Mastering Asymmetric Oxidation
The development of the (salen)manganese(III) complex, known as Jacobsen's catalyst, was a landmark achievement.[4][5] This catalyst utilizes a DACH backbone to create a C2-symmetric salen ligand. It facilitates the highly enantioselective epoxidation of prochiral alkenes, particularly cis-olefins, using common and inexpensive oxidants like bleach (NaOCl).[5]
Causality of Efficacy: The catalyst's success stems from a "chiral fence" mechanism. The bulky tert-butyl groups on the salicylaldehyde portions of the ligand block two quadrants around the active Mn(V)=O intermediate. The C2-symmetric DACH backbone, with its equatorially positioned phenyl groups in the transition state, forces the substrate to approach from a less-hindered quadrant in a specific orientation, leading to facial selectivity.[4] For cis-alkenes, a "side-on" approach is favored, minimizing steric clash and maximizing orbital overlap for oxygen transfer, which results in exceptionally high enantioselectivity.[5]
Caption: Simplified catalytic cycle for the Jacobsen epoxidation.
Table 1: Performance of (R,R)-Jacobsen's Catalyst in Epoxidation of cis-Alkenes
| Substrate | Product | Yield (%) | ee (%) | Reference |
| cis-β-Methylstyrene | cis-β-Methylstyrene Oxide | 84 | 86 | [5] |
| 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene Oxide | 89 | 92 | [5] |
| 2,2-Dimethylchromene | 2,2-Dimethylchromene Oxide | 92 | >98 | [5] |
Trost Asymmetric Allylic Alkylation (AAA): Mastering C-C Bond Formation
The DACH backbone is also central to the Trost ligand, a diphosphine ligand widely used in palladium-catalyzed asymmetric allylic alkylation (AAA).[6][7] This reaction is a powerful tool for constructing stereogenic centers by reacting a nucleophile with an allylic electrophile.
Causality of Efficacy: The Trost ligand, prepared by coupling (DACH) with 2-diphenylphosphinobenzoic acid, creates a chiral pocket around the palladium center.[8][9] The ligand's "flaps" formed by the diphenylphosphinobenzoyl groups effectively differentiate the two faces of the π-allyl-palladium intermediate. The nucleophile is directed to attack one of the termini of the π-allyl system from the more accessible face, away from the sterically demanding ligand framework, thus controlling the stereochemistry of the newly formed bond.[7]
Table 2: Performance of the (S,S)-DACH-Ph Trost Ligand in Pd-Catalyzed AAA
| Allylic Acetate | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| rac-Cyclohexenyl acetate | Dimethyl malonate | (S)-2-(Cyclohex-2-en-1-yl)malonate | 98 | >99 | [7] |
| rac-Cyclopentenyl acetate | Phthalimide | (R)-N-(Cyclopent-2-en-1-yl)phthalimide | 95 | 98 | [7] |
| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | (S)-Dimethyl 2-(1,3-diphenylallyl)malonate | 99 | 98 | [7] |
The DPEN Backbone: A Legacy in Asymmetric Hydrogenation
1,2-Diphenylethylenediamine (DPEN), and its N-sulfonated derivatives like TsDPEN, are the quintessential C2-symmetric diamine ligands for asymmetric hydrogenation and transfer hydrogenation, most famously in Noyori's catalysts.[10][11] These reactions provide a highly efficient route to chiral alcohols and amines from prochiral ketones and imines.
Noyori Asymmetric Hydrogenation: The Outer-Sphere Mechanism
In the 1990s, Noyori discovered that Ru(II) complexes bearing both a C2-symmetric diphosphine (like BINAP) and a C2-symmetric diamine (like DPEN) were exceptionally effective catalysts for the hydrogenation of simple ketones.[12]
Causality of Efficacy: The key to this system's efficacy is a non-classical, "outer-sphere" mechanism.[11][12] The ketone substrate does not coordinate directly to the ruthenium metal center. Instead, the catalyst forms a ruthenium-hydride (Ru-H) species. The N-H group on the DPEN ligand then forms a crucial hydrogen bond with the carbonyl oxygen of the substrate. This interaction positions the substrate perfectly for a concerted transfer of the hydride from the metal and a proton from the amine ligand to the carbonyl group, all occurring in the catalyst's outer coordination sphere.[11] The chirality of both the diphosphine and the diamine ligand work in concert to control the facial selectivity of this transfer.
Caption: Key steps in Noyori asymmetric transfer hydrogenation.
Table 3: Efficacy of Ru(II)-TsDPEN Catalysts in Asymmetric Transfer Hydrogenation of Ketones
| Ketone Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Acetophenone | RuCl(p-cymene)[(R,R)-TsDPEN] | 97 | 99 | [11] |
| 1-Tetralone | RuCl(p-cymene)[(S,S)-TsDPEN] | 95 | 99 | [11] |
| 2,4,6-Trimethylacetophenone | RuCl(p-cymene)[(R,R)-TsDPEN] | 94 | 98 | [11] |
Experimental Protocols: A Guide for the Bench Chemist
To bridge theory and practice, the following are detailed, self-validating protocols for benchmark reactions using C2-symmetric diamine ligands.
Protocol 1: Jacobsen Epoxidation of 1,2-Dihydronaphthalene
This protocol is adapted from the original work by Jacobsen et al.[5]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst]
-
1,2-Dihydronaphthalene
-
Dichloromethane (CH₂Cl₂), reagent grade
-
Commercial bleach (buffered, ~0.7 M NaOCl)
-
4-Phenylpyridine N-oxide (optional co-catalyst)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,2-dihydronaphthalene (1.0 mmol, 130 mg).
-
Dissolve the substrate in 5 mL of CH₂Cl₂.
-
Add (R,R)-Jacobsen's catalyst (0.05 mmol, 32 mg, 5 mol%). If used, add 4-phenylpyridine N-oxide (0.2 mmol, 34 mg).
-
Cool the mixture to 0 °C in an ice bath.
-
Begin vigorous stirring and add 2.0 mL of buffered commercial bleach (approx. 1.4 mmol, 1.4 equiv) dropwise over 10 minutes. The mixture will turn dark brown.
-
Continue stirring vigorously at 0 °C. Monitor the reaction by TLC (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, transfer the mixture to a separatory funnel and dilute with an additional 10 mL of CH₂Cl₂.
-
Separate the organic layer. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure epoxide.
-
Validation: The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative procedure based on the Noyori methodology.[11]
Materials:
-
[RuCl₂(p-cymene)]₂ (dimer)
-
(R,R)-N-Tosyl-1,2-diphenylethylenediamine [(R,R)-TsDPEN]
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and (R,R)-TsDPEN (0.011 mmol, 4.0 mg).
-
Add 1 mL of anhydrous CH₂Cl₂ and stir the mixture at room temperature for 20 minutes to form the active catalyst precursor.
-
Hydrogenation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine (e.g., 1.0 mL HCOOH and 0.4 mL NEt₃).
-
To the catalyst mixture, add acetophenone (1.0 mmol, 120 mg, 117 µL).
-
Add 0.5 mL of the HCOOH/NEt₃ azeotrope to the reaction mixture.
-
Heat the reaction to 40 °C and stir. Monitor the reaction by TLC or GC. The reaction is often complete in 2-12 hours.
-
Upon completion, cool the reaction to room temperature and quench by adding 5 mL of saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by flash column chromatography.
-
Validation: Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC analysis.
Conclusion
The principle of C2-symmetry is a cornerstone of modern asymmetric catalysis, and diamine-based ligands are premier examples of its successful application. Ligand backbones like DACH and DPEN have proven to be extraordinarily versatile, enabling landmark transformations such as the Jacobsen epoxidation and Noyori hydrogenation. Their efficacy is not accidental but is rooted in the predictable and well-defined three-dimensional space they create, which allows for precise control over substrate approach and transition state energies. By understanding the causal mechanisms behind these privileged scaffolds, researchers are better equipped to select the optimal catalyst for a given transformation and to rationally design the next generation of even more powerful C2-symmetric ligands.
References
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Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(22), 7983-8085. [Link]
-
Zhang, W., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
O'Brien, P. (2002). Design, Synthesis, And Evaluation Of C2-Symmetric Diamines For Asymmetric Synthesis. ResearchGate. [Link]
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Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]
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Tamm, M., & Volkmann, J. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5328-5342. [Link]
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Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]
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Kerr, M. S., & Gevorgyan, V. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. MDPI. [Link]
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Nakamura, D., et al. (2006). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. ResearchGate. [Link]
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Chin, J., et al. (2008). Stereospecific Synthesis of C 2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement. ResearchGate. [Link]
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O'Brien, P., & Wzorek, J. R. (2020). Synthesis and Applications of the C2-Symmetrical Diamine 2,7-Diazabicyclo[4.4.1]undecane. The Journal of Organic Chemistry, 85(12), 8115-8123. [Link]
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Wikipedia. (n.d.). Trost ligand. Wikipedia. [Link]
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Wikipedia. (n.d.). C2-Symmetric ligands. Wikipedia. [Link]
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Szostak, M. (2024). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. ChemRxiv. [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Chinchilla, R., & Nájera, C. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. MDPI. [Link]
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Hoyt, J. M., et al. (2021). C2-Symmetric Dinickel Catalysts for Enantioselective [4 + 1]-Cycloadditions. PMC - NIH. [Link]
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O'Brien, P., & Wzorek, J. R. (2020). Synthesis and Applications of the C2-Symmetrical Diamine 2,7-Diazabicyclo[4.4.1]undecane. PubMed. [Link]
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Riss, P. J., et al. (2012). Asymmetric hydrosilylation of ketones catalyzed by complexes formed from trans-diaminocyclohexane-based diamines and diethylzinc. PMC - NIH. [Link]
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Gladysz, J. A., et al. (2020). Chiral Tricationic Tris(1,2-diphenylethylenediamine) Cobalt(III) Hydrogen Bond Donor Catalysts with Defined Carbon/Metal Configurations; Matched/Mismatched Effects upon Enantioselectivities with Enantiomeric Chiral Counter Anions. ACS Catalysis, 10(4), 2627-2639. [Link]
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Organic Chemistry. (2022). Noyori Hydrogenation. YouTube. [Link]
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Trost, B. M., & O'Keefe, B. M. (2015). A New Class of Non-C2-Symmetric Ligands for Oxidative and Redox-Neutral Palladium-Catalyzed Asymmetric Allylic Alkylations of 1,3-Diketones. Journal of the American Chemical Society, 137(5), 2006-2015. [Link]
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Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063-7064. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
As researchers and developers, our focus is often on the synthesis and application of novel molecules like (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine. However, responsible management of the entire chemical lifecycle, including disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this chiral diamine, grounded in established safety protocols and an understanding of its chemical properties.
Core Principle: The Safety Data Sheet (SDS) is the Ultimate Authority. While this document synthesizes best practices, it is a supplement to, not a replacement for, the manufacturer-provided SDS for your specific product. You must always consult the SDS before handling or disposing of any chemical.
Part 1: Hazard Characterization and Waste Classification
Understanding the "why" behind disposal procedures begins with a thorough hazard assessment. This compound belongs to a class of compounds, aliphatic amines, that often exhibit corrosive properties.
Based on data for structurally similar compounds, this chemical should be presumed to be hazardous.[1][2] The primary hazards include:
-
Toxicity: Harmful if swallowed.[2]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]
Given its alkaline amine nature, waste containing this compound will almost certainly be classified as a corrosive hazardous waste (EPA Waste Code: D002) if it is aqueous and has a pH greater than or equal to 12.5.[6] It is your responsibility as the waste generator to make this determination.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical in any capacity—including for disposal—the proper PPE must be worn. The goal is to create a complete barrier between you and the hazardous material.
| PPE Component | Specification & Rationale |
| Eye & Face Protection | Wear chemical safety goggles and a face shield. The severe corrosive nature of amines necessitates full-face protection against splashes.[7] |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart and the chemical's SDS. Inspect gloves for any signs of degradation or puncture before use.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is mandatory. For larger quantities or significant spill risk, a chemical-resistant apron or suit should be used to protect against skin contact.[7] |
| Respiratory Protection | All handling of this chemical, including waste consolidation, should occur in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8] |
Part 3: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. The following workflow ensures that waste is handled safely from the point of generation to its final removal by trained professionals.
Caption: Decision workflow for the disposal of this compound.
Protocol Steps Explained:
-
Identification: The moment you decide a chemical is no longer usable, it becomes a waste and must be managed as such.[9] This includes expired reagents, reaction residues, contaminated materials (like silica gel or filter paper), and spill cleanup debris.
-
PPE: Don the appropriate PPE as detailed in Part 2.
-
Segregation: This is the most critical step to prevent dangerous chemical reactions.[10] NEVER mix this compound waste with other chemical streams, especially:
-
Container Selection: The waste container must be compatible with the chemical. For amines, high-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition with a secure, leak-proof lid.[5][9]
-
Waste Transfer: Carefully transfer the waste into the designated container inside a fume hood. To allow for vapor expansion and prevent spills, do not fill the container beyond 80% of its total volume.[7][13]
-
Labeling: Affix a "Hazardous Waste" label to the container.[9] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The specific hazards (e.g., Corrosive, Toxic).
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must have secondary containment (like a spill tray) to capture any potential leaks.[13] Ensure the SAA is located away from incompatible materials.
-
Pickup: Once the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]
Part 4: Spill and Decontamination Procedures
Accidents happen, and a prepared response is key to mitigating risk.
For a Small Spill (<100 mL):
-
Alert & Evacuate: Alert personnel in the immediate area. If there is any risk of respiratory exposure, evacuate the lab.
-
Control: If safe to do so, prevent the spill from spreading.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container using spark-proof tools.[8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Decontaminating Glassware and Containers:
Empty containers that held this compound are also considered hazardous waste. To render them non-hazardous, they must be triple-rinsed.[9]
-
Rinse the container three times with a suitable solvent capable of removing the chemical residue (e.g., methanol or ethanol).
-
Crucially, this first rinsate must be collected and disposed of as hazardous waste. [9]
-
Subsequent rinses with water can typically be disposed of down the drain, but confirm this with your local EHS regulations.
-
After triple-rinsing and air-drying, remove or deface the original label, and the container may be disposed of in the regular trash or reused for a compatible waste stream.[9][13]
By adhering to these procedures, you contribute to a culture of safety and ensure that your vital research work is conducted with the utmost responsibility.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
- Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Sigma-Aldrich. (2024, November 6). SAFETY DATA SHEET for (1R,2R)-(-)-1,2-Diaminocyclohexane.
- Sigma-Aldrich. (2024, April 28). SAFETY DATA SHEET for trans-N,N'-dimethylcyclohexane-1,2-diamine.
- Fisher Scientific. (2024, December 19). SAFETY DATA SHEET for trans-N,N'-Dimethyl-1,2-cyclohexanediamine.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET for (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine.
- Fisher Scientific. (2024, December 19). SAFETY DATA SHEET for trans-1,4-Diaminocyclohexane.
- Capot Chemical. (2024, December 25). MSDS of trans-N1,N1-Dimethylcyclohexane-1,2-diamine.
- Fisher Scientific. (2024, December 19). SAFETY DATA SHEET for 1,2-Diaminocyclohexane, mixture of isomers.
- Fisher Scientific. (2024, December 19). SAFETY DATA SHEET for (±)-trans-1,2-Diaminocyclohexane.
- ChemicalBook. (2024, September 25). (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine.
- PubChem. (n.d.). This compound.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
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Personal protective equipment for handling (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
A Researcher's Guide to Safely Handling (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
This guide provides essential safety and handling protocols for this compound (CAS No. 67198-21-4), a critical building block in modern drug discovery and development. Our objective is to equip you with the necessary information to not only handle this compound safely but also to understand the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile
This compound is a corrosive and hazardous chemical that demands meticulous handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage[1][2][3][4].
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage[2][4].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2][3].
The signal word for this chemical is "Danger"[1][2][3][4][6]. Understanding these classifications is the first step in implementing a robust safety plan. The corrosive nature of this diamine derivative means that direct contact can cause irreversible damage to skin, eyes, and the respiratory tract.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.
| Level of Protection | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Primary (Mandatory for all handling) | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves (double-gloving recommended). | Chemical-resistant lab coat. | Not required if handled in a certified chemical fume hood. |
| Secondary (For large quantities or potential for splashes) | Chemical safety goggles and a full-face respirator. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron over a lab coat. | Air-purifying respirator with an organic vapor cartridge. |
| Ancillary | Closed-toe shoes. | N/A | N/A | N/A |
Rationale for PPE Selection:
-
Eye and Face Protection: The combination of safety goggles and a face shield is crucial to protect against splashes that could cause severe eye damage or blindness[2].
-
Hand Protection: Due to the corrosive nature of the compound, it is imperative to wear appropriate chemical-resistant gloves. Double-gloving provides an additional layer of protection in case the outer glove is compromised.
-
Body Protection: A chemical-resistant lab coat is the minimum requirement to protect the skin from accidental contact[7]. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Handling this chemical in a certified chemical fume hood is the primary engineering control to prevent inhalation of vapors, which can cause respiratory irritation[1][2][5]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is mandatory[5].
Procedural Workflow for Safe Handling
The following workflow is designed to minimize the risk of exposure and ensure the safe handling of this compound from receipt to disposal.
Sources
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- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

